molecular formula C9H7NO2S2 B160318 (2-Benzothiazolylthio)acetic Acid CAS No. 6295-57-4

(2-Benzothiazolylthio)acetic Acid

Cat. No.: B160318
CAS No.: 6295-57-4
M. Wt: 225.3 g/mol
InChI Key: ZZUQWNYNSKJLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Benzothiazolylthio)acetic Acid, also known as (2-Benzothiazolylthio)acetic Acid, is a useful research compound. Its molecular formula is C9H7NO2S2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, (2-benzothiazolylthio)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11891. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Benzothiazolylthio)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Benzothiazolylthio)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUQWNYNSKJLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064209
Record name 2-(Carboxymethylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6295-57-4
Record name 2-(2-Benzothiazolylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6295-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Carboxymethylthio)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6295-57-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-(2-benzothiazolylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Carboxymethylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzothiazol-2-ylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-BENZOTHIAZOLYLTHIO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H400WTE52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (2-Benzothiazolylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of (2-Benzothiazolylthio)acetic acid, a versatile heterocyclic compound. The information presented herein is intended to support research and development activities by offering structured data, detailed experimental protocols, and visual representations of its chemical characteristics and applications.

Core Chemical and Physical Properties

(2-Benzothiazolylthio)acetic acid, also known by its IUPAC name 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid, is a white to off-white crystalline powder.[1][2] It serves as a valuable building block in organic synthesis due to the versatile chemical handles provided by its carboxylic acid group and benzothiazole core.[3] The compound is sparingly soluble in water but shows solubility in various organic solvents such as DMSO, acetone, chloroform, and ethyl acetate.[2][4]

Chemical Identification
IdentifierValue
CAS Number 6295-57-4[1][2][3]
Molecular Formula C₉H₇NO₂S₂[1][2][5]
Molecular Weight 225.29 g/mol [1][3][5]
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid[6]
Synonyms (Benzothiazol-2-ylsulfanyl)-acetic acid, 2-(Carboxymethylthio)benzothiazole, S-2-Benzothiazolylthioglycolic acid[1][2][7]
InChI Key ZZUQWNYNSKJLPI-UHFFFAOYSA-N[2][3]
Physicochemical Data
PropertyValue
Appearance White to off-white / light yellow powder to crystal[1][2][8]
Melting Point 156-160 °C[1][8][9][10]
Boiling Point 423.4 ± 47.0 °C (Predicted)[7][10]
Density 1.5 ± 0.1 g/cm³ (Estimate)[7]
pKa 3.23 ± 0.10 (Predicted)[2][10]
Water Solubility Insoluble / Sparingly soluble (>33.8 µg/mL)[2][6][8]
Storage Temperature Room Temperature / 0-8 °C[1]

Visualization of Chemical Data and Processes

Visual tools are essential for understanding molecular structure and experimental procedures. The following diagrams have been generated using Graphviz (DOT language) to illustrate the molecule's structure, synthesis, and applications.

chemical_structure cluster_benzothiazole Benzothiazole Ring cluster_acetic_acid_thio_linker Thioacetic Acid Moiety N1 N C1 C N1->C1 S1 S C1->S1 S2 S C1->S2 C7 C S1->C7 C2 C C2->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C7 C7->C2 C8 CH₂ S2->C8 C9 C C8->C9 O1 O C9->O1 = O2 OH C9->O2

Figure 1: Chemical Structure of (2-Benzothiazolylthio)acetic acid.

synthesis_workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation M2BT 2-Mercaptobenzothiazole dissolve Dissolve 2-MBT & BAA in Ethanol M2BT->dissolve BAA Bromoacetic Acid BAA->dissolve KOH Potassium Hydroxide (Base) add_base Add 2M KOH KOH->add_base EtOH Ethanol (Solvent) EtOH->dissolve dissolve->add_base stir Stir for 3 hours at 20°C add_base->stir dilute Dilute with Water stir->dilute acidify Acidify with 6N HCl dilute->acidify filter Filter Solid Product acidify->filter product (2-Benzothiazolylthio)acetic Acid (Yield: 89%) filter->product

Figure 2: Experimental workflow for the synthesis of the title compound.

applications cluster_pharma Pharmaceuticals & Biochemistry cluster_agro Agrochemicals cluster_material Material Science center_node (2-Benzothiazolylthio)acetic Acid drug_dev Drug Development center_node->drug_dev enzyme Enzyme Inhibition Studies center_node->enzyme fungicide Fungicide Development center_node->fungicide herbicide Herbicide Development center_node->herbicide polymer Specialty Polymers center_node->polymer coating Protective Coatings center_node->coating anti_inflam Anti-inflammatory drug_dev->anti_inflam Potential Therapeutic antimicrobial Antimicrobial drug_dev->antimicrobial Activity

Figure 3: Key application areas and research interests.

Spectral Data Analysis

Spectroscopic data is critical for the structural elucidation and confirmation of (2-Benzothiazolylthio)acetic acid.

NMR and Mass Spectrometry Data
TechniqueData Points
¹H NMR (500 MHz, DMSO-d₆, δ): 13.02 (bs, 1H, COOH), 7.98 (m, 1H, Ar-H), 7.80 (m, 1H, Ar-H), 7.44 (m, 1H, Ar-H), 7.33 (m, 1H, Ar-H), 4.21 (s, 2H, S-CH₂).[11]
GC-MS m/z Top Peak: 181, 2nd Highest: 148, 3rd Highest: 108.[1]
Infrared (IR) Spectroscopy Data

The FT-IR spectrum provides information on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3435O-H stretching (hydroxyl group of carboxylic acid)
1710C=O stretching (carbonyl group of carboxylic acid)
1573C=N stretching (thiazole ring)
694C-S stretching

(Data sourced from a study on the ligand and its metal complexes)[12]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to scientific research. This section outlines the protocol for the synthesis and characterization of the title compound.

Synthesis Protocol

A widely cited and effective method for synthesizing (2-Benzothiazolylthio)acetic acid is through the S-alkylation of 2-mercaptobenzothiazole.[3]

Objective: To synthesize (2-Benzothiazolylthio)acetic acid with high purity and yield.

Materials:

  • 2-Mercaptobenzothiazole (5 mmol, 836 mg)

  • Bromoacetic acid (10 mmol, 1.390 g)

  • Ethanol (30 mL total)

  • Potassium Hydroxide (KOH) solution (2M, 30 mL)

  • Hydrochloric Acid (HCl) solution (6N)

  • Deionized Water

Procedure:

  • In a reaction vessel, dissolve 2-mercaptobenzothiazole (5 mmol) in 15 mL of ethanol.[11]

  • In a separate beaker, dissolve bromoacetic acid (10 mmol) in 15 mL of ethanol.[11]

  • Add the bromoacetic acid solution dropwise to the 2-mercaptobenzothiazole solution.[11]

  • Following the addition, add 30 mL of 2M KOH solution to the reaction mixture.[11]

  • Stir the mixture continuously for 3 hours at room temperature (approx. 20°C).[3][11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an EtOAc/Hexane (1:1) mobile phase.[11]

  • Upon completion, dilute the reaction mixture with 60 mL of water.[11]

  • Acidify the diluted mixture with 6N HCl until a solid precipitate forms.[3][11]

  • Isolate the solid product, (2-Benzothiazolylthio)acetic acid, by filtration.[11]

  • Wash the collected solid with cold water and dry under vacuum. The reported yield for this method is 89%.[3][11]

Analytical Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum. The disappearance of the thiol proton from the starting material and the appearance of a singlet peak around 4.21 ppm for the S-CH₂ protons, along with aromatic signals, confirms the structure.[11]

4.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The presence of a strong absorption band around 1710 cm⁻¹ is indicative of the carboxylic acid's carbonyl group, while a broad band around 3435 cm⁻¹ corresponds to the hydroxyl group.[12]

4.2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Data Acquisition: The fragmentation pattern is analyzed to confirm the molecular structure. Key fragments for this compound are observed at m/z values of 181, 148, and 108.[1] The molecular ion peak may be weak or absent depending on the ionization method.

Applications and Biological Significance

The benzothiazole scaffold is a prominent feature in many pharmacologically active molecules.[3] (2-Benzothiazolylthio)acetic acid itself exhibits antioxidant and antimicrobial properties.[1] It is explored for various applications:

  • Pharmaceuticals: It serves as a precursor for derivatives with potential anti-inflammatory and analgesic effects.[1] Its structure is also utilized in studies of enzyme inhibition and protein interactions.[1]

  • Agrochemicals: The compound is a key ingredient in the development of novel fungicides and herbicides.[1]

  • Material Science: It is used in the synthesis of specialty polymers and coatings to enhance durability and resistance to environmental stressors.[1]

References

(2-Benzothiazolylthio)acetic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2-Benzothiazolylthio)acetic Acid for Researchers, Scientists, and Drug Development Professionals.

Chemical Identity and Structure

(2-Benzothiazolylthio)acetic acid , a heterocyclic compound featuring a benzothiazole moiety linked to an acetic acid group through a thioether bond, serves as a versatile scaffold in medicinal chemistry and material science.

IUPAC Name: 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid[1]

Chemical Structure:

Caption: Chemical structure of (2-Benzothiazolylthio)acetic acid.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for (2-Benzothiazolylthio)acetic acid is presented in Table 1. This information is crucial for its application in experimental settings and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₉H₇NO₂S₂[2]
Molecular Weight 225.29 g/mol [3]
CAS Number 6295-57-4[2]
Appearance White to off-white powder[4]
Melting Point 156-157 °C[3]
Boiling Point 423.4 ± 47.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Water Solubility >33.8 µg/mL[3]
pKa 3.23 ± 0.10 (Predicted)[2]
XLogP3 2.7[1]

Synthesis and Experimental Protocols

The primary and most efficient synthesis of (2-Benzothiazolylthio)acetic acid is achieved through the S-alkylation of 2-mercaptobenzothiazole.

Synthesis of (2-Benzothiazolylthio)acetic Acid

Materials:

  • 2-Mercaptobenzothiazole

  • Chloroacetic acid

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Methanol or Ethanol

Protocol:

  • Dissolve 2-mercaptobenzothiazole and potassium carbonate in methanol.

  • Separately, dissolve chloroacetic acid in methanol.

  • Slowly add the 2-mercaptobenzothiazole solution to the chloroacetic acid solution.

  • The resulting mixture is stirred and refluxed for approximately 20 hours.

  • After reflux, the solution is filtered.

  • Crystallization can be achieved by slow diffusion of diethyl ether into a dilute methanolic solution of the product, yielding colorless crystals.

This reaction typically results in a high yield of approximately 82-89%.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Dissolve 2-Mercaptobenzothiazole and K2CO3 in Methanol C Mix Solutions A->C B Dissolve Chloroacetic Acid in Methanol B->C D Reflux for 20 hours C->D E Filter Solution D->E F Crystallize with Diethyl Ether E->F G Final Product: (2-Benzothiazolylthio)acetic acid F->G

Caption: Workflow for the synthesis of (2-Benzothiazolylthio)acetic acid.

Biological and Pharmacological Significance

(2-Benzothiazolylthio)acetic acid and its derivatives have garnered significant interest due to their broad spectrum of biological activities. The benzothiazole scaffold is a key pharmacophore in numerous compounds with therapeutic potential.

Antimicrobial Activity

Derivatives of (2-Benzothiazolylthio)acetic acid have demonstrated notable antibacterial and antifungal properties.[3] The core structure is a key component in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Potential

This class of compounds has been explored for its anti-inflammatory and pain-relieving effects.[3] Some derivatives have been shown to inhibit enzymes associated with inflammation, such as 5-lipoxygenase.[2]

Anticancer Activity

The benzothiazole nucleus is a prominent feature in a number of anticancer agents. Derivatives of (2-Benzothiazolylthio)acetic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2]

Enzyme Inhibition

The thiol group within the molecule makes it a candidate for interaction with and inhibition of various enzymes.[3] This property is a key area of research for understanding its mechanism of action and for the development of targeted therapies. Studies have investigated its derivatives as inhibitors of enzymes like DNA gyrase.

Applications in Drug Development and Material Science

The versatile chemical nature of (2-Benzothiazolylthio)acetic acid makes it a valuable starting material for the synthesis of a diverse library of compounds. Its functional groups can be readily modified to enhance bioactivity and target specificity.[3] Beyond pharmaceuticals, this compound has applications in material science, where it can be used in the production of specialty polymers and coatings.[3] It has also been investigated as a corrosion inhibitor.[2]

Logical Relationships in Derivative Synthesis

The core molecule of (2-Benzothiazolylthio)acetic acid serves as a foundational structure for the development of a wide array of derivatives with diverse biological activities. The following diagram illustrates the logical progression from the core compound to its potential therapeutic applications.

G cluster_0 Chemical Modifications cluster_1 Resulting Derivatives cluster_2 Potential Biological Activities A (2-Benzothiazolylthio)acetic acid (Core Scaffold) B Esterification A->B C Amidation A->C D Hydrazide Formation A->D E Ester Derivatives B->E F Amide Derivatives C->F G Hydrazone Derivatives D->G H Antimicrobial E->H I Anti-inflammatory E->I F->I J Anticancer F->J G->H G->J

Caption: Logical flow from the core molecule to its bioactive derivatives.

References

(2-Benzothiazolylthio)acetic acid CAS number 6295-57-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Benzothiazolylthio)acetic Acid (CAS 6295-57-4)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of (2-Benzothiazolylthio)acetic acid (CAS No. 6295-57-4), a versatile organic compound featuring a benzothiazole core linked to a thioacetic acid group. The document details its chemical and physical properties, established synthesis protocols, chemical reactivity, and diverse applications. Key areas of focus include its role as a crucial intermediate in the synthesis of pharmacologically active molecules and its intrinsic biological activities, such as antimicrobial and anti-inflammatory properties. This guide consolidates quantitative data into structured tables, presents detailed experimental methodologies, and utilizes diagrams to illustrate synthetic and logical pathways, serving as an essential resource for professionals in chemical and pharmaceutical research.

Chemical Identity and Physicochemical Properties

(2-Benzothiazolylthio)acetic acid is an organic compound recognized for its benzothiazole scaffold, a structure of significant interest in medicinal chemistry. The molecule's identity is well-defined by various chemical descriptors and its physical properties have been characterized, providing a solid foundation for its use in research and synthesis.

Table 1: Chemical Identifiers for (2-Benzothiazolylthio)acetic acid

IdentifierValueSource
CAS Number 6295-57-4
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid
Molecular Formula C₉H₇NO₂S₂
Molecular Weight 225.29 g/mol
InChI Key ZZUQWNYNSKJLPI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)O
Synonyms (Benzothiazol-2-ylsulfanyl)-acetic acid, 2-(Carboxymethylthio)benzothiazole

Table 2: Physicochemical Properties of (2-Benzothiazolylthio)acetic acid

PropertyValueSource
Appearance White to off-white or light yellow powder/crystal
Melting Point 156-160 °C
Boiling Point 423.4 ± 47.0 °C at 760 mmHg (Predicted)
Density 1.5 ± 0.1 g/cm³ (Predicted)
Water Solubility Sparingly soluble; >33.8 µg/mL
pKa 3.23 ± 0.10 (Predicted)

Synthesis and Experimental Protocols

The primary and most widely cited method for synthesizing (2-Benzothiazolylthio)acetic acid is through the S-alkylation of 2-mercaptobenzothiazole (2-MBT) with a haloacetic acid derivative, typically bromoacetic acid. This nucleophilic substitution reaction is efficient and high-yielding. An alternative pathway involves the hydrolysis of its corresponding ethyl ester.

Primary Synthesis: S-alkylation of 2-Mercaptobenzothiazole

This method leverages the nucleophilic nature of the sulfur atom in 2-mercaptobenzothiazole to displace a halogen from bromoacetic acid, forming the thioether linkage.

Synthesis_Workflow MBT 2-Mercaptobenzothiazole (Reactant) Reaction Nucleophilic Substitution (SN2) MBT->Reaction S-alkylation BAA Bromoacetic Acid (Reactant) BAA->Reaction Conditions KOH (Base) Ethanol (Solvent) 20°C, 3 hours Reaction->Conditions Workup 1. Dilute with Water 2. Acidify with HCl Reaction->Workup Product (2-Benzothiazolylthio)acetic Acid (Final Product, ~89% Yield) Workup->Product

Caption: Primary synthesis workflow for (2-Benzothiazolylthio)acetic acid.

The following protocol is a representative procedure for the synthesis of (2-Benzothiazolylthio)acetic acid, achieving a high yield of approximately 89%.[1][2]

  • Preparation of Reactant Solution: In a suitable reaction vessel, dissolve 2-mercaptobenzothiazole (5 mmol) in ethanol (15 mL).

  • Addition of Bromoacetic Acid: To the solution from step 1, add a solution of bromoacetic acid (10 mmol) in ethanol (15 mL) dropwise.

  • Base Addition: Following the addition of bromoacetic acid, add 2M potassium hydroxide (KOH) solution (30 mL) to the reaction mixture.

  • Reaction: Stir the resulting mixture vigorously at room temperature (approx. 20°C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of Ethyl Acetate/Hexane (1:1).

  • Work-up and Isolation: Once the reaction is complete, dilute the mixture with water (60 mL).

  • Precipitation: Acidify the diluted mixture by adding 6N hydrochloric acid (HCl). This will cause the product to precipitate out of the solution as a solid.

  • Filtration and Drying: Isolate the solid product by filtration, wash with water, and dry thoroughly to yield (2-Benzothiazolylthio)acetic acid.

Chemical Reactivity and Derivatization

The structure of (2-Benzothiazolylthio)acetic acid provides multiple sites for chemical modification, making it a valuable building block for creating a diverse library of derivatives.[1] The primary reactive sites are the carboxylic acid group and the benzothiazole ring itself.

  • Carboxylic Acid Group: This functional group can readily undergo esterification to form various esters or amidation. A common derivatization involves reacting the acid with hydrazine hydrate to form an acetohydrazide intermediate. This intermediate can then be condensed with a range of aldehydes or ketones to produce a wide array of Schiff bases (hydrazones).

  • Benzothiazole Ring: The aromatic ring can undergo electrophilic substitution reactions, though this is less common than modifications at the carboxylic acid group.

Derivatization_Pathways Core (2-Benzothiazolylthio)acetic Acid Esterification Esterification (e.g., + Alcohol, Acid catalyst) Core->Esterification Hydrazide Hydrazide Formation (+ Hydrazine Hydrate) Core->Hydrazide Ester Ester Derivatives Esterification->Ester Acetohydrazide Acetohydrazide Intermediate Hydrazide->Acetohydrazide Condensation Condensation (+ Aldehyde/Ketone) SchiffBase Schiff Base Derivatives (Hydrazones) Condensation->SchiffBase Acetohydrazide->Condensation

Caption: Key derivatization pathways from the core molecule.

Biological Activity and Applications

The benzothiazole moiety is a recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. Consequently, (2-Benzothiazolylthio)acetic acid and its derivatives are extensively screened for various pharmacological effects.

  • Antimicrobial Activity: The compound and its derivatives have shown notable activity against various bacterial (both Gram-positive and Gram-negative) and fungal strains.

  • Anti-inflammatory and Analgesic Effects: It is explored for potential therapeutic use in anti-inflammatory and analgesic applications.

  • Antioxidant Properties: The compound exhibits antioxidant activity, which is beneficial in formulations for enhancing product stability.

  • Enzyme Inhibition: As a thiol-containing compound, it is utilized in research to study enzyme inhibition and protein interactions, contributing to the understanding of biochemical pathways.

Biological_Activity Compound (2-Benzothiazolylthio)acetic Acid & Derivatives Antimicrobial Antimicrobial (Antibacterial, Antifungal) Compound->Antimicrobial AntiInflammatory Anti-inflammatory & Analgesic Compound->AntiInflammatory Antioxidant Antioxidant Compound->Antioxidant EnzymeInhibition Enzyme Inhibition Compound->EnzymeInhibition

Caption: Overview of the primary biological activities investigated.

Fields of Application:

The versatile chemical nature and biological activity of (2-Benzothiazolylthio)acetic acid have led to its use in several fields:

  • Pharmaceuticals: It serves as a key starting material in drug discovery and development, particularly for creating novel anti-inflammatory, analgesic, and antimicrobial agents.

  • Agrochemicals: The compound is a component in the development of fungicides and herbicides, aiming to protect crops and improve agricultural yields.

  • Material Science: It is used in the synthesis of specialty polymers and coatings to enhance durability and resistance to environmental factors.

  • Analytical Chemistry: Its ability to chelate metal ions makes it a useful reagent for the detection and quantification of these ions in various samples.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of (2-Benzothiazolylthio)acetic acid. A common approach is a reverse-phase (RP) HPLC method using a C18 column. A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or, for Mass Spectrometry (MS) compatibility, formic acid. This method is scalable and can be adapted for preparative separation to isolate impurities.

Safety and Handling

(2-Benzothiazolylthio)acetic acid is classified as hazardous. Proper safety precautions are mandatory during its handling, storage, and disposal.

Table 3: GHS Hazard and Precautionary Information

CategoryCodeDescription
Hazard Statements H302Harmful if swallowed.
H318 / H319Causes serious eye damage / Causes serious eye irritation.
H411Toxic to aquatic life with long lasting effects.
Precautionary Statements P264Wash hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P273Avoid release to the environment.
P280Wear protective gloves/eye protection/face protection.
P301+P317IF SWALLOWED: Get medical help.
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Source: Aggregated GHS information from multiple notifications.

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as oxidizing agents.

  • First Aid: In case of inhalation, move to fresh air. If skin contact occurs, wash off immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate medical attention.

Conclusion

(2-Benzothiazolylthio)acetic acid, CAS 6295-57-4, is a compound of significant scientific and commercial interest. Its straightforward, high-yield synthesis and the reactivity of its functional groups make it an exceptionally valuable platform for chemical synthesis. The inherent biological activities of the benzothiazole scaffold drive its application in drug discovery and agrochemical development. This guide provides the foundational technical data and protocols necessary for researchers and scientists to effectively and safely utilize this versatile compound in their work.

References

An In-depth Technical Guide on (2-Benzothiazolylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (2-Benzothiazolylthio)acetic acid, a versatile heterocyclic compound with significant applications across various scientific disciplines. The document details its fundamental chemical properties, a standard experimental protocol for its synthesis, and its diverse applications.

Core Chemical and Physical Properties

(2-Benzothiazolylthio)acetic acid, also known by synonyms such as 2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid and 2-(Carboxymethylthio)benzothiazole, is a white to off-white powder.[1] It is characterized by the chemical formula C9H7NO2S2 and a molecular weight of approximately 225.29 g/mol .[1][2] The compound is sparingly soluble in water and has a melting point in the range of 157-160 °C.[1][3]

Quantitative Data Summary

The key quantitative data for (2-Benzothiazolylthio)acetic acid are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C9H7NO2S2[1][2][3]
Molecular Weight 225.29 g/mol [1][2]
CAS Number 6295-57-4[1][3][4]
Appearance White to off-white powder[1]
Melting Point 157-160 °C[1]
Topological Polar Surface Area 104 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 3[3]

Experimental Protocol: Synthesis

A widely cited and effective method for the synthesis of (2-Benzothiazolylthio)acetic acid is through the S-alkylation of 2-mercaptobenzothiazole.[4] This protocol details the reaction using bromoacetic acid in the presence of a base.

Objective: To synthesize (2-Benzothiazolylthio)acetic acid with a high yield.

Materials:

  • 2-Mercaptobenzothiazole

  • Bromoacetic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Dissolution of Reactant: In a reaction flask, dissolve 2-mercaptobenzothiazole in ethanol.

  • Base Addition: Separately, dissolve a stoichiometric equivalent of potassium hydroxide in ethanol. Add this basic solution to the 2-mercaptobenzothiazole solution while stirring.

  • Addition of Alkylating Agent: Dissolve bromoacetic acid in ethanol. Add this solution dropwise to the reaction mixture.

  • Reaction: Maintain the reaction at room temperature (approximately 20°C) and stir continuously for 3 hours.[4]

  • Precipitation: After the reaction period, acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold distilled water to remove any remaining impurities.

  • Drying: Dry the purified product, (2-Benzothiazolylthio)acetic acid, in a desiccator or a vacuum oven at a low temperature.

This protocol has been reported to achieve yields of up to 89%.[4]

Applications and Logical Relationships

(2-Benzothiazolylthio)acetic acid is a molecule of significant interest due to its versatile chemical structure, which allows for a wide range of applications. The benzothiazole scaffold is a known pharmacophore, and the thioacetic acid side chain provides a reactive handle for further chemical modifications.[4]

The primary areas of application for this compound are illustrated in the diagram below, which outlines the logical relationship between its core structure and its functional uses in various scientific fields.

applications main (2-Benzothiazolylthio)acetic acid C9H7NO2S2 pharma Pharmaceuticals main->pharma agri Agrochemicals main->agri material Material Science main->material analytical Analytical Chemistry main->analytical sub_pharma Antioxidant Antimicrobial Anti-inflammatory pharma->sub_pharma sub_agri Fungicides Herbicides agri->sub_agri sub_material Polymer Synthesis Corrosion Inhibitor material->sub_material sub_analytical Reagent for Metal Ion Detection analytical->sub_analytical

Caption: Logical workflow of (2-Benzothiazolylthio)acetic acid applications.

This compound serves as a valuable building block in drug development, with studies exploring its potential for anti-inflammatory and analgesic effects.[1] In agricultural chemistry, it is a key ingredient in the formulation of fungicides and herbicides.[1] Its applications in material science include the synthesis of specialty polymers and coatings, where it enhances durability and resistance to environmental stressors.[1] Furthermore, it functions as a reagent in analytical chemistry for the detection of metal ions.[1]

References

(2-Benzothiazolylthio)acetic Acid: A Comprehensive Technical Guide on its Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzothiazolylthio)acetic acid, a prominent member of the benzothiazole family of heterocyclic compounds, has garnered significant attention in various scientific and industrial fields. This technical guide provides an in-depth exploration of its discovery, historical development, synthesis, and multifaceted applications. The document details the evolution of its use from industrial applications to its current status as a valuable scaffold in medicinal chemistry and agrochemical research. Key quantitative data are summarized in structured tables, and detailed experimental protocols for its synthesis and biological evaluation are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of its mechanisms and applications.

Introduction

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core structure exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] Among the vast array of benzothiazole derivatives, (2-Benzothiazolylthio)acetic acid stands out due to its versatile chemical nature and significant biological activities. Its structure, featuring a reactive carboxylic acid group and a thioether linkage to the benzothiazole core, allows for diverse chemical modifications, making it a valuable building block for the synthesis of novel compounds with enhanced therapeutic or functional properties.[4] This guide aims to provide a comprehensive overview of the scientific journey of (2-Benzothiazolylthio)acetic acid, from its foundational synthesis to its current applications and future prospects.

Discovery and History

While the precise first synthesis of (2-Benzothiazolylthio)acetic acid is not prominently documented in readily available historical records, its development is intrinsically linked to the broader history of benzothiazole chemistry. The synthesis of 2-substituted benzothiazoles was first reported by A.W. Hofmann in the late 19th century. However, the exploration of benzothiazole derivatives for industrial and biological applications gained momentum in the early 20th century, particularly with the discovery of 2-mercaptobenzothiazole's utility as a vulcanization accelerator in the rubber industry.

The synthesis of (2-Benzothiazolylthio)acetic acid itself is a logical extension of the chemistry of 2-mercaptobenzothiazole, involving the S-alkylation of the thiol group with an acetic acid moiety. This type of reaction became a common strategy for functionalizing the 2-position of the benzothiazole ring to explore and modulate its chemical and biological properties. Over the past few decades, research has increasingly focused on the therapeutic potential of benzothiazole derivatives, leading to the investigation of (2-Benzothiazolylthio)acetic acid and its analogues for a wide range of applications, particularly in the fields of medicine and agriculture.[1][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of (2-Benzothiazolylthio)acetic acid is presented in the table below.

PropertyValueReference
CAS Number 6295-57-4[7]
Molecular Formula C₉H₇NO₂S₂[7]
Molecular Weight 225.29 g/mol [4]
Appearance White to light yellow powder/crystal[7]
Melting Point 177-179 °C[8]
Water Solubility >33.8 µg/mL[7]
pKa (Predicted) 3.23 ± 0.10[7]

Synthesis and Experimental Protocols

The primary and most widely cited method for the synthesis of (2-Benzothiazolylthio)acetic acid is the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a haloacetic acid, typically bromoacetic acid, in the presence of a base.[4]

General Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product Reactants 2-Mercaptobenzothiazole Bromoacetic Acid Base (e.g., KOH) Stirring Stirring at Room Temperature Reactants->Stirring Mix Solvent Ethanol Solvent->Stirring Dissolve Acidification Acidification (e.g., HCl) Stirring->Acidification After reaction completion Filtration Filtration Acidification->Filtration Precipitate formation Washing Washing with Water Filtration->Washing Product (2-Benzothiazolylthio)acetic acid Washing->Product Drying

Caption: General workflow for the synthesis of (2-Benzothiazolylthio)acetic acid.

Detailed Experimental Protocol

Materials:

  • 2-Mercaptobenzothiazole

  • Bromoacetic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 6N

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzothiazole in ethanol.

  • In a separate beaker, dissolve bromoacetic acid in ethanol.

  • Slowly add the bromoacetic acid solution to the 2-mercaptobenzothiazole solution with stirring.

  • Add a 2M solution of potassium hydroxide to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, dilute the mixture with water.

  • Acidify the solution with 6N HCl to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain (2-Benzothiazolylthio)acetic acid. A typical yield for this reaction is around 89%.[4]

Biological Activities and Mechanisms of Action

(2-Benzothiazolylthio)acetic acid and its derivatives have demonstrated a wide range of biological activities, with antimicrobial and anti-inflammatory properties being the most extensively studied.[2][9]

Antimicrobial Activity

Benzothiazole derivatives are effective against a variety of bacterial and fungal pathogens.[10][11][12] The antimicrobial mechanism of action for some derivatives is believed to involve the inhibition of essential microbial enzymes.

In bacteria, UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a key enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. Some benzothiazole derivatives have been identified as inhibitors of MurB.[10]

UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_EP UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_EP MurB MurB (UDP-N-acetylenolpyruvylglucosamine reductase) UDP_GlcNAc_EP->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Peptidoglycan_synthesis Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan_synthesis Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Benzothiazole (2-Benzothiazolylthio)acetic acid derivative Benzothiazole->MurB Inhibits

Caption: Inhibition of peptidoglycan synthesis via MurB enzyme by benzothiazole derivatives.

In fungi, lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][14] Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death. Azole antifungals are a well-known class of CYP51 inhibitors, and some benzothiazole derivatives are also being investigated for this mechanism.[15][16]

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 FF_MAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol CYP51->FF_MAS Ergosterol Ergosterol FF_MAS->Ergosterol Multiple steps Fungal_membrane Fungal Cell Membrane Ergosterol->Fungal_membrane Incorporation Benzothiazole (2-Benzothiazolylthio)acetic acid derivative Benzothiazole->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis via lanosterol 14α-demethylase by benzothiazole derivatives.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for some benzothiazole derivatives against various microorganisms.

CompoundOrganismMIC (µg/mL)Reference
Benzothiazole derivative 25cE. faecalis~1[10]
Benzothiazole derivative 25cK. pneumoniae1.04[10]
Benzothiazole derivative 41cE. coli3.1[10]
Benzothiazole derivative 41cP. aeruginosa6.2[10]
Benzothiazole derivative 83aE. faecalis8[10]
Benzothiazole derivative 83bS. aureus8[10]
Benzothiazole derivative 107dS. cerevisiae3.13[10]

Applications in Agrochemicals

Beyond medicinal applications, (2-Benzothiazolylthio)acetic acid and its derivatives have found utility in the agricultural sector as fungicides and herbicides.[1][5][6] Their ability to inhibit the growth of pathogenic fungi makes them valuable for crop protection. The structural diversity of benzothiazole derivatives allows for the development of compounds with selective herbicidal activity, targeting specific weeds while being safe for crops.

Other Applications

The versatile chemical nature of (2-Benzothiazolylthio)acetic acid has led to its use in material science for the synthesis of specialty polymers and coatings.[9] Its antioxidant properties also make it a useful additive for enhancing the stability of various materials.

Conclusion and Future Perspectives

(2-Benzothiazolylthio)acetic acid has emerged as a significant heterocyclic compound with a rich history of scientific exploration and a diverse range of applications. From its roots in industrial chemistry to its current prominence as a scaffold in drug discovery and agrochemical development, its journey highlights the continuous evolution of chemical synthesis and biological evaluation. The well-established synthetic routes, coupled with the potential for diverse chemical modifications, ensure that (2-Benzothiazolylthio)acetic acid will remain a focal point of research for the development of novel therapeutic agents, advanced agricultural products, and innovative materials. Future research will likely focus on elucidating the precise molecular targets and signaling pathways of its various derivatives to design more potent and selective compounds with improved safety profiles. The continued investigation of this versatile molecule holds great promise for addressing challenges in human health, agriculture, and material science.

References

Elucidating the Role of (2-Benzothiazolylthio)acetic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 29, 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Scientific Landscape of (2-Benzothiazolylthio)acetic Acid

This technical guide addresses the current scientific understanding of (2-Benzothiazolylthio)acetic acid. An extensive review of available literature indicates that the direct mechanism of action of this compound is not well-elucidated. Instead, its primary role in scientific research is that of a versatile chemical intermediate used in the synthesis of a wide array of derivatives with diverse biological activities.[1][2] This document summarizes the established applications of (2-Benzothiazolylthio)acetic acid and the biological activities attributed to its derivatives.

Core Function: A Versatile Synthetic Building Block

(2-Benzothiazolylthio)acetic acid is predominantly utilized as a foundational molecule in organic synthesis.[3] Its structure, featuring a benzothiazole core, a thioether linkage, and a carboxylic acid group, provides multiple reactive sites for chemical modification.[1] This allows for the creation of diverse libraries of more complex molecules.[1] The carboxylic acid function is commonly converted into esters, amides, or hydrazides, which can then be further modified, for instance, by condensation with aldehydes or ketones to form Schiff bases.[1]

The synthesis of (2-Benzothiazolylthio)acetic acid itself is typically achieved through the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid, such as bromoacetic or chloroacetic acid.[1]

// Edges "2-Mercaptobenzothiazole" -> BTAA [label="S-alkylation", color="#34A853"]; "Haloacetic Acid" -> BTAA [color="#34A853"];

BTAA -> Esters [label="Esterification", color="#EA4335"]; BTAA -> Amides [label="Amidation", color="#EA4335"]; BTAA -> Hydrazones [label="Hydrazide formation &\nCondensation", color="#EA4335"]; Hydrazones -> Thiazolidinones [label="Cyclocondensation with\nThioglycolic Acid", color="#EA4335"];

Esters -> Antimicrobial [color="#5F6368"]; Amides -> Anti_inflammatory [color="#5F6368"]; Hydrazones -> Anticancer [color="#5F6368"]; Thiazolidinones -> Antimicrobial [color="#5F6368"]; Thiazolidinones -> Anticancer [color="#5F6368"]; } /dot

Figure 1: Synthetic utility of (2-Benzothiazolylthio)acetic acid.

Biological Activities of Derivatives

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives synthesized from (2-Benzothiazolylthio)acetic acid have been screened for a variety of biological activities.[1] It is crucial to note that the following activities are attributed to the derivatives and not the parent compound itself.

  • Antimicrobial Activity: Derivatives have been investigated for activity against various bacterial and fungal strains, including Candida albicans.[1] The parent compound is also noted to have general antioxidant and antimicrobial properties, though specific data is lacking.[2]

  • Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.[2] For example, some have been found to inhibit enzymes like 5-lipoxygenase.[1]

  • Anticancer Activity: A significant area of research involves the synthesis of novel benzothiazole derivatives as potential anticancer agents.[4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[1]

Quantitative Data

A thorough review of the literature did not yield specific quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) for (2-Benzothiazolylthio)acetic acid. The available quantitative data pertains to its more complex derivatives. For instance, the complex benzothiazole derivative lidorestat is a potent inhibitor of aldose reductase with an IC₅₀ of 5 nM.[5] Due to the absence of such data for the topic compound, a comparative data table cannot be constructed.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of (2-Benzothiazolylthio)acetic acid are not available in the reviewed literature. While studies on its derivatives mention the use of standard assays, such as the MTT assay for cytotoxicity, they do not provide specific parameters (e.g., concentrations, cell lines, incubation times) used for the parent acid.[6] The primary experimental procedures found relate to its chemical synthesis.

Synthesis of (2-Benzothiazolylthio)acetic acid: A common and effective method involves the reaction of 2-mercaptobenzothiazole with bromoacetic acid in ethanol.[1] The reaction is typically carried out at room temperature for approximately 3 hours in the presence of a base like potassium hydroxide, achieving high yields.[1]

Conclusion

The available scientific evidence positions (2-Benzothiazolylthio)acetic acid primarily as a key intermediate in synthetic chemistry rather than a compound with a well-defined mechanism of action. Its value lies in its chemical versatility, which allows researchers to generate extensive libraries of novel benzothiazole derivatives for biological screening.[1][2] Future research may focus on the direct biological effects of the parent acid, but currently, its role is almost exclusively that of a precursor. Professionals in drug development should view this compound as a starting point for the synthesis of potentially bioactive molecules, leveraging the proven pharmacological importance of the benzothiazole scaffold.

References

In Silico ADMET Prediction for Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] As with any potential therapeutic agent, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for successful drug development. In the early stages of discovery, in silico ADMET prediction has become an indispensable tool, offering a rapid and cost-effective means to assess the pharmacokinetic and toxicological properties of novel benzothiazole derivatives, thereby guiding lead optimization and reducing late-stage attrition.[6]

This technical guide provides an in-depth overview of the computational prediction of ADMET properties for benzothiazole derivatives. It covers key ADMET parameters, methodologies for their prediction using widely accessible web-based tools, and a summary of reported data for this class of compounds.

Key ADMET Parameters for Benzothiazole Derivatives

The following tables summarize key ADMET parameters that are frequently evaluated for benzothiazole derivatives using in silico methods. These parameters provide insights into the potential drug-like properties and safety profile of the compounds.

Table 1: Physicochemical Properties and Lipophilicity
ParameterDescriptionPredicted Values for Selected Benzothiazole DerivativesReference
Molecular Weight (MW)The mass of a molecule. Generally, values < 500 g/mol are preferred for good oral bioavailability.200 - 500 g/mol [2][7][8]
LogP (Octanol/Water Partition Coefficient)A measure of lipophilicity. Values between 1 and 5 are often considered optimal for drug absorption and distribution.1.5 - 5.5[6][7][8]
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule. TPSA ≤ 140 Ų is generally associated with good oral bioavailability.40 - 120 Ų[2][7]
Number of Hydrogen Bond Donors (HBD)The number of hydrogen atoms attached to electronegative atoms (O, N). Generally, HBD ≤ 5 is preferred.0 - 4[2][7][8]
Number of Hydrogen Bond Acceptors (HBA)The number of electronegative atoms (O, N). Generally, HBA ≤ 10 is preferred.2 - 8[2][7][8]
Table 2: Absorption and Distribution
ParameterDescriptionPredicted Values for Selected Benzothiazole DerivativesReference
Gastrointestinal (GI) AbsorptionPrediction of absorption from the gastrointestinal tract. Often categorized as High or Low.High[2][7]
Blood-Brain Barrier (BBB) PermeabilityAbility of a compound to cross the blood-brain barrier. Often predicted as Yes or No.Variable (Yes/No)[2]
P-glycoprotein (P-gp) SubstratePredicts if the compound is a substrate of the P-gp efflux pump, which can limit drug absorption and distribution.Variable (Yes/No)[2]
Table 3: Metabolism
ParameterDescriptionPredicted Values for Selected Benzothiazole DerivativesReference
Cytochrome P450 (CYP) InhibitionPredicts the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which can lead to drug-drug interactions.Variable (Inhibitor/Non-inhibitor)[2][7][8]
CYP SubstratePredicts which CYP isoforms are likely to metabolize the compound.CYP1A2, CYP3A4 are commonly involved.[9][10][11]
Table 4: Toxicity
ParameterDescriptionPredicted Values for Selected Benzothiazole DerivativesReference
Ames MutagenicityPredicts the mutagenic potential of a compound.Generally predicted as non-mutagenic.[6]
CarcinogenicityPredicts the potential of a compound to cause cancer.Often predicted as non-carcinogenic.[6]
HepatotoxicityPredicts the potential for liver damage.Variable[6]
hERG InhibitionPredicts the potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity.Variable[2]
LD50 (Median Lethal Dose)The dose required to kill half the members of a tested population. Predicted for different routes of administration (e.g., oral in rats).500 - 2000 mg/kg (Oral Rat)[6]

Experimental Protocols for In Silico ADMET Prediction

Several user-friendly web-based tools are available for the in silico prediction of ADMET properties. This section provides a general workflow and specific protocols for three commonly used platforms: SwissADME, ProTox-II, and ADMETlab 2.0.

General Workflow for In Silico ADMET Prediction

The following diagram illustrates a typical workflow for performing in silico ADMET screening of benzothiazole derivatives.

G cluster_input 1. Input Preparation cluster_prediction 2. ADMET Prediction cluster_analysis 3. Data Analysis and Interpretation cluster_decision 4. Decision Making a Draw or Obtain 2D Structure of Benzothiazole Derivative b Convert to SMILES String a->b c Submit SMILES to Web Server (e.g., SwissADME, ProTox-II, ADMETlab 2.0) b->c d Retrieve Predicted ADMET Parameters c->d e Compare with Desirable Drug-like Properties d->e f Identify Potential Liabilities (e.g., Toxicity, Poor Absorption) e->f g Prioritize Compounds for Synthesis and In Vitro Testing f->g h Guide Further Molecular Modifications f->h G cluster_pathway Mitochondrial Apoptosis Pathway Induced by Benzothiazole Derivatives benzothiazole Benzothiazole Derivative ros ↑ ROS Production benzothiazole->ros bax ↑ Bax benzothiazole->bax bcl2 ↓ Bcl-2 benzothiazole->bcl2 mito_perm Mitochondrial Membrane Permeabilization ros->mito_perm bax->mito_perm bcl2->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_pathway Inhibition of PI3K/AKT Pathway by Benzothiazole Derivatives benzothiazole Benzothiazole Derivative pi3k PI3K benzothiazole->pi3k akt AKT pi3k->akt cell_survival ↓ Cell Survival akt->cell_survival apoptosis ↑ Apoptosis cell_survival->apoptosis

References

(2-Benzothiazolylthio)acetic Acid: A Scaffolding Approach to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Benzothiazolylthio)acetic acid is a heterocyclic compound featuring a benzothiazole core linked to an acetic acid moiety through a sulfur atom. This versatile scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While the parent compound serves as a crucial building block, its derivatives have been extensively explored as potential therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the potential therapeutic targets of (2-Benzothiazolylthio)acetic acid and its derivatives, focusing on their anti-inflammatory, anticancer, and anti-diabetic complication properties. We will delve into their mechanisms of action, present quantitative biological data, and provide detailed experimental protocols for key assays.

Potential Therapeutic Targets and Mechanisms of Action

Derivatives of (2-Benzothiazolylthio)acetic acid have been shown to interact with various biological targets, leading to a spectrum of pharmacological effects. The primary areas of investigation include inflammation, cancer, and diabetic complications.

Anti-inflammatory Activity: Targeting 5-Lipoxygenase (5-LOX)

Certain derivatives of (2-Benzothiazolylthio)acetic acid have demonstrated potent inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, these compounds can potentially mitigate inflammatory responses.

Anticancer Activity: Multi-faceted Mechanisms

The anticancer potential of benzothiazole derivatives is a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. One of the key pathways implicated is the NF-κB signaling pathway.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and inflammation. Some benzothiazole derivatives have been found to inhibit the activation of NF-κB, leading to the downregulation of its downstream targets, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which play roles in inflammation and carcinogenesis.[1][2][3][4][5]

Inhibition of Aldose Reductase for Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased activity of this enzyme leads to the accumulation of sorbitol, which contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Derivatives of (2-Benzothiazolylthio)acetic acid have been identified as potent inhibitors of aldose reductase, suggesting their potential in managing these long-term complications of diabetes.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various derivatives of (2-Benzothiazolylthio)acetic acid. It is important to note that the data is for the derivatives and not the parent compound itself, as specific inhibitory concentrations for the parent compound are not widely reported in the available literature.

Table 1: Aldose Reductase Inhibitory Activity of (2-Benzothiazolylthio)acetic Acid Derivatives

Compound IDModification on Benzothiazole Acetic Acid CoreIC50 (nM)Reference
Derivative 1 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid5[6]
Derivative 2 N/AN/AN/A
Derivative 3 N/AN/AN/A

IC50: The half maximal inhibitory concentration. N/A: Not available in the reviewed literature.

Table 2: 5-Lipoxygenase Inhibitory Activity of (2-Benzothiazolylthio)acetic Acid Derivatives

Compound IDModification on Benzothiazole Acetic Acid CoreIC50 (µM)Reference
Derivative 4 N-hydroxyurea derivativesNot specified[1]
Derivative 5 N/AN/AN/A
Derivative 6 N/AN/AN/A

IC50: The half maximal inhibitory concentration. N/A: Not available in the reviewed literature.

Table 3: Anticancer Activity of (2-Benzothiazolylthio)acetic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 7 HepG2 (Hepatocellular carcinoma)56.98 (24h)[1]
Derivative 8 HepG2 (Hepatocellular carcinoma)59.17 (24h)[1]
Derivative 9 MCF-7 (Breast cancer)24.15[7]
Derivative 10 HeLa (Cervical cancer)46.46[7]

IC50: The half maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Aldose Reductase Inhibition Assay

Aldose_Reductase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Enzyme Aldose Reductase (partially purified) Mix Incubate Enzyme, Cofactor, and Inhibitor Enzyme->Mix Substrate DL-Glyceraldehyde Start Add Substrate to start reaction Substrate->Start Cofactor NADPH Cofactor->Mix Inhibitor Test Compound (Benzothiazole derivative) Inhibitor->Mix Reaction_mix Reaction Mixture Mix->Reaction_mix Start->Reaction_mix Measure Monitor decrease in NADPH absorbance at 340 nm Reaction_mix->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

  • Enzyme Preparation: Partially purify aldose reductase from rat lenses or use a commercially available recombinant enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the aldose reductase enzyme solution to the reaction mixture and pre-incubate.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

five_LOX_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Enzyme 5-Lipoxygenase (e.g., from potato tubers or recombinant) Mix Incubate Enzyme and Inhibitor Enzyme->Mix Substrate Linoleic Acid Start Add Substrate to start reaction Substrate->Start Inhibitor Test Compound (Benzothiazole derivative) Inhibitor->Mix Reaction_mix Reaction Mixture Mix->Reaction_mix Start->Reaction_mix Measure Monitor increase in absorbance at 234 nm (conjugated diene formation) Reaction_mix->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

  • Enzyme and Substrate Preparation: Use a commercially available 5-lipoxygenase enzyme (e.g., from potato tubers) and prepare a solution of the substrate, linoleic acid.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., borate buffer, pH 9.0) containing the 5-LOX enzyme and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme with the test compound for a short period.

  • Initiation of Reaction: Initiate the reaction by adding the linoleic acid substrate.

  • Measurement: Measure the increase in absorbance at 234 nm, which indicates the formation of conjugated dienes as a product of the enzymatic reaction.

  • Calculation: Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

MTT Assay for Anticancer Activity

MTT_Assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_MTT MTT Addition & Incubation cluster_measurement Measurement & Analysis Culture Culture Cancer Cells (e.g., HepG2, MCF-7) Seed Seed cells into 96-well plates Culture->Seed Treat Treat cells with various concentrations of Benzothiazole derivatives Seed->Treat Incubate_treat Incubate for 24-48 hours Treat->Incubate_treat Add_MTT Add MTT solution to each well Incubate_treat->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Calculate Calculate % Cell Viability and IC50 value Measure->Calculate

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the (2-Benzothiazolylthio)acetic acid derivatives and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.[7][8][9][10][11]

Conclusion and Future Perspectives

(2-Benzothiazolylthio)acetic acid and its derivatives represent a promising class of compounds with a broad spectrum of therapeutic potential. The benzothiazole scaffold has proven to be a valuable template for the design of potent inhibitors of key enzymes involved in inflammation and diabetic complications, as well as effective anticancer agents. The inhibition of aldose reductase, 5-lipoxygenase, and the NF-κB signaling pathway are particularly noteworthy mechanisms of action.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the benzothiazole scaffold is needed to enhance potency and selectivity for specific targets.

  • In Vivo Efficacy and Safety: Promising lead compounds identified in vitro need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Elucidation of Novel Targets: Further investigation into the molecular mechanisms of action may reveal additional therapeutic targets for this class of compounds.

  • Development of the Parent Compound: While derivatives have been the primary focus, a more in-depth investigation into the biological activities of the parent (2-Benzothiazolylthio)acetic acid could unveil its own therapeutic potential.

References

(2-Benzothiazolylthio)acetic Acid: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (2-Benzothiazolylthio)acetic acid, a versatile heterocyclic compound with applications in pharmaceuticals, agrochemicals, and material science.[1] This document outlines its solubility in various solvents, presents a detailed experimental protocol for solubility determination, and includes a workflow diagram for clarity.

Executive Summary

(2-Benzothiazolylthio)acetic acid is a white to off-white crystalline powder.[1] Its chemical structure, featuring both a benzothiazole ring and a carboxylic acid group, dictates its solubility characteristics. Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies. This guide addresses the current knowledge of its solubility and provides methodologies for its empirical determination.

Solubility Data

Table 1: Solubility of (2-Benzothiazolylthio)acetic Acid

SolventChemical FormulaTypeQuantitative SolubilityQualitative Solubility
WaterH₂OPolar Protic133 mg/L (at 20°C)[2]Insoluble[2]
ChloroformCHCl₃Polar AproticData not availableSoluble[3]
DichloromethaneCH₂Cl₂Polar AproticData not availableSoluble[3]
Ethyl AcetateC₄H₈O₂Polar AproticData not availableSoluble[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData not availableSoluble[3]
AcetoneC₃H₆OPolar AproticData not availableSoluble[3]

Note: The qualitative solubility data is based on information from chemical suppliers and general descriptions of benzothiazole derivatives. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for determining the equilibrium solubility of (2-Benzothiazolylthio)acetic acid in various solvents using the widely accepted shake-flask method followed by gravimetric or spectroscopic analysis.

Materials and Equipment
  • (2-Benzothiazolylthio)acetic acid (purity ≥ 98%)

  • Solvents of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Incubator shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm pore size)

  • Vials with screw caps

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • pH meter (for aqueous solutions)

Procedure

3.2.1 Preparation of Saturated Solutions

  • Add an excess amount of (2-Benzothiazolylthio)acetic acid to a series of vials containing a known volume (e.g., 10 mL) of the selected solvents. The excess solid should be clearly visible.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.

3.2.2 Sample Collection and Preparation

  • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

  • Centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis).

3.2.3 Quantification

  • Gravimetric Method:

    • Accurately weigh the vial containing the filtered supernatant.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

    • Calculate the solubility as the mass of the solid per volume of the solvent (e.g., in g/100 mL or mg/mL).

  • UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of known concentrations of (2-Benzothiazolylthio)acetic acid in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve of absorbance versus concentration.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve, accounting for the dilution factor.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method for the analysis of (2-Benzothiazolylthio)acetic acid. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer is often a good starting point.

    • Prepare a calibration curve by injecting standard solutions of known concentrations.

    • Inject the filtered sample solution (appropriately diluted if necessary) and determine the concentration based on the peak area relative to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of (2-Benzothiazolylthio)acetic acid.

Solubility_Determination_Workflow prep Preparation of Saturated Solution equil Equilibration (Shaking at Constant Temp) prep->equil Excess Solute + Solvent sep Phase Separation (Centrifugation) equil->sep 24-48 hours filter Filtration (0.45 µm filter) sep->filter quant Quantification filter->quant grav Gravimetric Method quant->grav spec UV-Vis Spectrophotometry quant->spec hplc HPLC Analysis quant->hplc result Solubility Calculation grav->result spec->result hplc->result

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a notable lack of specific quantitative solubility data for (2-Benzothiazolylthio)acetic acid in the public domain, its qualitative solubility in several common organic solvents is established. For researchers and professionals in drug development, the provided detailed experimental protocol offers a robust framework for determining precise solubility values tailored to their specific needs and solvent systems. Accurate solubility data is a cornerstone of successful formulation and development, and empirical determination is strongly encouraged.

References

Spectroscopic Profile of (2-Benzothiazolylthio)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2-Benzothiazolylthio)acetic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data

The structural elucidation of (2-Benzothiazolylthio)acetic acid is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for (2-Benzothiazolylthio)acetic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Broad Singlet1H-COOH
7.98 - 7.79Multiplet2HAromatic-H
7.45 - 7.32Multiplet2HAromatic-H
4.21Singlet2H-S-CH₂-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for (2-Benzothiazolylthio)acetic acid

Chemical Shift (δ) ppmAssignment
~170-COOH
~165C=N
~153Ar-C-S
~135Ar-C
~127Ar-CH
~125Ar-CH
~122Ar-CH
~121Ar-CH
~35-S-CH₂-

Note: The ¹³C NMR data is predicted based on typical chemical shifts for similar functional groups and the benzothiazole scaffold.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (2-Benzothiazolylthio)acetic acid is characterized by the following absorption bands.

Table 3: FT-IR Spectroscopic Data for (2-Benzothiazolylthio)acetic acid

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1595MediumC=N stretch (Benzothiazole)
~1450MediumC=C stretch (Aromatic)
~1280MediumC-O stretch
~750StrongC-H out-of-plane bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (2-Benzothiazolylthio)acetic acid (Molecular Weight: 225.29 g/mol ), the electron ionization mass spectrum is expected to show the following key fragments.

Table 4: Mass Spectrometry Data for (2-Benzothiazolylthio)acetic acid

m/zProposed Fragment
225[M]⁺ (Molecular ion)
180[M - COOH]⁺
167[Benzothiazole-2-thiol]⁺
135[Benzothiazole]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of (2-Benzothiazolylthio)acetic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width: -2 to 16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Spectral Width: -10 to 220 ppm

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of (2-Benzothiazolylthio)acetic acid into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

  • Gently mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

  • Place a small amount of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • The probe is inserted into the ion source of the mass spectrometer, where the sample is heated to induce vaporization.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

  • Ion Source Temperature: 200-250 °C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like (2-Benzothiazolylthio)acetic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_nmr_details NMR Details cluster_ir_details IR Details cluster_ms_details MS Details Synthesis Synthesis & Purification of (2-Benzothiazolylthio)acetic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure NMR_Sample Dissolve in Deuterated Solvent NMR->NMR_Sample IR->Structure IR_Sample Prepare KBr Pellet IR->IR_Sample MS->Structure MS_Sample Vaporize Sample MS->MS_Sample H1_NMR ¹H NMR Acquisition NMR_Sample->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample->C13_NMR H1_NMR->Structure C13_NMR->Structure IR_Acq FT-IR Acquisition IR_Sample->IR_Acq IR_Acq->Structure MS_Acq EI-MS Acquisition MS_Sample->MS_Acq MS_Acq->Structure

An In-depth Technical Guide to (2-Benzothiazolylthio)acetic Acid: Physical and Chemical Properties for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (2-Benzothiazolylthio)acetic acid. The information is curated to support researchers and professionals in drug development and related scientific fields. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key property determinations are provided.

Introduction

(2-Benzothiazolylthio)acetic acid, a heterocyclic compound featuring a benzothiazole moiety linked to an acetic acid group via a thioether bridge, is a molecule of significant interest in medicinal chemistry and material science.[1] Its structural features make it a versatile scaffold for the synthesis of a diverse range of derivatives with potential biological activities.[2] This guide serves as a detailed reference for its fundamental physical and chemical characteristics.

General Information

This section outlines the basic identifiers and structural information for (2-Benzothiazolylthio)acetic acid.

IdentifierValue
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid[3]
Synonyms (2-Benzothiazolylthio)-acetic acid, 2-(Carboxymethylthio)benzothiazole, (Benzothiazol-2-ylsulfanyl)-acetic acid[1][4]
CAS Number 6295-57-4[1][2][5][6]
Molecular Formula C₉H₇NO₂S₂[1][5][6]
Molecular Weight 225.29 g/mol [1][6]
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)O[3][5]
InChI Key ZZUQWNYNSKJLPI-UHFFFAOYSA-N[2][5]

Physical Properties

The physical properties of (2-Benzothiazolylthio)acetic acid are summarized in the table below. These properties are crucial for handling, formulation, and experimental design.

PropertyValue
Appearance White to off-white or light yellow powder/crystal[1][5][7][8][9]
Melting Point 156-160 °C[1][7][8][9]
Boiling Point (Predicted) 423.4 ± 47.0 °C at 760 mmHg[6][10]
Solubility Insoluble in water.[4][8][9][11][12][13] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Water solubility has been reported as >33.8 µg/mL and 133 mg/L at 20°C.[4][5][10][12]
pKa (Predicted) 3.23 ± 0.10[4][5][12]
Density (Predicted) 1.5 ± 0.1 g/cm³[10]
Flash Point (Predicted) 209.9 ± 29.3 °C[10]
Refractive Index (Predicted) 1.727[10]

Chemical Properties and Reactivity

(2-Benzothiazolylthio)acetic acid possesses several reactive sites, making it a valuable building block in organic synthesis. The primary reactive centers are the carboxylic acid group, the thioether linkage, and the benzothiazole ring system.

  • Esterification and Amidation: The carboxylic acid functional group can readily undergo esterification with various alcohols or amidation with amines to produce a wide array of derivatives.[2]

  • Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides and sulfones.[2]

  • Derivatization of the Benzothiazole Ring: The benzothiazole ring can be functionalized, for example, through electrophilic substitution, to introduce various substituents, further diversifying the chemical space of its derivatives.[2]

Synthesis

The most common and efficient synthesis of (2-Benzothiazolylthio)acetic acid involves the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid, typically in the presence of a base.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Reaction_Mixture Reaction Mixture 2-Mercaptobenzothiazole->Reaction_Mixture Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Mixture Base Base (e.g., KOH) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Product (2-Benzothiazolylthio)acetic acid Reaction_Mixture->Product S-alkylation pKa_Determination_Workflow Start Start: Prepare Solution Titration Titrate with Strong Base & Record pH Start->Titration Plot_Curve Plot Titration Curve (pH vs. Volume) Titration->Plot_Curve Equivalence_Point Determine Equivalence Point Plot_Curve->Equivalence_Point Half_Equivalence Determine Half-Equivalence Point Equivalence_Point->Half_Equivalence pKa_Value pKa = pH at Half-Equivalence Half_Equivalence->pKa_Value

References

Methodological & Application

Synthesis of (2-Benzothiazolylthio)acetic acid from 2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of (2-Benzothiazolylthio)acetic Acid

(2-Benzothiazolylthio)acetic acid is a versatile intermediate with significant applications in the fields of pharmaceuticals, agrochemicals, and material science.[1] Its structure, featuring a benzothiazole core linked to a thioacetic acid moiety, provides multiple sites for chemical modification, making it a valuable building block in organic synthesis.[2] This document outlines the primary synthetic route for obtaining (2-Benzothiazolylthio)acetic acid from 2-mercaptobenzothiazole and provides a detailed experimental protocol.

The principal synthetic pathway involves the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid derivative, such as bromoacetic acid or chloroacetic acid.[2] This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzothiazole, thereby activating it for reaction with the electrophilic haloacetic acid. Common bases and solvents include potassium hydroxide in ethanol or triethylamine in dimethylformamide (DMF).[3][4] The reaction generally proceeds at room temperature or with gentle heating to afford the desired product in good to excellent yields.[3][4]

Data Presentation

The following table summarizes quantitative data from representative synthetic methods for (2-Benzothiazolylthio)acetic acid and its derivatives.

Starting Material 1Starting Material 2Base/CatalystSolventReaction ConditionsYield (%)Melting Point (°C)Reference
2-MercaptobenzothiazoleBromoacetic acidPotassium hydroxideEthanol20°C, 3 h89%-[3]
2-MercaptobenzothiazoleEthyl chloroacetateTriethylamineDMF60-65°C, 14 h87% (ester)-[4]
2-MercaptobenzothiazoleMaleic anhydrideHydrochloric acidAcetic acid70-75°C, 4 h80% (succinic acid derivative)-[5]
2-MercaptobenzothiazoleChloroacetic acid----157-160[1]

Experimental Protocol

This protocol details the synthesis of (2-Benzothiazolylthio)acetic acid via the reaction of 2-mercaptobenzothiazole with bromoacetic acid in the presence of potassium hydroxide.[3]

Materials:

  • 2-Mercaptobenzothiazole

  • Bromoacetic acid

  • Potassium hydroxide (2M solution)

  • Ethanol

  • Hydrochloric acid (6N solution)

  • Distilled water

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve 5 mmol of 2-mercaptobenzothiazole in 15 mL of ethanol with stirring.

  • Addition of Bromoacetic Acid: In a separate beaker, dissolve 10 mmol of bromoacetic acid in 15 mL of ethanol. Add this solution dropwise to the 2-mercaptobenzothiazole solution using a dropping funnel.

  • Base Addition: To the reaction mixture, add 30 mL of 2M potassium hydroxide solution.

  • Reaction: Stir the reaction mixture at room temperature (20°C) for 3 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with 60 mL of distilled water.

  • Acidification and Precipitation: Acidify the diluted mixture with 6N hydrochloric acid. A solid product should precipitate out of the solution.

  • Isolation of Product: Isolate the solid product by filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with distilled water and dry it thoroughly.

Characterization: The final product, (2-Benzothiazolylthio)acetic acid, can be characterized by its melting point and spectroscopic methods such as 1H NMR. The expected 1H NMR spectrum in DMSO-d6 shows characteristic peaks at approximately 4.21 ppm (s, 2H, -S-CH2-), and multiplets in the aromatic region between 7.32-7.99 ppm (m, 4H), along with a broad singlet for the carboxylic acid proton around 13.02 ppm (bs, 1H).[3]

Experimental Workflow

SynthesisWorkflow reac1 2-Mercaptobenzothiazole in Ethanol mix Mix and Stir (Room Temperature, 3h) reac1->mix reac2 Bromoacetic Acid in Ethanol reac2->mix reac3 2M Potassium Hydroxide reac3->mix tlc Monitor with TLC (EtOAc/Hexane 1:1) mix->tlc Reaction Progress workup Dilute with Water and Acidify with 6N HCl tlc->workup Reaction Complete isolate Filter and Wash with Water workup->isolate product (2-Benzothiazolylthio)acetic acid (Solid Product) isolate->product

Caption: Workflow for the synthesis of (2-Benzothiazolylthio)acetic acid.

References

Application Notes and Protocols for the Synthesis of (2-Benzothiazolylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of (2-Benzothiazolylthio)acetic acid and its subsequent derivatives. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the preparation of these compounds for further study and application in areas such as medicinal chemistry and materials science. The benzothiazole scaffold and its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1]

I. Synthesis of (2-Benzothiazolylthio)acetic Acid

The primary and most direct synthesis of (2-Benzothiazolylthio)acetic acid involves the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid, typically in the presence of a base.[2][3]

Experimental Protocol 1: Using Bromoacetic Acid

This protocol details the reaction of 2-Mercaptobenzothiazole with bromoacetic acid in the presence of potassium hydroxide.[2][3]

Materials:

  • 2-Mercaptobenzothiazole

  • Bromoacetic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl, 6N)

  • Water

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 2-Mercaptobenzothiazole (5 mmol) in ethanol (15 mL).

  • In a separate flask, dissolve bromoacetic acid (10 mmol) in ethanol (15 mL).

  • Add the bromoacetic acid solution dropwise to the 2-Mercaptobenzothiazole solution.

  • Add 2M KOH solution (30 mL) to the reaction mixture.

  • Stir the mixture at room temperature (20°C) for 3 hours.[2][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of EtOAc/Hexane (1:1).

  • Upon completion, dilute the reaction mixture with water (60 mL).

  • Acidify the solution with 6N HCl to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain (2-Benzothiazolylthio)acetic acid.

Characterization:

  • ¹H NMR (500MHz, DMSO-d₆, δ): 4.21 (s, 2H), 7.32-7.34 (m, 1H), 7.42-7.45 (m, 1H), 7.79-7.81 (m, 1H), 7.97-7.99 (m, 1H), 13.02 (bs, 1H, exchanges with D₂O).[2]

Quantitative Data Summary
Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
2-MercaptobenzothiazoleBromoacetic acid, Potassium hydroxideEthanol3 hours20°C89%[2]

II. Synthesis of (2-Benzothiazolylthio)acetic Acid Derivatives

The carboxylic acid moiety of (2-Benzothiazolylthio)acetic acid serves as a versatile handle for the synthesis of a wide array of derivatives, including esters and amides. These derivatives are often synthesized to modulate the compound's biological activity.[3]

Experimental Protocol 2: Synthesis of Ethyl (2-Benzothiazolylthio)acetate

This protocol describes the synthesis of the ethyl ester derivative, a key intermediate for further functionalization.[1]

Materials:

  • 2-Mercaptobenzothiazole

  • Ethyl chloroacetate

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate

Procedure:

  • In a round bottom flask, dissolve 2-mercaptobenzothiazole (5.25 mL) in DMF (45 mL).

  • Add triethylamine (6 mL) and stir the mixture for 20 minutes.

  • Gradually add ethyl chloroacetate (4.5 mL) to the mixture and stir for 30 minutes at room temperature.

  • Heat the reaction mixture at 60-65°C for 14 hours.[1]

  • After cooling, pour the reaction mixture over ice.

  • Add sodium bicarbonate solution and extract the product. The product is typically an oil.

Experimental Protocol 3: Synthesis of 2-(Benzothiazol-2-ylthio)acetohydrazide

The ethyl ester can be readily converted to the corresponding hydrazide, a precursor for Schiff bases and other heterocyclic derivatives.[1][3]

Materials:

  • Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate

  • Hydrazine hydrate (99%)

  • Methanol

Procedure:

  • Dissolve ethyl 2-(benzo[d]thiazol-2-ylthio)acetate (2 g) in methanol (25 mL).

  • Add hydrazine hydrate (10 mL, 99%).

  • Stir the mixture for 24 hours at room temperature.[1]

  • Evaporate the excess methanol and hydrazine to obtain the product, which is typically an oil.

Experimental Protocol 4: Synthesis of Schiff Bases

The acetohydrazide derivative can be condensed with various aromatic aldehydes to form Schiff bases.[1]

Materials:

  • 2-(benzo[d]thiazol-2-ylthio)acetohydrazide

  • Aromatic aldehyde (equimolar amount)

  • Absolute Ethanol

  • Glacial acetic acid (catalytic amount)

  • Chloroform (for recrystallization)

Procedure:

  • Dissolve 2-(benzo[d]thiazol-2-ylthio)acetohydrazide and an equimolar amount of the desired aromatic aldehyde in absolute ethanol (20 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-8 hours.[1]

  • Remove the solvent under reduced pressure.

  • Dry the crude precipitate and recrystallize from chloroform.

Quantitative Data Summary for Derivatives
ProductStarting MaterialKey ReagentsSolventReaction TimeTemperatureYieldReference
Ethyl (2-Benzothiazolylthio)acetate2-MercaptobenzothiazoleEthyl chloroacetate, TriethylamineDMF14 hours60-65°C87%[1]
2-(Benzothiazol-2-ylthio)acetohydrazideEthyl (2-Benzothiazolylylthio)acetateHydrazine hydrateMethanol24 hoursRoom Temperature82%[1]

III. Synthesis Workflow and Potential Derivatizations

The following diagrams illustrate the general synthetic workflow and the potential for creating a diverse library of compounds from (2-Benzothiazolylthio)acetic acid.

Synthesis_Workflow A 2-Mercaptobenzothiazole B (2-Benzothiazolylthio)acetic acid A->B + Bromoacetic acid, KOH, Ethanol C Ethyl (2-Benzothiazolylthio)acetate A->C + Ethyl chloroacetate, Et3N, DMF D 2-(Benzothiazol-2-ylthio)acetohydrazide C->D + Hydrazine hydrate, Methanol E Schiff Bases D->E + Aromatic aldehydes, Acetic acid, Ethanol F Oxazolidinone Derivatives E->F + Chloroacetic acid, Et3N, THF Biological_Applications A (2-Benzothiazolylthio)acetic Acid Derivatives Versatile Scaffold B Antimicrobial Activity A->B C Anti-inflammatory Activity A->C D Analgesic Properties A->D E Anticancer Properties A->E

References

Application Notes and Protocols: (2-Benzothiazolylthio)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Benzothiazolylthio)acetic acid (CAS: 6295-57-4) is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a benzothiazole ring, a thioether linkage, and a carboxylic acid functional group, provides multiple sites for chemical modification.[1] This allows for the synthesis of a diverse library of derivatives, making it a useful starting material for creating more complex molecules in pharmaceutical and agrochemical research.[1][2]

This document provides detailed application notes and experimental protocols for the use of (2-Benzothiazolylthio)acetic acid and its related activated forms as reagents in key synthetic transformations, including esterification, amidation, and macrolactonization.

Application Note 1: Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of (2-Benzothiazolylthio)acetic acid is its most readily functionalized position, allowing for standard transformations into esters and amides.[1] These reactions produce derivatives where the core benzothiazole thioether structure is appended to various alcohol or amine fragments, serving as scaffolds in drug discovery.

General Synthetic Workflow

The synthesis of esters and amides from (2-Benzothiazolylthio)acetic acid follows well-established synthetic routes. Esterification is typically achieved via acid-catalyzed reaction with an alcohol (Fischer esterification), while amidation requires the activation of the carboxylic acid with a coupling reagent before reaction with an amine.

Figure 1. General workflows for the synthesis of ester and amide derivatives.

Application Note 2: Reagent for Macrolactonization via S-Benzothiazolyl Thioester Activation

A more advanced application involves using the benzothiazole thiol moiety as part of an activating group for challenging cyclization reactions. The formation of large-ring lactones (macrolactones), which are core structures in many pharmaceuticals, is often a low-yield process.[2] The Corey-Nicolaou macrolactonization is a benchmark method that proceeds via an activated 2-pyridyl thioester intermediate to facilitate cyclization.[3][4]

A similar and highly effective strategy employs the in-situ formation of an S-benzothiazolyl thioester from a seco-acid (a linear ω-hydroxy acid). The thioester activates the carboxyl group, which is then susceptible to intramolecular attack by the terminal hydroxyl group, yielding the macrolactone under high-dilution conditions that favor cyclization over polymerization. This "double activation" method is known for its mild conditions and high efficiency.[5][6]

Mechanism of Macrolactonization

The process involves two main stages:

  • Thioester Formation: The ω-hydroxy acid reacts with dibenzothiazol-2-yl disulfide and triphenylphosphine (PPh₃). The PPh₃ attacks the disulfide, creating a phosphonium intermediate that is then displaced by the carboxylate of the hydroxy acid to form the activated S-benzothiazolyl thioester.

  • Macrolactonization: A proton transfer from the terminal hydroxyl group to the benzothiazole nitrogen atom is proposed to occur. The resulting alkoxide performs an intramolecular nucleophilic attack on the activated thioester carbonyl carbon. This cyclization releases the macrolactone product and 2-mercaptobenzothiazole as a byproduct.

Figure 2. Workflow for macrolactonization via an S-benzothiazolyl thioester intermediate.

Experimental Protocols

Protocol 1: Synthesis of (2-Benzothiazolylthio)acetic Acid

This protocol describes the synthesis of the title compound from 2-mercaptobenzothiazole and bromoacetic acid via S-alkylation.[1][7]

Reactant and Condition Summary

Reactant/Parameter Molar Ratio/Value Notes
2-Mercaptobenzothiazole 1.0 eq
Bromoacetic Acid 2.0 eq
Potassium Hydroxide (2M) 6.0 eq (in solution) Base
Solvent Ethanol
Temperature 20 °C (Room Temp.)
Reaction Time 3 hours

| Yield | ~89% |[7] |

Procedure:

  • Dissolve 2-mercaptobenzothiazole (1.0 eq, e.g., 5 mmol, 836 mg) in ethanol (e.g., 15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve bromoacetic acid (2.0 eq, e.g., 10 mmol, 1.39 g) in ethanol (e.g., 15 mL) and add it dropwise to the solution of 2-mercaptobenzothiazole.

  • Add 2M potassium hydroxide solution (e.g., 30 mL) to the reaction mixture.

  • Stir the mixture vigorously at room temperature (20 °C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of Ethyl Acetate/Hexane as the mobile phase.

  • Upon completion, dilute the reaction mixture with water (e.g., 60 mL).

  • Acidify the mixture with 6N HCl until a solid precipitate forms.

  • Isolate the crude product by vacuum filtration, washing with cold water.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to yield pure (2-Benzothiazolylthio)acetic acid.

Protocol 2: Macrolactonization of an ω-Hydroxy Acid (General Procedure)

This protocol outlines a general method for the cyclization of a linear hydroxy acid into a macrolactone, based on the principles of Corey-Nicolaou lactonization and related active thioester preparations.[3][8] High-dilution conditions are critical to favor the intramolecular reaction.

Reagent and Condition Summary

Reactant/Parameter Molar Ratio/Value Notes
ω-Hydroxy Acid 1.0 eq Substrate
Dibenzothiazol-2-yl Disulfide 1.5 - 2.0 eq Activating Agent
Triphenylphosphine (PPh₃) 1.5 - 2.0 eq Activating Agent
Base (e.g., Triethylamine) 1.5 - 2.0 eq Optional, can accelerate reaction
Solvent Non-protic (e.g., Acetonitrile, Toluene, CH₂Cl₂) Dry solvent is essential
Concentration 0.005 - 0.01 M High dilution
Temperature 5 °C to Reflux Varies with substrate
Reaction Time 3 - 24 hours

| Yield | Variable (60-95%) | Highly substrate-dependent[2][8] |

Procedure:

  • Set up a three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charge the flask with dry, degassed solvent (e.g., toluene, 500 mL for 5 mmol scale to achieve 0.01 M).

  • In a separate flask, dissolve the ω-hydroxy acid (1.0 eq), dibenzothiazol-2-yl disulfide (1.5 eq), and triphenylphosphine (1.5 eq) in a minimal amount of the same dry solvent.

  • Using a syringe pump or the dropping funnel, add the solution of reactants to the refluxing solvent in the main flask over a period of 8-12 hours to maintain high-dilution conditions.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 4-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the pure macrolactone.

Safety and Handling

(2-Benzothiazolylthio)acetic acid should be handled in accordance with good industrial hygiene and safety practices.[9]

  • Hazards: Causes skin irritation and serious eye irritation.[8] May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9] Handle in a well-ventilated area or chemical fume hood.

  • Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly-closed container in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents.[8]

This document is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. All procedures should be carried out with appropriate safety precautions by trained personnel.

References

Applications of (2-Benzothiazolylthio)acetic acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2-Benzothiazolylthio)acetic acid serves as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its benzothiazole core is a recognized "privileged structure," known to interact with a variety of biological targets.[1] The presence of a carboxylic acid group and a thioether linkage provides reactive handles for synthetic modifications, allowing for the creation of diverse chemical libraries.[1] This document outlines the key applications of (2-Benzothiazolylthio)acetic acid and its derivatives in drug discovery, supported by experimental protocols and data.

Antimicrobial Drug Discovery

Derivatives of (2-Benzothiazolylthio)acetic acid have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1] The structural modifications of the parent compound are crucial for enhancing this activity.

Application Note:

(2-Benzothiazolylthio)acetic acid is a foundational molecule for the synthesis of potent antimicrobial compounds. The carboxylic acid moiety can be readily converted into esters, amides, and hydrazones, leading to derivatives with enhanced antimicrobial efficacy. For instance, the benzylester of (6-amino-2-benzothiazolylthio)acetic acid has shown promising anti-Candida activity.[2]

Table 1: Antimicrobial Activity of (2-Benzothiazolylthio)acetic Acid Derivatives

CompoundTarget OrganismActivity MetricValueReference
Benzylester of (6-amino-2-benzothiazolylthio)acetic acidCandida albicansIC50~10⁻⁵ M[2]
Various 2-arylbenzothiazole analoguesBacterial and fungal pathogensMICVaries[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a general procedure for determining the MIC of a test compound against a bacterial strain.

Materials:

  • Test compound (e.g., a derivative of (2-Benzothiazolylthio)acetic acid)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation: Add 100 µL of the appropriate concentration of the test compound to each well of the 96-well plate. Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Drug Discovery

The benzothiazole scaffold is a prominent feature in many anticancer agents. Derivatives of (2-Benzothiazolylthio)acetic acid have been investigated for their cytotoxic effects against various cancer cell lines.[1]

Application Note:

(2-Benzothiazolylthio)acetic acid serves as a versatile starting material for the synthesis of novel anticancer compounds. Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like DNA topoisomerase II. The structural flexibility of the parent compound allows for the optimization of activity against specific cancer cell types.

Table 2: Anticancer Activity of Benzothiazole Derivatives

Compound ClassCancer Cell LineMechanism of ActionActivity MetricValueReference
2-ArylbenzothiazolesVariousCytotoxicityIC50Varies[1]
Benzothiazole-based hydrazonesLeukemia and solid tumorsInhibition of RNA and DNA synthesisCytotoxicityVaries
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Diagram 2: Mechanism of Action - DNA Topoisomerase II Inhibition

Caption: Inhibition of DNA Topoisomerase II by benzothiazole derivatives.

Anti-inflammatory Drug Discovery

The benzothiazole nucleus is also found in compounds with anti-inflammatory properties.[1] Derivatives of (2-Benzothiazolylthio)acetic acid are explored for their potential to modulate inflammatory pathways.

Application Note:

(2-Benzothiazolylthio)acetic acid provides a scaffold for developing novel anti-inflammatory agents. Modifications to the core structure can lead to compounds that inhibit key enzymes involved in the inflammatory response, such as 5-lipoxygenase.[1] This makes it a valuable starting point for creating targeted anti-inflammatory therapies.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

This protocol provides a general method for assessing the in vitro anti-inflammatory activity of a compound by measuring the inhibition of protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compound

  • Reference standard (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of BSA solution (5% w/v), 2.8 mL of PBS, and 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control (without the test compound).

Diagram 3: Synthetic Pathway for (2-Benzothiazolylthio)acetic acid Derivatives

Synthetic_Pathway 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole (2-Benzothiazolylthio)acetic acid (2-Benzothiazolylthio)acetic acid 2-Mercaptobenzothiazole->(2-Benzothiazolylthio)acetic acid + Bromoacetic Acid, KOH, Ethanol Ester Derivatives Ester Derivatives (2-Benzothiazolylthio)acetic acid->Ester Derivatives Esterification Amide Derivatives Amide Derivatives (2-Benzothiazolylthio)acetic acid->Amide Derivatives Amidation Acetohydrazide Derivative Acetohydrazide Derivative (2-Benzothiazolylthio)acetic acid->Acetohydrazide Derivative + Hydrazine Hydrate Schiff Base Derivatives Schiff Base Derivatives Acetohydrazide Derivative->Schiff Base Derivatives + Aldehydes/Ketones

Caption: General synthetic pathways for derivatives of (2-Benzothiazolylthio)acetic acid.

Conclusion

(2-Benzothiazolylthio)acetic acid is a highly valuable and versatile building block in the field of drug discovery. Its amenability to chemical modification allows for the generation of a wide array of derivatives with potent and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The protocols and data presented here provide a foundation for researchers and scientists to explore the full potential of this important chemical scaffold in the development of new therapeutic agents.

References

Application Notes & Protocols: (2-Benzothiazolylthio)acetic Acid in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2-Benzothiazolylthio)acetic acid and its derivatives as a promising scaffold for the development of novel antifungal agents. The following sections detail the synthesis, antifungal activity, and proposed mechanisms of action of these compounds, supported by experimental protocols and data.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel chemical scaffolds for the development of more effective antifungal therapies. Benzothiazole derivatives, particularly those incorporating the (2-Benzothiazolylthio)acetic acid moiety, have garnered considerable attention due to their broad spectrum of biological activities, including potent antifungal properties.[1][2] This document outlines the application of this versatile scaffold in the discovery of new antifungal agents.

Data Presentation: Antifungal Activity

The antifungal efficacy of various (2-Benzothiazolylthio)acetic acid derivatives has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) are key parameters used to quantify their antifungal potency. A summary of the reported quantitative data is presented in the table below for easy comparison.

Compound IDFungal StrainMIC (µg/mL)IC50 (µM)Reference
14o Candida albicans0.125 - 2-[3][4]
14p Candida albicans0.125 - 2-[3][4]
14r Candida albicans0.125 - 2-[3][4]
14o Cryptococcus neoformans0.125 - 2-[3][4]
14p Cryptococcus neoformans0.125 - 2-[3][4]
14r Cryptococcus neoformans0.125 - 2-[3][4]
Benzyl ester of (6-amino-2-benzothiazolylthio)acetic acid (II) Candida strains-10-100[5]
6-amino-2-n-pentylthiobenzothiazole (I) Candida strains-10-100[5]
3-butylthio-(1,2,4-triazolo)-2,3-benzothiazole (III) Candida strains->100[5]
2-mercaptobenzothiazole (IV) Candida albicans-~10-100[5]
N-(benzo[d]thiazol-2-yl)acetamide (S30A1) P. notatum, C. albicans, A. niger, A. flavusModerate to Good Inhibition-[6]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of (2-Benzothiazolylthio)acetic acid derivatives are provided below.

Protocol 1: Synthesis of (2-Benzothiazolylthio)acetic acid

This protocol describes the synthesis of the core scaffold, (2-Benzothiazolylthio)acetic acid, from 2-mercaptobenzothiazole.

Materials:

  • 2-Mercaptobenzothiazole

  • Chloroacetic acid

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (aq.)

  • Petroleum ether

Procedure:

  • Dissolve 0.1 mole of 2-mercaptobenzothiazole and 0.1 mole of chloroacetic acid in ethanol.

  • Add a solution of potassium hydroxide (0.1 mole) in ethanol to the mixture.

  • Reflux the reaction mixture for one hour at 50-60 °C.[7]

  • Allow the mixture to stand overnight at room temperature.

  • Treat the mixture with aqueous HCl to precipitate the product.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by column chromatography using petroleum ether as the eluent, followed by recrystallization from ethanol.[7]

Protocol 2: Synthesis of Amide and Peptide Derivatives

This protocol outlines a general method for synthesizing amino acid and peptide derivatives of (2-Benzothiazolylthio)acetic acid.

Materials:

  • (2-Benzothiazolylthio)acetyl hydrazide

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl acetate

  • Amino acid methyl ester hydrochloride

  • Triethylamine

Procedure:

  • Prepare the azide derivative of (2-Benzothiazolylthio)acetic acid by treating the corresponding hydrazide with nitrous acid (generated in situ from NaNO2 and HCl) in a strong acid medium at low temperature.

  • Extract the unstable azide into cold ethyl acetate.

  • Neutralize and wash the ethyl acetate solution at low temperature.

  • In a separate flask, treat the amino acid methyl ester hydrochloride with triethylamine in ethyl acetate at low temperature.

  • Add the azide solution to the amino acid ester solution and stir at low temperature to facilitate the coupling reaction.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-benzothiazolylthioacetyl amino acid ester derivatives by column chromatography.[8]

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Standard antifungal agent (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the culture medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain according to CLSI guidelines.

  • Add the fungal inoculum to each well.

  • Include positive (fungus and medium), negative (medium only), and drug control (fungus, medium, and standard antifungal) wells.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, determined visually or by measuring the absorbance.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the general workflow for the development of antifungal agents based on the (2-Benzothiazolylthio)acetic acid scaffold.

antifungal_mechanism cluster_fungal_cell Fungal Cell Benzothiazole_Derivative (2-Benzothiazolylthio)acetic acid Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Benzothiazole_Derivative->CYP51 Inhibition Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Catalysis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Further Synthesis Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Inhibition_Outcome Disruption of Membrane Integrity and Function Cell_Membrane->Inhibition_Outcome Fungal_Cell_Death Fungal Cell Death Inhibition_Outcome->Fungal_Cell_Death

Caption: Proposed mechanism of action for antifungal benzothiazole derivatives.

experimental_workflow Start Start: Identify Lead Scaffold ((2-Benzothiazolylthio)acetic acid) Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification In_Vitro_Screening In Vitro Antifungal Screening (MIC/IC50 Determination) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Lead_Optimization->Mechanism_Studies Promising Leads Mechanism_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: General workflow for antifungal drug development.

Discussion and Future Directions

The (2-Benzothiazolylthio)acetic acid scaffold has proven to be a valuable starting point for the development of potent antifungal agents. Structure-activity relationship (SAR) studies have indicated that modifications to both the benzothiazole ring and the acetic acid moiety can significantly influence antifungal activity.[3][4] For instance, the introduction of specific substituents on the benzothiazole core has led to compounds with sub-micromolar MIC values against clinically relevant fungi.

Preliminary mechanistic studies suggest that some of these derivatives may exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3][4] This is a well-established target for azole antifungals, suggesting a potentially similar mechanism of action. However, further detailed enzymatic and molecular modeling studies are required to fully elucidate the binding modes and inhibitory mechanisms of these novel compounds.

Future research should focus on:

  • Expanding the chemical diversity of the derivative library to improve potency and broaden the antifungal spectrum.

  • Conducting in-depth mechanistic studies to identify and validate the molecular targets.

  • Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds in animal models of fungal infections.

  • Investigating the potential for these compounds to overcome existing antifungal resistance mechanisms.

By systematically applying the protocols and building upon the existing data presented in these notes, researchers can further exploit the potential of (2-Benzothiazolylthio)acetic acid as a scaffold for the discovery of the next generation of antifungal drugs.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Compounds from (2-Benzothiazolylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory compounds derived from (2-benzothiazolylthio)acetic acid. The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory effects. This document outlines the synthetic route to produce hydrazide-hydrazone derivatives of (2-benzothiazolylthio)acetic acid and details their evaluation as potential anti-inflammatory agents, likely through the inhibition of cyclooxygenase (COX) enzymes.

Data Presentation

The anti-inflammatory activity of the synthesized benzothiazole-hydrazone analogues was evaluated against COX-1 and COX-2 enzymes. The results, presented as IC50 values, are summarized in the table below for easy comparison. Indomethacin was used as a standard reference compound.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)
2 R = Phenyl>10015.2
3 R = 4-Methylphenyl>10012.8
4 R = 4-Methoxyphenyl>10010.5
5 R = 4-Fluorophenyl>1008.7
9 R = 2-Chlorophenyl>1009.2
10 R = 4-Chlorophenyl>1007.5
11 R = 2,4-Dichlorophenyl>1006.8
12 R = 4-Bromophenyl>1007.1
28 R = 2-Nitrophenyl>10011.3
30 R = 4-Nitrophenyl>1009.8
Indomethacin -0.655.2

Data synthesized from studies on benzo[d]thiazole-hydrazone analogues which have shown anti-inflammatory activity.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor, ethyl (2-benzothiazolylthio)acetate, its conversion to a hydrazide, and the subsequent synthesis of hydrazone derivatives. The protocol for the in vitro evaluation of anti-inflammatory activity is also described.

Synthesis of Ethyl (2-benzothiazolylthio)acetate (I)
  • Materials: 2-Mercaptobenzothiazole, ethyl chloroacetate, absolute ethanol, sodium hydroxide.

  • Procedure:

    • Dissolve 2-mercaptobenzothiazole (0.1 mol) in absolute ethanol (150 ml).

    • Add a solution of sodium hydroxide (0.1 mol) in water (10 ml) to the mixture.

    • To the resulting solution, add ethyl chloroacetate (0.1 mol) dropwise with constant stirring.

    • Reflux the reaction mixture for 3 hours.

    • After cooling, pour the mixture into cold water.

    • The separated solid product is filtered, washed with water, and recrystallized from ethanol.

Synthesis of (2-Benzothiazolylthio)acetyl Hydrazide (II)
  • Materials: Ethyl (2-benzothiazolylthio)acetate (I), hydrazine hydrate (99%), ethanol.

  • Procedure:

    • A mixture of ethyl (2-benzothiazolylthio)acetate (I) (0.1 mol) and hydrazine hydrate (0.15 mol) in ethanol (100 ml) is refluxed for 6 hours.

    • The excess solvent is removed under reduced pressure.

    • The resulting solid is cooled, filtered, and recrystallized from ethanol to yield the pure hydrazide.

General Procedure for the Synthesis of Hydrazone Derivatives (III)
  • Materials: (2-Benzothiazolylthio)acetyl hydrazide (II), various substituted aromatic aldehydes, ethanol, glacial acetic acid.

  • Procedure:

    • A mixture of (2-Benzothiazolylthio)acetyl hydrazide (II) (0.01 mol) and the respective substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 ml).

    • A few drops of glacial acetic acid are added as a catalyst.

    • The reaction mixture is refluxed for 4-6 hours.

    • The mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF).

In Vitro COX-1/COX-2 Inhibition Assay
  • Principle: The anti-inflammatory activity of the synthesized compounds is determined by their ability to inhibit the cyclooxygenase enzymes (COX-1 and COX-2).

  • Procedure:

    • The assay is performed using a commercial COX inhibitor screening assay kit.

    • The reaction mixture contains Tris-HCl buffer, glutathione, EDTA, and either COX-1 or COX-2 enzyme.

    • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The formation of prostaglandin, the product of the COX reaction, is measured, typically using an ELISA-based method.

    • The percentage of inhibition is calculated by comparing the results with a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The synthesized (2-Benzothiazolylthio)acetic acid derivatives are proposed to act through this pathway.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation, Stomach Lining Protection Thromboxanes->Platelet_Aggregation Inhibitor (2-Benzothiazolylthio)acetic acid derivatives Inhibitor->COX2

Caption: Proposed mechanism of action via inhibition of the COX-2 pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the anti-inflammatory compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start: (2-Benzothiazolylthio)acetic acid Hydrazide Hydrazide Formation Start->Hydrazide Hydrazone Hydrazone Synthesis Hydrazide->Hydrazone Purification Purification & Characterization Hydrazone->Purification InVitro In Vitro COX-1/COX-2 Inhibition Assay Purification->InVitro Data Data Analysis (IC50) InVitro->Data

Caption: General workflow from synthesis to in vitro evaluation.

References

Application Notes & Protocols: Development of Anticancer Agents from (2-Benzothiazolylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in-vitro evaluation, and predicted mechanisms of action for a class of potent anticancer agents derived from (2-Benzothiazolylthio)acetic acid. The protocols and data herein are based on the successful development of N-substituted-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamides, which have demonstrated significant antiproliferative activity at low micromolar concentrations against pancreatic and paraganglioma cancer cell lines.[1]

Synthetic Protocol: From (2-Benzothiazolylthio)acetic Acid to Bioactive Amides

The synthesis of the target N-substituted phenylacetamide derivatives is achieved through a multi-step process starting from commercially available reagents. The core intermediate, a (2-Benzothiazolylthio)acetic acid derivative, is activated and coupled with various substituted anilines to generate a library of compounds for screening.

Protocol: Synthesis of N-Aryl-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamides

This protocol is adapted from the synthetic scheme reported by Di Micco et al. (2022).[1]

Step 1: Synthesis of 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetic Acid (Intermediate 3)

  • Commercially available ethyl mandelate is reacted with mesyl chloride and triethylamine in THF at 0 °C to yield the corresponding mesylate.

  • The resulting mesylate is then reacted with 5-chloro-2-mercaptobenzothiazole in the presence of triethylamine in THF at 50 °C for 24 hours to produce the ester intermediate (2).

  • The ester is hydrolyzed using a basic medium (e.g., 2N NaOH in THF) at room temperature overnight.

  • After removing the THF under reduced pressure, the aqueous phase is acidified with 2N HCl to precipitate the carboxylic acid intermediate, 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetic acid (3). The precipitate is collected by filtration and recrystallized.[1]

Step 2: Amide Coupling to Yield Final Compounds (4a-p)

  • To a solution of the carboxylic acid intermediate (3) in an appropriate solvent (e.g., DMF), add a coupling agent such as HATU and a base like DIPEA.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final N-substituted-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamide derivative.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Mandelate Ethyl Mandelate Ester Ester Intermediate (2) Mandelate->Ester 1. Mesylation 2. Substitution Mercapto 5-chloro-2-mercaptobenzothiazole Mercapto->Ester Acid Carboxylic Acid Intermediate (3) Ester->Acid Base Hydrolysis Final N-Aryl-2-[(benzothiazol-2-yl)thio] -2-phenylacetamides (4a-p) Acid->Final Amide Coupling (HATU, DIPEA) Aniline Substituted Anilines Aniline->Final

Caption: General workflow for the synthesis of bioactive amide derivatives.

Data Presentation: In Vitro Antiproliferative Activity

The synthesized (2-Benzothiazolylthio)acetic acid derivatives have been evaluated for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Antiproliferative Activity (IC50 in µM) of Selected Derivatives Against Cancer Cell Lines. Data extracted from Di Micco et al. (2022).[1] The study evaluated a series of 16 compounds (4a-4p).

CompoundSubstituent on N-phenyl ringAsPC-1 (Pancreatic) IC50 (µM)Capan-2 (Pancreatic) IC50 (µM)BxPC-3 (Pancreatic) IC50 (µM)PTJ64i (Paraganglioma) IC50 (µM)PTJ86i (Paraganglioma) IC50 (µM)
4h 3-Cl4.4 ± 0.34.8 ± 0.21.8 ± 0.11.7 ± 0.11.9 ± 0.1
4i 3-F4.9 ± 0.45.3 ± 0.32.1 ± 0.12.0 ± 0.12.2 ± 0.1
4k 3-NO23.9 ± 0.24.2 ± 0.21.5 ± 0.11.4 ± 0.11.6 ± 0.1
4l 3-CF33.5 ± 0.23.8 ± 0.21.2 ± 0.11.1 ± 0.11.3 ± 0.1
4m 3,4-diCl4.1 ± 0.34.5 ± 0.21.6 ± 0.11.5 ± 0.11.7 ± 0.1
4d 4-CF35.2 ± 0.45.8 ± 0.32.5 ± 0.22.4 ± 0.12.6 ± 0.2

Experimental Protocols: In Vitro Assays

Consistent and reproducible in vitro assays are crucial for evaluating the anticancer potential of newly synthesized compounds.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

  • Cell Seeding: Plate cancer cells (e.g., PANC-1, AsPC-1) in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the benzothiazole test compounds (e.g., 5, 25, 50, 75, 100 µM).[2] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gemcitabine or Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.[2]

  • MTT Addition: Remove the medium and add 200 µL of MTT reagent (typically 0.5 to 1 mg/mL in serum-free medium) to each well.[2]

  • Formazan Solubilization: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. Afterwards, carefully remove the MTT solution.

  • Absorbance Reading: Add 200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Shake the plate gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.[4]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.[4]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_mechanism Synthesis Chemical Synthesis of Derivatives Screening Primary Cytotoxicity Screening (MTT Assay) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Pathway Signaling Pathway Analysis Mechanism->Pathway Result Identification of Lead Compound Pathway->Result

Caption: General experimental workflow for anticancer drug discovery.

Mechanism of Action & Signaling Pathways

While the precise mechanism for (2-Benzothiazolylthio)acetic acid derivatives is still under investigation, computational studies and data from related benzothiazole compounds suggest that their anticancer effects are likely mediated through the induction of apoptosis. Recent studies have shown that some benzothiazole derivatives can modulate key signaling pathways involved in cell survival and proliferation.[5] A target prediction analysis for the highly active compound 4l (3-CF3 derivative) identified cannabinoid receptors (CB1/CB2) and sentrin-specific proteases (SENP) as potential molecular targets that could trigger apoptotic cell death.[1]

Predicted_Pathway cluster_targets Predicted Cellular Targets cluster_pathway Downstream Effects Compound (2-Benzothiazolylthio) -acetic acid derivative CB_Receptor Cannabinoid Receptors (CB1/CB2) Compound->CB_Receptor Binds SENP Sentrin-Specific Proteases (SENP) Compound->SENP Inhibits ProSurvival Inhibition of Pro-Survival Signals CB_Receptor->ProSurvival SENP->ProSurvival Prevents de-SUMOylation of pro-apoptotic factors Caspase Caspase Activation ProSurvival->Caspase Apoptosis Apoptosis ProSurvival->Apoptosis Caspase->Apoptosis

Caption: Predicted signaling pathway based on computational target analysis.

References

Application Notes and Protocols for (2-Benzothiazolylthio)acetic Acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

(2-Benzothiazolylthio)acetic acid (CAS No. 6295-57-4) is a versatile heterocyclic compound that serves as a crucial building block in the development of a wide range of agrochemicals.[1][2] Its unique chemical structure, featuring a benzothiazole ring linked to an acetic acid moiety through a thioether bond, allows for diverse chemical modifications to enhance bioactivity and target specificity.[1] While (2-Benzothiazolylthio)acetic acid itself exhibits inherent antioxidant and antimicrobial properties, its primary role in agrochemical research is as a scaffold for the synthesis of potent fungicides, herbicides, and plant growth regulators.[1][2] These application notes provide an overview of its synthesis and the agrochemical applications of its derivatives, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Synthesis of (2-Benzothiazolylthio)acetic Acid

The synthesis of (2-Benzothiazolylthio)acetic acid is typically achieved through the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid. A common and high-yielding method involves the reaction of 2-mercaptobenzothiazole with bromoacetic acid in the presence of a base.[2]

Experimental Protocol: Synthesis of (2-Benzothiazolylthio)acetic Acid

Materials:

  • 2-Mercaptobenzothiazole

  • Bromoacetic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 2-mercaptobenzothiazole (5 mmol) in ethanol (15 mL).

  • In a separate beaker, dissolve bromoacetic acid (10 mmol) in ethanol (15 mL) and add it dropwise to the 2-mercaptobenzothiazole solution.

  • Add 2M potassium hydroxide (30 mL) to the reaction mixture.

  • Stir the mixture at room temperature (20°C) for 3 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane (5:5) mobile phase.

  • Upon completion, dilute the reaction mixture with water (60 mL).

  • Acidify the solution with 6N HCl to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry. An expected yield of approximately 89% can be achieved with this method.[3]

Synthesis_of_2_Benzothiazolylthio_acetic_acid 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole KOH_Ethanol KOH, Ethanol 20°C, 3h 2-Mercaptobenzothiazole->KOH_Ethanol Bromoacetic_acid Bromoacetic acid Bromoacetic_acid->KOH_Ethanol Product (2-Benzothiazolylthio)acetic acid KOH_Ethanol->Product

Synthesis of (2-Benzothiazolylthio)acetic acid.

Application Note 1: Fungicidal Activity of (2-Benzothiazolylthio)acetic Acid Derivatives

Derivatives of (2-Benzothiazolylthio)acetic acid have demonstrated significant antifungal activity against a range of plant pathogenic fungi. The benzothiazole scaffold is a key pharmacophore in the development of novel fungicides.[4]

Quantitative Data on Antifungal Activity of Benzothiazole Derivatives
CompoundFungal StrainIC50 (µg/mL)Reference
2-(4-chlorophenoxymethyl)benzothiazoleFusarium solani4.34[4]
2-(2,4-dichlorophenoxymethyl)benzothiazoleFusarium solani6.51[4]
2-(phenoxymethyl)benzothiazoleFusarium solani12.32[4]
2-(4-methylphenoxymethyl)benzothiazoleFusarium solani17.61[4]
Hymexazol (Positive Control)Fusarium solani38.92[4]
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)

This protocol is adapted from methods used to evaluate the antifungal activity of benzothiazole derivatives.[4]

Materials:

  • Synthesized (2-Benzothiazolylthio)acetic acid derivatives

  • Potato Dextrose Agar (PDA) medium

  • Selected fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and sterilize by autoclaving. Allow it to cool to 45-50°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate should be prepared with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 1°C for 4-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.

  • Determine the IC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.

Antifungal_Mechanism cluster_fungus Fungal Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Enzymes Essential Enzymes (e.g., for respiration, cell wall synthesis) INHIBITED Growth Mycelial Growth Enzymes->Growth Benzothiazole_Derivative (2-Benzothiazolylthio)acetic acid Derivative Benzothiazole_Derivative->Enzymes Inhibition

Proposed antifungal mechanism of action.

Application Note 2: Herbicidal Activity of (2-Benzothiazolylthio)acetic Acid Derivatives

The benzothiazole structure is present in various herbicidal compounds. Derivatives of (2-Benzothiazolylthio)acetic acid can be synthesized and screened for their potential as novel herbicides. For instance, benzothiazole N,O-acetals have shown good herbicidal activity against both dicotyledon and monocotyledon weeds.[5]

Quantitative Data on Herbicidal Activity of Benzothiazole Derivatives
Compound ClassTarget WeedObserved ActivityReference
Benzothiazole N,O-acetalsDicotyledon and monocotyledon weedsGood herbicidal activity[5]
3-(pyridin-2-yl)benzothiazol-2(3H)-one derivativesPortulaca oleracea100% inhibition at 0.5 mg L⁻¹[6]
3-(pyridin-2-yl)benzothiazol-2(3H)-one derivativesEchinochloa crus-galli100% inhibition at 0.5 mg L⁻¹ for some derivatives[6]
Experimental Protocol: Petri Dish Bioassay for Herbicidal Activity

This protocol is based on methods for evaluating the herbicidal activity of new chemical compounds.[6]

Materials:

  • Synthesized (2-Benzothiazolylthio)acetic acid derivatives

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Agar

  • Acetone

  • Tween-20

  • Sterile Petri dishes (90 mm)

  • Filter paper

  • Growth chamber

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare a 0.5% agar solution in water and autoclave.

  • Place a sterile filter paper in each Petri dish.

  • Apply a specific volume of the test solution to the filter paper to achieve the desired concentration (e.g., 10, 50, 100 ppm). Allow the solvent to evaporate completely. A control group should be treated with acetone and a surfactant only.

  • Place a set number of weed seeds (e.g., 20) evenly on the filter paper.

  • Add a fixed volume of the sterile agar solution (e.g., 10 mL) to each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber with controlled temperature, light, and humidity (e.g., 25°C, 12h light/12h dark cycle).

  • After a set period (e.g., 7-10 days), measure the root and shoot length of the seedlings.

  • Calculate the percentage of growth inhibition relative to the control.

Herbicidal_Action_Pathway cluster_plant Weed Plant Cell Target_Enzyme Target Enzyme (e.g., PPO, ALS) Metabolic_Pathway Essential Metabolic Pathway (e.g., Amino Acid Synthesis, Photosynthesis) DISRUPTED Target_Enzyme->Metabolic_Pathway Growth_Processes Growth and Development Metabolic_Pathway->Growth_Processes Benzothiazole_Herbicide (2-Benzothiazolylthio)acetic acid Derivative Benzothiazole_Herbicide->Target_Enzyme Inhibition

Potential herbicidal mode of action.

Application Note 3: Plant Growth Regulating Activity of Benzothiazole Derivatives

Benzothiazole derivatives have been shown to exhibit plant growth-regulating activities, often mimicking the effects of natural auxins like indole-3-acetic acid (IAA). These compounds can influence root and shoot growth, adventitious root formation, and other developmental processes in plants.

Quantitative Data on Plant Growth Regulating Effects of Benzothiazole Derivatives
CompoundPlantConcentrationEffectReference
Benzothiazole Derivative XICucumber Hypocotyl1 x 10⁻⁵ M69.5% increase in elongation
Benzothiazole Derivative XIIICucumber Hypocotyl1 x 10⁻⁵ M22% increase in elongation
Benzothiazole DerivativesCucumber Roots1 x 10⁻⁵ to 1 x 10⁻⁶ MSignificant growth stimulation
Experimental Protocol: Cucumber Bioassay for Auxin-like Activity

This bioassay is a standard method for evaluating the auxin-like activity of chemical compounds.

Materials:

  • Synthesized (2-Benzothiazolylthio)acetic acid derivatives

  • Cucumber seeds (e.g., cv. Evita)

  • N,N-dimethylsulfoxide (DMSO)

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO. Prepare a series of dilutions to achieve the desired test concentrations (e.g., 10⁻³ to 10⁻⁷ M). The final DMSO concentration in all test solutions, including the control, should be kept constant and low (e.g., 0.5% v/v).

  • Place two layers of filter paper in each Petri dish and moisten with a specific volume of the respective test solution or control solution.

  • Sow a set number of cucumber seeds (e.g., 15-20) in each Petri dish.

  • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 4 days).

  • After the incubation period, carefully remove the seedlings and measure the length of the hypocotyl and the primary root.

  • Compare the measurements of the treated seedlings to the control group to determine the stimulatory or inhibitory effects of the compounds.

Plant_Growth_Regulation Benzothiazole_PGR (2-Benzothiazolylthio)acetic acid Derivative Auxin_Receptors Auxin Receptors Benzothiazole_PGR->Auxin_Receptors Binds to/Interacts with Signal_Transduction Signal Transduction Pathway Auxin_Receptors->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Physiological_Response Physiological Response (e.g., Cell Elongation, Rooting) Gene_Expression->Physiological_Response

Proposed pathway for auxin-like activity.

General Experimental Workflow for Agrochemical Formulation Testing

The development of a new agrochemical formulation based on (2-Benzothiazolylthio)acetic acid or its derivatives follows a structured testing process to evaluate its physical, chemical, and biological performance.

Agrochemical_Testing_Workflow Synthesis Synthesis of Active Ingredient ((2-Benzothiazolylthio)acetic acid or its derivatives) Formulation Formulation Development (e.g., Emulsifiable Concentrate, Wettable Powder) Synthesis->Formulation Lab_Trials Lab-Based Trials (Physicochemical Properties, In Vitro Bioassays) Formulation->Lab_Trials Greenhouse_Trials Greenhouse Trials (Efficacy on target pests/weeds, Crop safety) Lab_Trials->Greenhouse_Trials Field_Trials Small & Large Plot Field Trials (Performance under real-world conditions) Greenhouse_Trials->Field_Trials Registration Regulatory Submission & Registration Field_Trials->Registration

Workflow for agrochemical formulation testing.

References

Application Notes and Protocols for Screening the Biological Activity of (2-Benzothiazolylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for screening the biological activity of (2-Benzothiazolylthio)acetic acid. This compound, belonging to the benzothiazole class, is a versatile scaffold known for a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The following sections detail the methodologies for evaluating these key biological activities, summarize available quantitative data for its derivatives, and visualize relevant signaling pathways.

Data Presentation: Biological Activity of (2-Benzothiazolylthio)acetic Acid Derivatives

While specific quantitative data for the parent compound, (2-Benzothiazolylthio)acetic acid, is limited in publicly available literature, numerous studies on its derivatives showcase the potential of this chemical scaffold. The following table summarizes the biological activities of selected derivatives, providing an indication of the expected potency of the parent compound.

Derivative ClassBiological ActivityAssayTarget Organism/Cell LineMeasured Value (e.g., MIC, IC50)Reference
Hydrazone DerivativesAntibacterialBroth MicrodilutionS. aureusMIC = 4 µg/mL (for 6-NO2 substituted derivative)[4]
Hydrazone DerivativesAntifungalBroth MicrodilutionC. albicansMIC = 15.6 µg/mL (for specific alkenylthio derivatives)[5]
Pyridinyl-2-amine linked benzothiazole-2-thiol derivativesAnticancerMTT AssaySKRB-3 (Breast Cancer)IC50 = 1.2 nM[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol derivativesAnticancerMTT AssaySW620 (Colon Cancer)IC50 = 4.3 nM[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol derivativesAnticancerMTT AssayA549 (Lung Cancer)IC50 = 44 nM[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol derivativesAnticancerMTT AssayHepG2 (Liver Cancer)IC50 = 48 nM[6]
3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acidAnti-inflammatoryCarrageenan-induced paw edemaRatsSignificant inhibition at 100 mg/kg
2-AlkylthiobenzothiazinonesEnzyme InhibitionHLE Inhibition AssayHuman Leukocyte ElastaseIC50 in the low micromolar range[5]

Experimental Protocols

Antimicrobial Activity Screening

The antimicrobial potential of (2-Benzothiazolylthio)acetic acid can be assessed using standard methods such as broth microdilution or agar disk diffusion.

a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • (2-Benzothiazolylthio)acetic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 Medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of (2-Benzothiazolylthio)acetic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Perform a two-fold serial dilution of the compound's stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

b) Agar Disk Diffusion Assay

This method assesses the extent of microbial growth inhibition by the compound diffusing from a disk onto an agar plate.

Materials:

  • (2-Benzothiazolylthio)acetic acid

  • Sterile filter paper disks

  • Bacterial and fungal strains

  • Mueller-Hinton Agar plates

  • Sterile swabs

Protocol:

  • Inoculation: Uniformly spread a standardized microbial suspension onto the surface of the agar plates using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the (2-Benzothiazolylthio)acetic acid solution and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone indicates the susceptibility of the microorganism to the compound.

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • (2-Benzothiazolylthio)acetic acid

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (2-Benzothiazolylthio)acetic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Anti-inflammatory Activity Screening

a) In Vitro: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a well-documented cause of inflammation.

Materials:

  • (2-Benzothiazolylthio)acetic acid

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the compound.

b) In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • (2-Benzothiazolylthio)acetic acid

  • Wistar albino rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Protocol:

  • Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compound.

  • Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Experimental Workflows

The biological activities of (2-Benzothiazolylthio)acetic acid and its derivatives are likely mediated through the modulation of key signaling pathways involved in inflammation and cancer.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation compound (2-Benzothiazolylthio)acetic acid Stock Solution antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) compound->antimicrobial Test Compound anticancer Anticancer Assays (MTT) compound->anticancer Test Compound anti_inflammatory Anti-inflammatory Assays (Protein Denaturation, Paw Edema) compound->anti_inflammatory Test Compound data Quantitative Data (MIC, IC50, % Inhibition) antimicrobial->data anticancer->data anti_inflammatory->data pathway Signaling Pathway Analysis data->pathway

Experimental workflow for screening (2-Benzothiazolylthio)acetic acid.

A potential mechanism for the anticancer and anti-inflammatory effects involves the inhibition of the NF-κB, COX-2, and iNOS signaling pathways.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_cox2_inos COX-2 & iNOS Pathway stimuli Inflammatory Stimuli / Carcinogens IKK IKK Activation stimuli->IKK compound (2-Benzothiazolylthio)acetic acid compound->IKK Inhibition COX2 COX-2 Expression compound->COX2 Inhibition iNOS iNOS Expression compound->iNOS Inhibition IkappaB IκB Degradation IKK->IkappaB NFkB NF-κB Activation & Translocation IkappaB->NFkB NFkB_target Gene Expression (Inflammation, Proliferation) NFkB->NFkB_target NFkB->COX2 NFkB->iNOS PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO inflammation_cancer Inflammation & Cancer Progression PGs->inflammation_cancer NO->inflammation_cancer

Potential signaling pathways modulated by (2-Benzothiazolylthio)acetic acid.

This diagram illustrates how inflammatory stimuli or carcinogens can activate the NF-κB signaling pathway, leading to the expression of pro-inflammatory and pro-proliferative genes. NF-κB can also induce the expression of COX-2 and iNOS, which in turn produce prostaglandins and nitric oxide, respectively, further promoting inflammation and cancer progression. (2-Benzothiazolylthio)acetic acid is hypothesized to exert its therapeutic effects by inhibiting key components of these pathways.

References

Application Notes and Protocols for the Characterization of (2-Benzothiazolylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the key analytical techniques for the robust characterization of (2-Benzothiazolylthio)acetic acid. The information provided is intended to support research, quality control, and drug development activities.

Physicochemical Properties

(2-Benzothiazolylthio)acetic acid is a versatile organic compound with applications in pharmaceuticals and material science.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₉H₇NO₂S₂[1]
Molecular Weight 225.29 g/mol [1]
CAS Number 6295-57-4[1]
Appearance White to off-white powder[1]
Melting Point 157-160 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.[2]
Purity ≥ 98% (Titration)[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of (2-Benzothiazolylthio)acetic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated benzothiazole ring system.

Quantitative Data

The electronic spectrum of (2-Benzothiazolylthio)acetic acid in DMF shows absorption bands corresponding to π → π* electronic transitions.[3]

Wavenumber (cm⁻¹)Wavelength (nm)
35461282
33222301
30488328

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum of (2-Benzothiazolylthio)acetic acid.

Materials:

  • (2-Benzothiazolylthio)acetic acid standard

  • Spectroscopic grade Dimethylformamide (DMF)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of (2-Benzothiazolylthio)acetic acid in DMF at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using DMF.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range from 200 to 400 nm.

  • Blank Measurement: Fill a quartz cuvette with DMF and use it as a blank to zero the instrument.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing A Weigh Standard B Dissolve in DMF A->B C Dilute to Working Concentration B->C D Set Wavelength Range (200-400 nm) C->D E Blank with DMF D->E F Measure Sample Absorbance E->F G Identify λmax F->G H Report Results G->H

Caption: Workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Quantitative Data

The FTIR spectrum of (2-Benzothiazolylthio)acetic acid shows characteristic absorption bands.[4]

Wavenumber (cm⁻¹)Assignment
3435O-H (hydroxyl)
1737C=O (carbonyl of carboxylic acid)
1573C=N (thiazole ring)
694C-S

Experimental Protocol

Objective: To obtain the FTIR spectrum of (2-Benzothiazolylthio)acetic acid.

Materials:

  • (2-Benzothiazolylthio)acetic acid sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

Logical Relationship Diagram

IR_Interpretation cluster_molecule (2-Benzothiazolylthio)acetic Acid Structure cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule C₉H₇NO₂S₂ OH O-H (Carboxylic Acid) CO C=O (Carboxylic Acid) CN C=N (Benzothiazole) CS C-S (Thioether) Peak_OH ~3435 (broad) OH->Peak_OH Peak_CO ~1737 CO->Peak_CO Peak_CN ~1573 CN->Peak_CN Peak_CS ~694 CS->Peak_CS

Caption: Correlation of functional groups to IR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Quantitative Data

¹H NMR (DMSO-d₆): [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.22s1H-COOH
7.30-8.00m4HAromatic-H
4.15s2H-S-CH₂-

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of (2-Benzothiazolylthio)acetic acid.

Materials:

  • (2-Benzothiazolylthio)acetic acid sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of (2-Benzothiazolylthio)acetic acid and for quantitative analysis.

Experimental Protocol

Objective: To determine the purity of (2-Benzothiazolylthio)acetic acid by reverse-phase HPLC.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 282 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the diluent to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times and peak areas).

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the standard. Calculate the purity of the sample based on the peak area percentage.

Workflow Diagram

HPLC_Workflow A Prepare Mobile Phase and Diluent C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions B->C D Perform System Suitability Test C->D E Inject Blank, Standard, and Sample D->E F Acquire Chromatograms E->F G Process Data and Calculate Purity F->G

Caption: General workflow for HPLC purity analysis.

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Expected Fragmentation Pattern

While a detailed experimental mass spectrum is not available in the searched literature, a plausible fragmentation pattern can be proposed based on the structure of (2-Benzothiazolylthio)acetic acid.

Experimental Protocol

Objective: To obtain the mass spectrum of (2-Benzothiazolylthio)acetic acid.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: DB-5ms or similar non-polar column

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate.

  • Injection: Inject the sample solution into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to (2-Benzothiazolylthio)acetic acid.

  • Data Analysis: Identify the molecular ion peak (M⁺˙). Analyze the fragmentation pattern to identify characteristic fragment ions.

Proposed Fragmentation Pathway

MS_Fragmentation M [(C₉H₇NO₂S₂)⁺˙] m/z 225 F1 [M - COOH]⁺ m/z 180 M->F1 - COOH F2 [Benzothiazole-S]⁺ m/z 167 M->F2 - CH₂COOH F3 [Benzothiazole]⁺˙ m/z 135 F2->F3 - S

References

Application Notes and Protocols for (2-Benzothiazolylthio)acetic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (2-benzothiazolylthio)acetic acid derivatives in the synthesis of functional polymers. The unique chemical structure of benzothiazole derivatives offers a versatile platform for creating polymers with tailored properties, suitable for applications in material science and drug delivery. The protocols below describe both free-radical and controlled radical polymerization techniques.

Section 1: Synthesis of a Benzothiazole-Containing Monomer

To incorporate the benzothiazole moiety into a polymer, it is often necessary to first synthesize a polymerizable monomer from a benzothiazole precursor. This section details the synthesis of 2-benzothiazolyl acrylamide (BTA), a monomer derived from 2-aminobenzothiazole. This monomer can then be used in subsequent polymerization reactions.

Experimental Protocol: Synthesis of 2-Benzothiazolyl Acrylamide (BTA)

This protocol is adapted from the work of Hacioglu et al. (2022).

Materials:

  • 2-Aminobenzothiazole

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Chloroform

  • Carbon tetrachloride

Procedure:

  • In a three-necked round-bottom flask equipped with a thermometer, dropping funnel, and stirrer, dissolve 15 g (0.1 mol) of 2-aminobenzothiazole in 50 mL of chloroform and add 15 mL of triethylamine.

  • Cool the flask to 0−5°C using an ice bath.

  • Add 8.12 mL (0.1 mol) of acryloyl chloride dropwise to the cooled solution with continuous stirring.

  • After the complete addition of acryloyl chloride, remove the ice bath and continue stirring at room temperature for approximately 6 hours.

  • The resulting precipitate, BTA hydrochloride salt, is removed by filtration and washed with carbon tetrachloride.

Visualization of Monomer Synthesis Workflow:

G cluster_synthesis Monomer Synthesis: 2-Benzothiazolyl Acrylamide (BTA) start Start: Dissolve 2-Aminobenzothiazole and TEA in Chloroform cool Cool to 0-5°C start->cool add_acryloyl Add Acryloyl Chloride Dropwise cool->add_acryloyl react Stir at Room Temperature for 6 hours add_acryloyl->react filter Filter and Wash Precipitate react->filter product Product: 2-Benzothiazolyl Acrylamide (BTA) filter->product

Workflow for the synthesis of 2-benzothiazolyl acrylamide.

Section 2: Free-Radical Copolymerization of 2-Benzothiazolyl Acrylamide (BTA) with Methyl Acrylate (MA)

This section provides a protocol for the free-radical copolymerization of the synthesized BTA monomer with methyl acrylate (MA). Free-radical polymerization is a common and straightforward method for producing a variety of polymers.

Experimental Protocol: Free-Radical Copolymerization

This protocol is based on the experimental details provided by Hacioglu et al. (2022).[1]

Materials:

  • 2-Benzothiazolyl acrylamide (BTA)

  • Methyl acrylate (MA)

  • Benzoyl peroxide (BPO) (initiator)

  • Dimethylsulfoxide (DMSO) (solvent)

  • Nitrogen gas

Procedure:

  • Prepare a series of glass quick-fit test tubes with different feed compositions of BTA and MA (see Table 1 for examples).

  • The total monomer concentration and the initiator (BPO) concentration should be kept constant. A typical initiator concentration is 0.001 mol dm⁻³.

  • Add the appropriate amounts of BTA, MA, and BPO to each tube, dissolved in DMSO.

  • Bubble nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the tubes and place them in a thermostatic water bath at 80°C to initiate the polymerization.

  • The reaction is allowed to proceed for a set amount of time, typically to achieve a low overall conversion (≤ 10%) for reactivity ratio studies.

  • The resulting copolymers are then precipitated, purified, and dried for characterization.

Quantitative Data for Copolymerization

The following table summarizes the feed and copolymer compositions for the copolymerization of BTA (M₁) with MA (M₂).[1]

Mole Fraction of BTA in Feed (f₁)Mole Fraction of MA in Feed (f₂)Sulfur Content (%) in CopolymerMole Fraction of BTA in Copolymer (F₁)Mole Fraction of MA in Copolymer (F₂)
0.10.93.500.0760.924
0.30.77.950.1910.809
0.50.711.200.2920.708
0.70.315.100.4370.563
0.90.118.050.5900.410

Visualization of Free-Radical Polymerization Workflow:

G cluster_polymerization Free-Radical Copolymerization Workflow prepare Prepare Monomer and Initiator Solution in DMSO degas Degas with Nitrogen for 15 min prepare->degas polymerize Polymerize at 80°C degas->polymerize precipitate Precipitate and Purify Copolymer polymerize->precipitate characterize Characterize Copolymer precipitate->characterize

General workflow for free-radical polymerization.

Section 3: Controlled Radical Polymerization using RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and low polydispersity. Benzothiazole derivatives can be incorporated into polymers with high control using this method. This section outlines a general protocol for RAFT polymerization of a benzothiazole-containing monomer.

Conceptual Background of RAFT Polymerization

RAFT polymerization relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process involves a rapid equilibrium between active (propagating) and dormant polymer chains, allowing for controlled growth of the polymer chains.

Visualization of RAFT Polymerization Mechanism:

G cluster_raft RAFT Polymerization Mechanism initiator Initiator -> R• monomer Monomer (M) initiator->monomer Initiation propagating_radical Propagating Radical (Pn•) monomer->propagating_radical Propagation raft_agent RAFT Agent (Z-C(=S)S-R) propagating_radical->raft_agent Addition intermediate Intermediate Radical raft_agent->intermediate dormant_polymer Dormant Polymer (Pn-S-C(=S)-Z) intermediate->dormant_polymer Fragmentation new_radical New Radical (R•) intermediate->new_radical Fragmentation dormant_polymer->propagating_radical Activation new_radical->monomer Re-initiation

Simplified mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of a Benzothiazole-Containing Vinyl Monomer

This protocol is a generalized procedure based on the RAFT polymerization of vinyl monomers and can be adapted for monomers like 2-benzothiazolyl vinyl sulfide (BTVS).

Materials:

  • Benzothiazole-containing monomer (e.g., BTVS)

  • Co-monomer (e.g., 2-vinylnaphthalene, VNA)

  • RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., benzene or toluene)

  • Nitrogen gas or Argon gas

Procedure:

  • In a Schlenk tube or an ampule, add the benzothiazole-containing monomer, co-monomer (if applicable), RAFT agent, and initiator.

  • Dissolve the components in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and the rate of polymerization.

  • De-gas the solution by three repeated freeze-evacuate-thaw cycles and seal the vessel under vacuum or an inert atmosphere.

  • Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C) to start the polymerization.

  • Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.

  • Quench the polymerization by cooling the vessel in an ice bath and exposing the contents to air.

  • The polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

Representative Quantitative Data for RAFT Polymerization

The following table provides a hypothetical example of the reaction conditions and expected outcomes for the RAFT copolymerization of BTVS and VNA, based on typical RAFT procedures.

[BTVS]:[VNA]:[RAFT Agent]:[Initiator]SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
100:0:1:0.2Toluene701285~18,000< 1.2
50:50:1:0.2Toluene701090~12,000< 1.25
25:75:1:0.2Toluene70892~10,000< 1.3

Note: Mn is the number-average molecular weight, and PDI is the polydispersity index. Lower PDI values indicate a more uniform polymer chain length distribution.

Conclusion

The use of (2-benzothiazolylthio)acetic acid and its derivatives in polymer synthesis provides a versatile route to functional materials. The protocols outlined above for both free-radical and controlled radical (RAFT) polymerization offer reproducible methods for synthesizing polymers with incorporated benzothiazole moieties. The ability to control the polymer architecture through RAFT polymerization opens up possibilities for creating advanced materials for a wide range of applications, including specialty coatings, electronic materials, and drug delivery systems. Researchers are encouraged to adapt and optimize these protocols for their specific monomer systems and desired polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Benzothiazolylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Benzothiazolylthio)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing (2-Benzothiazolylthio)acetic acid?

A1: The most widely reported and effective method is the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid derivative, typically bromoacetic acid or chloroacetic acid, in the presence of a base. This nucleophilic substitution reaction is known for its efficiency and high yields, often reaching up to 89% under optimized conditions.[1][2]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: For the S-alkylation of 2-mercaptobenzothiazole, the crucial parameters to monitor and control are:

  • Choice of Base: The strength and concentration of the base are critical. Stronger bases can deprotonate the thiol of 2-mercaptobenzothiazole, facilitating the nucleophilic attack. However, excessively harsh basic conditions can lead to side reactions.

  • Reaction Temperature: Most protocols recommend room temperature to maintain selectivity and prevent the formation of byproducts.[1][2] Some procedures involving ester intermediates may require elevated temperatures.[3]

  • Solvent Selection: The solvent should be able to dissolve the reactants and facilitate the reaction. Ethanol and DMF are commonly used solvents.[1][3]

  • Purity of Reactants: The purity of 2-mercaptobenzothiazole and the haloacetic acid derivative is paramount to achieving high yields and minimizing impurities.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for separation.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include:

  • Oxidation of 2-mercaptobenzothiazole: At temperatures below 90°C, the starting material can oxidize to form 2,2'-dithiobis(benzothiazole).

  • Hydrolysis to 2-hydroxybenzothiazole: Under forcing conditions, such as high temperatures and pressures or the presence of strong bases and oxidizing agents, the product can hydrolyze to 2-hydroxybenzothiazole.[2]

Q5: What is a common alternative synthetic route?

A5: An alternative route involves the hydrolysis of the corresponding ethyl ester, ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate. This hydrolysis can be carried out under either acidic or basic conditions, with reported yields between 78-85%.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective Deprotonation: The base used may be too weak or used in insufficient quantity to deprotonate the thiol of 2-mercaptobenzothiazole. 2. Poor Quality of Reactants: Impurities in the starting materials can interfere with the reaction. 3. Incorrect Reaction Temperature: Deviation from the optimal temperature can hinder the reaction rate or lead to side reactions. 4. Improper Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants.1. Use a stronger base (e.g., KOH, NaOH) or increase the molar ratio of the base to 2-mercaptobenzothiazole. 2. Ensure the purity of 2-mercaptobenzothiazole and the haloacetic acid derivative using appropriate analytical techniques (e.g., NMR, melting point). 3. Maintain the reaction temperature at the recommended level, typically room temperature, using a water bath if necessary. 4. Switch to a more suitable solvent like ethanol or DMF.[1][3]
Presence of Multiple Spots on TLC (Impure Product) 1. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials. 2. Side Reactions: Formation of byproducts such as 2,2'-dithiobis(benzothiazole) or 2-hydroxybenzothiazole. 3. Decomposition of Product: The product may be unstable under the reaction or workup conditions.1. Extend the reaction time and continue monitoring by TLC until the starting material spot disappears. 2. Optimize reaction conditions (temperature, base concentration) to minimize side reactions. Consider purification by column chromatography if byproducts are present. 3. Ensure the workup procedure is performed promptly and at a suitable temperature. Avoid prolonged exposure to strong acids or bases.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not precipitate as a solid, making filtration difficult. 2. Product is Sparingly Soluble in Extraction Solvent: Inefficient extraction during workup. 3. Emulsion Formation during Extraction: Difficulty in separating aqueous and organic layers.1. If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Alternatively, use extraction followed by solvent evaporation. 2. Choose an appropriate extraction solvent in which the product has good solubility (e.g., ethyl acetate, dichloromethane). 3. Add a small amount of brine to the extraction mixture to break the emulsion.
Inconsistent Yields 1. Variability in Reagent Quality: Inconsistent purity of starting materials between batches. 2. Fluctuations in Reaction Conditions: Inconsistent control of temperature, stirring speed, or addition rate of reagents. 3. Moisture Contamination: Presence of water can affect the reactivity of the base and other reagents.1. Standardize the source and purity of all reagents. 2. Implement strict control over all reaction parameters using automated equipment where possible. 3. Use anhydrous solvents and dry glassware to minimize moisture.

Experimental Protocols

Method 1: S-alkylation of 2-Mercaptobenzothiazole with Bromoacetic Acid[1]

Materials:

  • 2-Mercaptobenzothiazole

  • Bromoacetic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 6N

  • Water

Procedure:

  • Dissolve 2-mercaptobenzothiazole (5 mmol) in ethanol (15 mL).

  • In a separate flask, dissolve bromoacetic acid (10 mmol) in ethanol (15 mL).

  • Add the bromoacetic acid solution dropwise to the 2-mercaptobenzothiazole solution.

  • Add 2M KOH solution (30 mL) to the reaction mixture.

  • Stir the mixture for 3 hours at room temperature.

  • Monitor the reaction progress using TLC (Eluent: EtOAc/Hexane 5:5).

  • Upon completion, dilute the reaction mixture with water (60 mL).

  • Acidify the mixture with 6N HCl to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry.

Method 2: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate followed by Hydrolysis[2][3]

Part A: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate [3]

Materials:

  • 2-Mercaptobenzothiazole

  • Ethyl chloroacetate

  • Triethylamine

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

Procedure:

  • Mix 2-mercaptobenzothiazole (5.25 mL) with DMF (45 mL) and triethylamine (6 mL) and stir for 20 minutes.

  • Gradually add ethyl chloroacetate (4.5 mL) to the mixture and stir for 30 minutes at room temperature.

  • Heat the reaction mixture at 60-65 °C for 14 hours.

  • Pour the reaction mixture over ice and add sodium bicarbonate.

  • Separate the resulting brown oil using a separating funnel.

Part B: Hydrolysis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate [2]

Materials:

  • Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl)

Procedure:

  • Reflux the ethyl ester with a 10% sodium hydroxide solution for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl to precipitate the (2-Benzothiazolylthio)acetic acid.

  • Filter the precipitate, wash with water, and dry.

Data Presentation

Table 1: Comparison of Synthetic Methods for (2-Benzothiazolylthio)acetic acid

Method Starting Materials Base/Catalyst Solvent Temperature Time Yield Reference
S-alkylation2-Mercaptobenzothiazole, Bromoacetic acidKOHEthanolRoom Temp.3 h89%[1]
Esterification followed by Hydrolysis2-Mercaptobenzothiazole, Ethyl chloroacetateTriethylamineDMF60-65 °C14 h87% (ester)[3]
Hydrolysis of EsterEthyl 2-(benzo[d]thiazol-2-ylthio)acetateNaOHWaterReflux2 h78-85%[2]

Visualizations

experimental_workflow start Start reactants Mix 2-Mercaptobenzothiazole, Bromoacetic acid, & Ethanol start->reactants add_base Add KOH solution reactants->add_base react Stir at Room Temp for 3 hours add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Dilute with Water & Acidify with HCl monitor->workup Reaction Complete isolate Filter, Wash, & Dry Product workup->isolate end End isolate->end troubleshooting_logic low_yield Low Yield Observed check_base Is the base strong enough & in sufficient quantity? low_yield->check_base check_reagents Are the reagents pure? low_yield->check_reagents check_temp Is the temperature correct? low_yield->check_temp solution_base Use stronger base or increase amount check_base->solution_base No solution_reagents Purify or use higher grade reagents check_reagents->solution_reagents No solution_temp Adjust and maintain correct temperature check_temp->solution_temp No

References

Technical Support Center: Synthesis of (2-Benzothiazolylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Benzothiazolylthio)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (2-Benzothiazolylthio)acetic acid, focusing on the identification and mitigation of side reactions.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of (2-Benzothiazolylthio)acetic acid. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, primarily the occurrence of side reactions or suboptimal reaction conditions. Here are the most common culprits and their solutions:

    • Side Reaction: Oxidation of 2-Mercaptobenzothiazole: The starting material, 2-mercaptobenzothiazole (MBT), is susceptible to oxidation, especially in the presence of air, which leads to the formation of the disulfide byproduct, 2,2'-dithiobis(benzothiazole) (MBTS).

      • Solution: To minimize this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

    • Side Reaction: Hydrolysis of Haloacetic Acid: If you are using a haloacetic acid (e.g., chloroacetic or bromoacetic acid) under basic conditions, it can be hydrolyzed to glycolic acid, thus consuming one of your key reactants.[1]

      • Solution: Add the base portion-wise to the reaction mixture to avoid a high instantaneous concentration. Maintaining a lower reaction temperature can also limit the rate of hydrolysis.[1]

    • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction yield.

      • Solution: Potassium hydroxide is often favored over sodium hydroxide due to its better solubility in alcoholic solvents like ethanol.[2] While ethanol is a common solvent, dimethylformamide (DMF) has also been reported to give high yields.[3] For the reaction with bromoacetic acid, stirring at room temperature for a few hours is often sufficient.[2][4] When using the less reactive chloroacetic acid or its esters, heating may be necessary.[3]

Issue 2: Presence of an Insoluble White/Pale Yellow Precipitate

  • Question: I am observing a significant amount of a solid in my reaction mixture that is difficult to dissolve and appears to be insoluble in the desired product's purification solvents. What is this substance?

  • Answer: This is likely the disulfide byproduct, 2,2'-dithiobis(benzothiazole) (MBTS). It is formed by the oxidative dimerization of the 2-mercaptobenzothiazole starting material.

    • Confirmation: MBTS is a pale yellow solid with a melting point around 180 °C.[5] You can confirm its identity by isolating it and obtaining its melting point and comparing it with a reference standard.

    • Prevention: As mentioned in Issue 1, running the reaction under an inert atmosphere is the most effective way to prevent the formation of this byproduct.

Issue 3: Difficulty in Separating the Product from Impurities

  • Question: I am having trouble purifying (2-Benzothiazolylthio)acetic acid from a persistent impurity with a similar polarity. What could this impurity be?

  • Answer: A likely impurity that can be challenging to separate is the N-alkylated isomer, 3-(carboxymethyl)-2-benzothiazolinethione. This arises from the alkylation of the nitrogen atom of the benzothiazole ring instead of the sulfur atom.

    • Minimizing N-Alkylation: The regioselectivity of the alkylation (S- vs. N-alkylation) is influenced by the reaction conditions.

      • Base: Using a weaker base, such as sodium carbonate or triethylamine, can favor S-alkylation. Stronger bases like potassium hydroxide, while effective for the main reaction, can increase the proportion of N-alkylation.

      • Solvent: Polar aprotic solvents may favor N-alkylation to a greater extent than polar protic solvents like ethanol.

      • Leaving Group: Bromoacetic acid is more reactive than chloroacetic acid and may lead to a higher S-alkylation selectivity under milder conditions.[2][4]

Issue 4: Incomplete Reaction

  • Question: After the recommended reaction time, I still have a significant amount of unreacted 2-mercaptobenzothiazole. What should I do?

  • Answer: Incomplete reactions can be due to several factors:

    • Insufficient Reaction Time or Temperature: If you are using a less reactive alkylating agent like ethyl chloroacetate, a longer reaction time and/or higher temperature may be required.[3]

    • Poor Quality Reagents: Ensure that your 2-mercaptobenzothiazole and haloacetic acid derivative are of high purity.

    • Inefficient Stirring: If the reaction mixture is not being stirred effectively, it can lead to localized depletion of reactants. Ensure adequate agitation throughout the reaction.

    • Base Stoichiometry: Ensure that at least one equivalent of base is used to deprotonate the 2-mercaptobenzothiazole. An excess of base is often used to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of (2-Benzothiazolylthio)acetic acid?

A1: The most common synthesis route is a nucleophilic substitution reaction (SN2). 2-Mercaptobenzothiazole is first deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This thiolate then attacks the electrophilic carbon of a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid), displacing the halide and forming the desired S-C bond.[3]

Q2: Can I use ethyl chloroacetate instead of chloroacetic acid?

A2: Yes, ethyl chloroacetate is a common alternative.[3] The reaction will yield ethyl (2-benzothiazolylthio)acetate. This ester can then be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product.[2] Using the ester can sometimes be advantageous as it can be easier to purify before the final hydrolysis step.

Q3: What are the typical yields for this synthesis?

A3: The yields are generally good to excellent, often ranging from 80% to over 90%, depending on the specific conditions and reagents used. For example, reacting 2-mercaptobenzothiazole with bromoacetic acid in the presence of potassium hydroxide in ethanol can yield up to 89%.[2][4] The reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in DMF with triethylamine as a base has been reported to yield 87% of the corresponding ester.[3]

Q4: What are the safety precautions I should take during this synthesis?

A4: 2-Mercaptobenzothiazole can be a skin sensitizer. Haloacetic acids are corrosive and toxic. It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of (2-Benzothiazolylthio)acetic acid and its ester precursor under different conditions.

Table 1: Synthesis of (2-Benzothiazolylthio)acetic Acid

2-Mercaptobenzothiazole SourceAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
CommercialBromoacetic acidKOHEthanolRoom Temp.389

Table 2: Synthesis of Ethyl (2-Benzothiazolylthio)acetate

2-Mercaptobenzothiazole SourceAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
CommercialEthyl chloroacetateTriethylamineDMF60-651487

Experimental Protocols

Protocol 1: Synthesis of (2-Benzothiazolylthio)acetic Acid using Bromoacetic Acid[2][4]

  • To a solution of 2-mercaptobenzothiazole (1 equivalent) in ethanol, add a solution of potassium hydroxide (2 equivalents) in water.

  • Stir the mixture at room temperature for 15 minutes.

  • To this mixture, add a solution of bromoacetic acid (1.1 equivalents) in ethanol dropwise over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford (2-Benzothiazolylthio)acetic acid.

Protocol 2: Synthesis of Ethyl (2-Benzothiazolylthio)acetate using Ethyl Chloroacetate[3]

  • In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in DMF.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 20 minutes at room temperature.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60-65 °C and maintain for 14 hours.

  • After cooling to room temperature, pour the reaction mixture over crushed ice.

  • If necessary, add sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl (2-benzothiazolylthio)acetate.

  • For hydrolysis, the crude ester can be refluxed with an aqueous solution of sodium hydroxide (e.g., 10%) for 2-3 hours, followed by acidification to precipitate the carboxylic acid.[2]

Visualizations

Synthesis_of_2_Benzothiazolylthio_acetic_acid MBT 2-Mercaptobenzothiazole Thiolate Thiolate Anion MBT->Thiolate - H+ Side_Reaction1 Oxidation MBT->Side_Reaction1 [O] CAA Chloroacetic Acid Main_Reaction Main Reaction (S-Alkylation) CAA->Main_Reaction Side_Reaction2 N-Alkylation CAA->Side_Reaction2 Side_Reaction3 Hydrolysis CAA->Side_Reaction3 H2O, Base Base Base (e.g., KOH) Base->Thiolate Thiolate->Main_Reaction Thiolate->Side_Reaction2 Product (2-Benzothiazolylthio)acetic Acid Disulfide 2,2'-Dithiobis(benzothiazole) (Disulfide Byproduct) N_Alkylated N-Alkylated Isomer Glycolic Glycolic Acid Main_Reaction->Product SN2 Side_Reaction1->Disulfide Side_Reaction2->N_Alkylated SN2 at Nitrogen Side_Reaction3->Glycolic

Caption: Reaction scheme for the synthesis of (2-Benzothiazolylthio)acetic acid and its major side reactions.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield InsolubleSolid Insoluble Solid? LowYield->InsolubleSolid No InertAtmosphere Use Inert Atmosphere LowYield->InertAtmosphere Yes (Oxidation) OptimizeConditions Optimize Base/Solvent/Temp. LowYield->OptimizeConditions Yes (Suboptimal) ControlBaseAddition Control Base Addition LowYield->ControlBaseAddition Yes (Hydrolysis) SeparationIssue Separation Issues? InsolubleSolid->SeparationIssue No InsolubleSolid->InertAtmosphere Yes (Likely Disulfide) ModifyConditions Modify Conditions for Selectivity (Weaker Base, Protic Solvent) SeparationIssue->ModifyConditions Yes (Likely N-Alkylation) Success Successful Synthesis SeparationIssue->Success No InertAtmosphere->Success OptimizeConditions->Success ControlBaseAddition->Success ModifyConditions->Success

References

Technical Support Center: Purification of Crude (2-Benzothiazolylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2-Benzothiazolylthio)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude (2-Benzothiazolylthio)acetic acid?

A1: Common impurities arise from the starting materials and byproducts of the synthesis, which typically involves the reaction of 2-mercaptobenzothiazole with an alpha-haloacetic acid (like bromoacetic or chloroacetic acid) in the presence of a base.[1] Potential impurities include:

  • Unreacted 2-mercaptobenzothiazole

  • Unreacted chloroacetic or bromoacetic acid

  • Inorganic salts (e.g., KBr, KCl, NaCl) formed during the reaction.

  • Side-products from undesired reactions.

Q2: What is the recommended method for purifying crude (2-Benzothiazolylthio)acetic acid?

A2: Recrystallization is a widely used and effective method for the purification of crude (2-Benzothiazolylthio)acetic acid.[2] Other techniques such as column chromatography and acid-base extraction can also be employed, either alone or in combination with recrystallization, for higher purity.[2]

Q3: What is a suitable solvent for the recrystallization of (2-Benzothiazolylthio)acetic acid?

A3: Ethanol is a commonly reported solvent for the recrystallization of (2-Benzothiazolylthio)acetic acid and its derivatives.[2] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on solubility data, other potential solvents to explore include mixtures involving ethyl acetate, acetone, or dichloromethane with a less polar co-solvent like hexanes.[3]

Q4: How can I assess the purity of my (2-Benzothiazolylthio)acetic acid sample?

A4: The purity of (2-Benzothiazolylthio)acetic acid can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the compound.[4]

  • Melting Point: A sharp melting point range close to the literature value (157-160 °C) is indicative of high purity.[5]

  • Thin-Layer Chromatography (TLC): TLC can be used for a quick purity check and to monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the chemical structure and detect impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
The compound does not dissolve in the hot solvent. Insufficient solvent volume. The chosen solvent is unsuitable.Add more solvent in small portions until the compound dissolves. If a large volume of solvent is required, consider a different recrystallization solvent.
The compound "oils out" instead of crystallizing. The solution is supersaturated. The cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. Use a lower-boiling point solvent or a solvent mixture.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and then cool again. Add a co-solvent in which the compound is less soluble (an anti-solvent). Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used for recrystallization. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. Incorrect solvent system (eluent). The column was not packed properly.Perform TLC analysis with different solvent systems to find an optimal eluent that gives good separation. A common system for benzothiazole derivatives is a mixture of hexane and ethyl acetate.[2] Ensure the column is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: Place the crude (2-Benzothiazolylthio)acetic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cool the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This method is useful as a preliminary purification step to remove neutral or basic impurities.

  • Dissolution: Dissolve the crude (2-Benzothiazolylthio)acetic acid in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic (2-Benzothiazolylthio)acetic acid will react to form its water-soluble salt and move to the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer from the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the (2-Benzothiazolylthio)acetic acid precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized.

Quantitative Data

Purification MethodStarting MaterialSolvent/EluentYieldPurityReference
Synthesis & Purification2-mercaptobenzothiazole and bromoacetic acidEthanol89%Not specified[1]
Commercial Product--->98.0% (HPLC)

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product Crude Product dissolve Dissolve in minimal hot ethanol crude_product->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Cool to Crystallize dissolve->cool if no insolubles hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with ice-cold ethanol vacuum_filtration->wash dry Dry wash->dry pure_product Pure Product dry->pure_product acid_base_extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product in Ethyl Acetate extract Extract with NaHCO3(aq) start->extract separate Separate Layers extract->separate org_impurities Neutral/Basic Impurities separate->org_impurities Organic aq_product Sodium (2-Benzothiazolylthio)acetate separate->aq_product Aqueous acidify Acidify with HCl aq_product->acidify precipitate Precipitated Product acidify->precipitate filter_wash Filter and Wash precipitate->filter_wash pure_product Purified Product filter_wash->pure_product

References

How to avoid byproduct formation in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzothiazole synthesis, with a focus on minimizing byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that can lead to the formation of unwanted byproducts during the synthesis of benzothiazoles, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a significant amount of a disulfide byproduct in my reaction mixture. How can I prevent this?

Potential Cause: The primary cause of disulfide formation is the oxidation of the 2-aminothiophenol starting material. This is a common issue as the thiol group is susceptible to oxidation, especially in the presence of air (oxygen).

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Fresh Starting Material: Use fresh or recently purified 2-aminothiophenol. Over time, this starting material can oxidize upon storage.

  • Degas Solvents: If using a solvent, degassing it prior to use can remove dissolved oxygen.

  • Control Temperature: Avoid excessively high temperatures, as this can accelerate the rate of oxidation.[1]

  • Mild Reducing Agents: In some cases, the addition of a mild reducing agent can help to prevent oxidation of the starting material.

Q2: My reaction is sluggish, and I have a low yield of the desired benzothiazole, with unreacted starting materials remaining. What can I do?

Potential Cause: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or an inappropriate catalyst or solvent system.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly at room temperature, consider gently heating the mixture. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[2][3][4]

  • Catalyst Selection: The choice of catalyst is crucial and depends on the specific reactants. For the condensation of 2-aminothiophenol with aldehydes, catalysts like H₂O₂/HCl have been shown to be effective.[5][6][7] For reactions with carboxylic acids, dehydrating agents are often necessary.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find the optimal conditions for your specific substrates. In many cases, solvent-free conditions have been shown to be highly efficient.[2][5][8][9][10]

Q3: I'm seeing multiple spots on my TLC plate in addition to my starting materials and desired product. What are these other byproducts and how can I minimize them?

Potential Cause: Besides the disulfide, other byproducts can include incompletely cyclized imine thiophenol intermediates or the formation of benzothiazolones, particularly when using CO₂ as a C1 source without an appropriate reducing agent.[7]

Solutions:

  • Ensure Complete Cyclization: The formation of the benzothiazole ring is a key step. Reaction conditions that favor intramolecular cyclization, such as the appropriate catalyst and temperature, are important.

  • Choice of Reagents: When synthesizing benzothiazoles from 2-aminothiophenol and CO₂, the use of a hydrosilane has been shown to suppress the formation of benzothiazolone byproducts.[7]

  • Purification: If minor byproducts are unavoidable, purification by column chromatography or recrystallization is often necessary to isolate the desired benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and an aldehyde?

A1: The reaction generally proceeds in three main steps:

  • Imine Formation: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Cyclization: The thiol group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a benzothiazoline intermediate.

  • Oxidation: The benzothiazoline intermediate is then oxidized to the final 2-substituted benzothiazole. This oxidation can occur in the presence of an oxidizing agent or atmospheric oxygen.

Q2: Can I use ketones instead of aldehydes for this synthesis?

A2: Yes, ketones can be used, but the reaction conditions may need to be adjusted. The reactivity of the ketone carbonyl group is generally lower than that of an aldehyde, so more forcing conditions (e.g., higher temperature, stronger catalyst) may be required.

Q3: Are "green" synthesis methods effective at reducing byproducts?

A3: Yes, green chemistry approaches often lead to higher yields and fewer byproducts. Methods such as microwave-assisted synthesis, ultrasound irradiation, and the use of solvent-free conditions or environmentally benign solvents like water or ethanol can enhance reaction efficiency, reduce reaction times, and minimize waste generation.[2][3][11]

Q4: How can I purify my benzothiazole product if byproducts are present?

A4: Common purification techniques for benzothiazoles include:

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent can be found.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from byproducts and unreacted starting materials.

  • Acid-Base Extraction: If the benzothiazole has a basic nitrogen atom, it can sometimes be purified by dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the purified product.

Data Presentation

The following table summarizes quantitative data for various methods of benzothiazole synthesis, providing a comparison of reaction conditions and yields.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Conventional Heating2-Aminothiophenol, Aromatic/Aliphatic AldehydesH₂O₂/HClEthanolRoom Temp45 - 60 min85 - 94%[5][12]
Microwave-Assisted2-Aminothiophenol, Aromatic AldehydesNoneNone8010 min85 - 95%[2]
Solvent-Free (Grinding)2-Aminothiophenol, AldehydeZnO nanoparticlesNoneRoom Temp30 min79 - 91%[5]
Ultrasound Irradiation2-Aminothiophenol, Benzaldehyde derivativesNoneNoneRoom Temp20 min65 - 83%[13]
Condensation with Acyl Chloride2-Aminothiophenol, Aromatic Benzoyl ChloridesNoneNoneRoom Temp3 minGood to Excellent[8]
Condensation with Carboxylic Acid2-Aminothiophenol, Fatty AcidsP₄S₁₀NoneMicrowave3 - 4 minHigh[6][7]

Experimental Protocols

Below are detailed, generalized methodologies for common benzothiazole synthesis experiments.

Method 1: Conventional Synthesis from 2-Aminothiophenol and Benzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: To this solution, add a mixture of 30% hydrogen peroxide (6.0 eq) and concentrated hydrochloric acid (3.0 eq) dropwise while stirring.[5][7]

  • Reaction: Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-phenylbenzothiazole.

Method 2: Microwave-Assisted Solvent-Free Synthesis

  • Reactant Mixture: In a microwave-safe reaction vessel, place 2-aminothiophenol (1.0 eq) and the desired aldehyde (1.0 eq).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).[2]

  • Monitoring: Monitor the reaction for completion by TLC.

  • Purification: After cooling, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Benzothiazole_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product cluster_byproduct Byproduct Formation 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base (Imine) 2-Aminothiophenol->Schiff_Base Condensation -H2O Disulfide Disulfide Byproduct 2-Aminothiophenol->Disulfide Oxidation (e.g., O2) Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation Troubleshooting_Byproduct_Formation Start Byproduct Formation Observed Identify_Byproduct Identify Major Byproduct(s) (e.g., TLC, LC-MS) Start->Identify_Byproduct Is_Disulfide Is it the Disulfide of 2-Aminothiophenol? Identify_Byproduct->Is_Disulfide Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Is_Disulfide->Inert_Atmosphere Yes Other_Byproducts Other Byproducts (e.g., Incomplete Cyclization) Is_Disulfide->Other_Byproducts No Fresh_Reagent Use Fresh/Purified 2-Aminothiophenol Inert_Atmosphere->Fresh_Reagent Purify Purify Product (Chromatography, Recrystallization) Fresh_Reagent->Purify Optimize_Conditions Optimize Reaction Conditions (Temperature, Catalyst, Time) Other_Byproducts->Optimize_Conditions Green_Methods Consider Green Methods (Microwave, Solvent-Free) Optimize_Conditions->Green_Methods Green_Methods->Purify

References

Troubleshooting low yield in 2-mercaptobenzothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-mercaptobenzothiazole (MBT), helping researchers, scientists, and drug development professionals optimize their reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for 2-mercaptobenzothiazole (MBT)?

A1: The primary commercial route for synthesizing MBT involves the reaction of aniline, carbon disulfide, and sulfur under elevated temperature and pressure.[1][2][3] This method is widely used due to its cost-effectiveness and scalability.

Q2: What are some of the key factors that influence the yield of the MBT synthesis reaction?

A2: Several factors critically impact the final yield of MBT. These include reaction temperature, pressure, molar ratios of the reactants (aniline, carbon disulfide, and sulfur), reaction time, and the use of catalysts.[4][5][6] Proper control of these parameters is essential for maximizing product formation and minimizing side reactions.

Q3: What are the common side products formed during MBT synthesis?

A3: During the synthesis of MBT, several by-products can form, leading to a reduction in the yield of the desired product. Common impurities include unreacted starting materials, intermediates, benzothiazole, dimercaptobenzothiazole, and sulfurous resins.[3] Inefficient cyclization can also result in the accumulation of reaction intermediates.[7]

Q4: My MBT yield is consistently low. What are the first troubleshooting steps I should take?

A4: If you are experiencing low yields, a systematic approach to troubleshooting is recommended. Begin by verifying the purity of your starting materials. Next, carefully review and optimize your reaction conditions, including temperature, pressure, and reactant stoichiometry. Ensure that your reaction is proceeding to completion by monitoring it with an appropriate analytical technique, such as thin-layer chromatography (TLC).[7] Finally, evaluate your purification process, as significant product loss can occur at this stage.[8][9]

Q5: How can I purify crude 2-mercaptobenzothiazole and minimize yield loss during the process?

A5: Purification of crude MBT is crucial for obtaining a high-purity product. Common methods include recrystallization, solvent extraction, and acid-base treatment.[8][9][10] To minimize yield loss, it is important to carefully select the purification method and optimize its parameters. For instance, in purification via acid-base treatment, the crude MBT is dissolved in an aqueous alkali solution to form the sodium salt, followed by filtration of insoluble impurities and then re-precipitation of the purified MBT by adding acid.[9]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving common issues leading to low yields in 2-mercaptobenzothiazole synthesis.

Problem 1: Incomplete Reaction or Stalling

Symptoms:

  • Significant amounts of starting materials are observed in the crude product analysis (e.g., by TLC or HPLC).

  • The reaction does not appear to progress after a certain time.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Reaction Temperature The reaction temperature is a critical parameter. For the synthesis from aniline, carbon disulfide, and sulfur, temperatures in the range of 220-280°C are often employed.[1][2] One study found that increasing the temperature from 200°C to 240°C significantly improved the yield.[5]
Incorrect Reaction Pressure The reaction is typically carried out under elevated pressure. A pressure of around 10 MPa has been shown to be optimal in some systems, with yields decreasing at lower pressures.[4][5][11]
Suboptimal Reactant Ratios The stoichiometry of the reactants is crucial. An excess of sulfur is often used to drive the reaction towards the product.[5] A molar ratio of aniline:sulfur:carbon disulfide of 1:1.05:1.11 has been reported to give a high yield of 92.08%.[6]
Insufficient Reaction Time The reaction may not have been allowed to run to completion. Monitor the reaction progress using an appropriate analytical method to determine the optimal reaction time.[7] Reaction times can range from a few hours to several hours depending on the specific conditions.[1][2]
Poor Mixing Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.
Problem 2: Excessive By-product Formation

Symptoms:

  • Multiple spots are observed on a TLC plate of the crude reaction mixture.

  • The isolated product is difficult to purify.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Temperature Profile A carefully controlled heating profile can minimize the formation of by-products. For instance, a two-stage temperature profile, with an initial lower temperature phase followed by a higher temperature phase, has been suggested to improve selectivity.[1]
Presence of Impurities in Starting Materials Impurities in the aniline, carbon disulfide, or sulfur can lead to the formation of undesired side products. Use reagents of high purity.
Inefficient Cyclization The final step of the reaction involves the cyclization to form the benzothiazole ring.[7] Ensure that the reaction conditions (temperature, catalyst) are suitable to promote this step.
Problem 3: Significant Product Loss During Work-up and Purification

Symptoms:

  • A significant decrease in the amount of product is observed after the purification steps.

  • The product is lost in the filtrate or washings.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Purification Method The chosen purification method may not be suitable for your specific reaction mixture. Consider alternative methods such as recrystallization from a different solvent system or extraction.
Suboptimal Conditions for Acid-Base Purification When using an acid-base purification method, ensure that the pH for precipitation is optimized to maximize the recovery of MBT.[8] The concentration of the acid and base solutions, as well as the temperature, can also affect the yield.[9]
Product Solubility in Wash Solvents The product may have some solubility in the solvents used for washing. Minimize the volume of wash solvent used or use a solvent in which the product is less soluble.

Experimental Protocols

General Protocol for the Synthesis of 2-Mercaptobenzothiazole from Aniline, Carbon Disulfide, and Sulfur

This protocol is a generalized procedure based on common industrial methods. The specific quantities and conditions should be optimized for your laboratory setup.

  • Reaction Setup: In a high-pressure autoclave, charge aniline, carbon disulfide, and sulfur in a specific molar ratio (e.g., 1:1.5:1.1).[6] A catalyst, such as salicylic acid, may also be added.[6]

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 240-255°C) and pressure (e.g., 9-10 MPa).[4][5] Maintain these conditions with stirring for the required reaction time (e.g., 2-5 hours).[2][5]

  • Work-up: After the reaction is complete, cool the autoclave to a safe temperature and carefully vent the excess pressure, which is primarily due to the formation of hydrogen sulfide (H₂S).[12]

  • Purification: The crude MBT can be purified by various methods. One common method involves dissolving the crude product in a dilute aqueous solution of sodium hydroxide, filtering off any insoluble impurities (like unreacted sulfur), and then acidifying the filtrate with a mineral acid (e.g., sulfuric acid) to precipitate the purified MBT.[8][9] The precipitated solid is then filtered, washed with water, and dried.

Data Presentation

Table 1: Effect of Reaction Temperature and Pressure on MBT Yield

Temperature (°C)Pressure (MPa)MBT Yield (%)
2005~58
2207~70
2401082.5
26012~80
28015~75

Data adapted from a study on green synthesis of MBT, illustrating the impact of reaction conditions on yield.[4][5][11]

Table 2: Effect of Reactant Molar Ratio on MBT Yield

AnilineSulfurCarbon DisulfideCatalyst (Salicylic Acid)Yield (%)
11.01.05% of aniline mass~85
11.051.115% of aniline mass92.08
11.11.25% of aniline mass~90

Data based on an optimization study using response surface methodology.[6]

Visualizations

Troubleshooting_Workflow start Low Yield in MBT Synthesis check_purity Check Purity of Starting Materials start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction optimize_conditions Optimize Reaction Conditions temp Temperature optimize_conditions->temp pressure Pressure optimize_conditions->pressure ratio Reactant Ratio optimize_conditions->ratio time Reaction Time optimize_conditions->time monitor_reaction Monitor Reaction Progress (e.g., TLC) end Improved Yield monitor_reaction->end evaluate_purification Evaluate Purification Process solution_purification Optimize Purification Method & Conditions evaluate_purification->solution_purification solution_conditions Adjust T, P, Ratio, Time temp->solution_conditions pressure->solution_conditions ratio->solution_conditions time->solution_conditions incomplete_reaction->optimize_conditions Yes byproducts Excessive By-products? incomplete_reaction->byproducts No purification_loss Loss During Purification? byproducts->purification_loss No solution_byproducts Optimize Temperature Profile & Use Pure Reagents byproducts->solution_byproducts Yes purification_loss->evaluate_purification Yes purification_loss->end No solution_conditions->monitor_reaction solution_byproducts->monitor_reaction solution_purification->end

Caption: Troubleshooting workflow for low yield in 2-mercaptobenzothiazole synthesis.

Reaction_Pathway reactants Aniline + Carbon Disulfide + Sulfur intermediates Intermediate Species (e.g., Thioureas) reactants->intermediates High T, P cyclization Cyclization intermediates->cyclization byproducts By-products (e.g., Benzothiazole, Resins) intermediates->byproducts Side Reactions mbt 2-Mercaptobenzothiazole (MBT) cyclization->mbt

Caption: Simplified reaction pathway for the synthesis of 2-mercaptobenzothiazole.

References

Technical Support Center: Optimization of Reaction Conditions for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of benzothiazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzothiazole derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction yield is consistently low, or I am not obtaining any product. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in benzothiazole synthesis and can be attributed to several factors. Below are common causes and their corresponding solutions:

  • Poor Quality of Starting Materials: 2-Aminothiophenol is particularly susceptible to oxidation, which leads to the formation of a disulfide dimer (2,2'-dithiobis(aniline)), appearing as a yellow precipitate. This impurity can significantly hinder the reaction.

    • Solution: Use fresh, high-purity 2-aminothiophenol. If the purity is questionable, it can be purified by recrystallization. Store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.

    • Solution: Systematically optimize the reaction conditions. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1][3] Some reactions proceed at room temperature, while others require heating.[3] The choice of catalyst is also crucial; for instance, a combination of H₂O₂/HCl can be highly effective for reactions at room temperature.[1]

  • Incomplete Cyclization and Oxidation: The synthesis involves the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product. Inefficient oxidation will result in low yields of the desired product.[1][4]

    • Solution: Ensure a sufficient amount of a suitable oxidizing agent is used. In some cases, simply exposing the reaction mixture to air is enough, but for others, specific oxidants are required.[5]

  • Side Reactions: Undesired side reactions, such as polymerization of starting materials or the formation of other byproducts, can consume the reactants and lower the yield.[3][6]

    • Solution: Adjusting the reaction concentration can help minimize polymerization.[3] Running the reaction under an inert atmosphere can also prevent oxidative side reactions.[2]

Issue 2: Significant Byproduct Formation

Question: I am observing a significant amount of byproducts in my reaction mixture. How can I identify and minimize them?

Answer: Byproduct formation complicates purification and reduces the yield. Common byproducts and strategies to minimize them are outlined below:

  • Unreacted Starting Materials: This is often the most common "impurity."

    • Solution: Optimize reaction conditions such as time, temperature, and catalyst concentration to drive the reaction to completion. Monitor the reaction by TLC.[6]

  • Disulfide Dimer of 2-Aminothiophenol: As mentioned earlier, this forms due to the oxidation of the starting material.

    • Solution: Use high-purity starting materials and run the reaction under an inert atmosphere.[1][2]

  • Benzothiazoline Intermediate: This results from incomplete oxidation.

    • Solution: Ensure the presence of a suitable oxidizing agent and allow for sufficient reaction time for the oxidation step to complete.[4]

  • Polymeric Materials: Dark, tar-like materials can form from the polymerization of 2-aminothiophenol.[4]

    • Solution: Using an inert atmosphere and optimizing reactant concentrations can mitigate this issue.[3][4]

Issue 3: Product Purification Challenges

Question: I am having difficulty purifying my benzothiazole derivative. What are the most effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Recrystallization: This is a highly effective method for purifying solid products. An initial solvent screen is recommended to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for recrystallizing benzothiazole derivatives.[1][4]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used for further purification. However, some benzothiazole derivatives may be unstable on silica gel.[1]

  • Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective initial purification step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?

A1: The most prevalent method is the condensation reaction between a 2-aminothiophenol and an aldehyde, carboxylic acid, or acyl chloride.[7][8][9] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the final benzothiazole.[3]

Q2: What are some common catalysts used in benzothiazole synthesis?

A2: A variety of catalysts can be employed. For green and efficient synthesis, heterogeneous catalysts like SnP₂O₇ and reusable acid catalysts such as samarium triflate have been reported.[5][7] A simple mixture of H₂O₂/HCl is also a highly efficient system for promoting the reaction at room temperature.[1][9] Other options include ionic liquids and various metal nanoparticles.[3] In some cases, the reaction can proceed without a catalyst.[5]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can significantly impact the reaction yield and rate. While ethanol is a common choice, some modern approaches advocate for solvent-free conditions or the use of greener solvents like water or deep eutectic solvents.[7][10][11] Solvent-free reactions, sometimes assisted by microwave irradiation or ultrasound, can offer advantages such as shorter reaction times and easier work-up.[12][13]

Q4: Can I use ketones instead of aldehydes for the synthesis?

A4: Yes, ketones can be used for the synthesis of 2,2-disubstituted benzothiazolines, which can then be aromatized. However, the reaction with ketones may require more forcing conditions and might result in lower yields compared to the corresponding aldehydes.[1][14]

Q5: Are there any safety concerns I should be aware of during the synthesis?

A5: Yes, the synthesis of benzothiazole derivatives can involve hazardous materials. For example, 2-aminothiophenol is toxic and has an unpleasant odor. Many of the solvents and reagents used can be flammable, corrosive, or toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for all chemicals before use.[6]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the effect of different catalysts, solvents, and temperatures on the yield of benzothiazole derivatives, based on various literature reports.

Table 1: Effect of Different Catalysts on the Synthesis of 2-Arylbenzothiazoles

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
SnP₂O₇2-Aminothiophenol, Aromatic Aldehydes-Room Temp8-35 min87-95[7][9]
H₂O₂/HCl2-Aminothiophenol, Aromatic AldehydesEthanolRoom Temp1 hExcellent[7][9]
[bmim][FeCl₄]2-Aminothiophenol, Aldehydes-8030-90 min82-94[14]
Amberlite IR-1202-Aminothiophenol, Aromatic Aldehydes- (Microwave)855-10 min88-95[14]
None (Photocatalyst-free)2-Oxo-2-phenylacetic acid, 2-Aminothiophenol1,4-dioxane/H₂ORoom Temp20 h88[15]
Pd/Co-Iodothiobenzanilide derivatives-Room Temp-High[5]

Note: Yields are often for a range of derivatives and may vary for a specific synthesis.

Table 2: Influence of Solvent on the Synthesis of 2-Phenylbenzo[d]thiazole

SolventTemperature (°C)Time (h)Yield (%)Reference
DMSO120646[10]
DMF1206-[10]
1,4-Dioxane1206-[10]
Sulfolane1206-[10]
Solvent-free120678[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [1][9]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and dry it under vacuum. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.

Protocol 2: Synthesis of Benzothiazole Hydrochloride [16]

  • Step 1: Synthesis of Benzothiazole

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).

    • Addition of Reagent: To the flask, add formic acid (15 mL).

    • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution (to pH ~7-8). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Isolation: Remove the solvent under reduced pressure to obtain crude benzothiazole.

  • Step 2: Synthesis of Benzothiazole Hydrochloride

    • Dissolution: Dissolve the crude benzothiazole in anhydrous diethyl ether (20 mL).

    • Precipitation: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it or add a solution of HCl in diethyl ether dropwise.

    • Isolation: A white precipitate of benzothiazole hydrochloride will form. Continue the addition of HCl until no further precipitation is observed. Filter the solid using a Büchner funnel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid Reaction_Vessel Reaction Mixture (Stirring at RT or Reflux) Reactants->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Catalyst Catalyst (e.g., H₂O₂/HCl) Catalyst->Reaction_Vessel TLC Monitor by TLC Reaction_Vessel->TLC Quench Quench with Ice-cold Water Reaction_Vessel->Quench Reaction Complete TLC->Reaction_Vessel Continue Reaction Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization (e.g., from Ethanol) Filter->Recrystallize Final_Product Pure Benzothiazole Derivative Recrystallize->Final_Product

Caption: General experimental workflow for the synthesis of benzothiazole derivatives.

Troubleshooting_Workflow Start Low Yield or No Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions Pure Purify_SM Purify Starting Materials (e.g., Recrystallization) Check_Purity->Purify_SM Impure Check_Oxidation Check for Complete Oxidation Optimize_Conditions->Check_Oxidation Optimized Run_TLC Run TLC Time Course Optimize_Conditions->Run_TLC Suboptimal Minimize_Side_Reactions Minimize Side Reactions (Inert atm, Concentration) Check_Oxidation->Minimize_Side_Reactions Complete Add_Oxidant Add/Change Oxidizing Agent Check_Oxidation->Add_Oxidant Incomplete Modify_Setup Modify Reaction Setup Minimize_Side_Reactions->Modify_Setup Side Reactions Present Success Improved Yield Minimize_Side_Reactions->Success No Side Reactions Purify_SM->Optimize_Conditions Run_TLC->Check_Oxidation Add_Oxidant->Minimize_Side_Reactions Modify_Setup->Success

Caption: Troubleshooting workflow for low yield in benzothiazole synthesis.

References

Stability issues of (2-Benzothiazolylthio)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2-Benzothiazolylthio)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of (2-Benzothiazolylthio)acetic acid in solution?

A1: The stability of (2-Benzothiazolylthio)acetic acid in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many thioesters, it is susceptible to hydrolysis, particularly under basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.

Q2: What is the main degradation product of (2-Benzothiazolylthio)acetic acid?

A2: The primary degradation product observed is often benzothiazole-2-thiol. This results from the cleavage of the thioester bond.

Q3: What are the recommended storage conditions for solutions of (2-Benzothiazolylthio)acetic acid?

A3: To ensure maximum stability, solutions of (2-Benzothiazolylthio)acetic acid should be stored at refrigerated temperatures (2-8°C), protected from light, and maintained at a slightly acidic to neutral pH. The use of amber vials or containers wrapped in aluminum foil is recommended to prevent photodegradation. For long-term storage, preparing fresh solutions is advisable.

Q4: How can I monitor the stability of my (2-Benzothiazolylthio)acetic acid solution during an experiment?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for monitoring the stability of (2-Benzothiazolylthio)acetic acid and quantifying its degradation products. A reverse-phase C18 column is typically suitable for separating the parent compound from its degradants.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis shortly after solution preparation.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseTroubleshooting Steps
High pH of the solution The thioester linkage in (2-Benzothiazolylthio)acetic acid is susceptible to base-catalyzed hydrolysis. Measure the pH of your solution. If it is alkaline, adjust to a slightly acidic or neutral pH using a suitable buffer.
Elevated Temperature High temperatures can accelerate the rate of hydrolysis and other degradation pathways. Prepare and store solutions at refrigerated temperatures (2-8°C) unless the experimental protocol requires otherwise.
Exposure to Light Photodegradation can occur upon exposure to UV or even ambient light. Prepare and handle solutions in a dark or low-light environment. Use amber-colored glassware or wrap containers with aluminum foil.
Issue 2: Appearance of Multiple Unknown Peaks in Chromatogram

Symptoms:

  • Besides the parent peak and the expected benzothiazole-2-thiol peak, several other unidentified peaks are present in the HPLC chromatogram.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxidative Degradation The presence of oxidizing agents, either from reagents or dissolved oxygen, can lead to the formation of various oxidation products. Consider de-gassing your solvents before use. If peroxide-containing reagents are used (e.g., in some formulations), be aware of potential oxidative degradation.
Photodegradation Exposure to light can lead to a variety of photolytic byproducts beyond simple hydrolysis. In addition to benzothiazole-2-thiol, photodegradation of related benzothiazole compounds has been shown to produce species like 2-hydroxybenzothiazole and 2-benzothiazolesulfonic acid. Minimize light exposure at all stages of your experiment.
Secondary Degradation The primary degradation product, benzothiazole-2-thiol, may itself be unstable under the experimental conditions and degrade further, leading to additional peaks. Analyze the stability of a benzothiazole-2-thiol standard under the same conditions to investigate this possibility.

Experimental Protocols

Stability Indicating HPLC Method

This protocol outlines a general method for assessing the stability of (2-Benzothiazolylthio)acetic acid. Method optimization may be required based on the specific experimental conditions and available instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Procedure:

  • Prepare a stock solution of (2-Benzothiazolylthio)acetic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to the desired experimental concentration in the relevant buffer or solvent system.

  • Inject a sample immediately after preparation (t=0) to determine the initial concentration.

  • Store the solution under the desired stress conditions (e.g., specific pH, temperature, light exposure).

  • At various time points, withdraw aliquots, dilute if necessary, and inject them into the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Stability Issues start Stability Issue Observed (e.g., peak loss, new peaks) check_ph Measure pH of Solution start->check_ph is_alkaline pH > 7.5? check_ph->is_alkaline adjust_ph Adjust pH to 6.0-7.0 with appropriate buffer is_alkaline->adjust_ph Yes check_temp Review Storage and Experimental Temperature is_alkaline->check_temp No adjust_ph->check_temp is_elevated Temp > 8°C? check_temp->is_elevated reduce_temp Store at 2-8°C is_elevated->reduce_temp Yes check_light Assess Light Exposure is_elevated->check_light No reduce_temp->check_light is_exposed Exposed to ambient or UV light? check_light->is_exposed protect_light Use amber vials or wrap in foil is_exposed->protect_light Yes re_evaluate Re-evaluate Stability is_exposed->re_evaluate No protect_light->re_evaluate

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

DegradationPathway Potential Degradation Pathways parent (2-Benzothiazolylthio)acetic acid hydrolysis Hydrolysis (cleavage of thioester bond) parent->hydrolysis photolysis Photodegradation (UV/light exposure) parent->photolysis oxidation Oxidation parent->oxidation product1 Benzothiazole-2-thiol (Major Product) hydrolysis->product1 product2 2-Hydroxybenzothiazole photolysis->product2 product3 2-Benzothiazolesulfonic acid photolysis->product3 oxidation->product2 oxidation->product3

Caption: Potential degradation pathways of the compound.

Experimental Workflow for Stability Study

StabilityWorkflow Stability Study Experimental Workflow prep_solution Prepare Solution of (2-Benzothiazolylthio)acetic acid initial_analysis t=0 Analysis (HPLC) prep_solution->initial_analysis stress_conditions Expose to Stress Conditions (pH, Temp, Light) initial_analysis->stress_conditions time_points Collect Aliquots at Defined Time Points stress_conditions->time_points hplc_analysis HPLC Analysis of Aliquots time_points->hplc_analysis data_analysis Data Analysis (Calculate % Degradation) hplc_analysis->data_analysis

Caption: Workflow for conducting a stability study.

Technical Support Center: Scale-Up of (2-Benzothiazolylthio)acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (2-Benzothiazolylthio)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for (2-Benzothiazolylthio)acetic acid?

A1: The most prevalent laboratory method is the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This reaction is usually carried out in a polar solvent like ethanol in the presence of a base such as potassium hydroxide or sodium hydroxide.

Q2: What are the typical yields and reaction times for this synthesis at a lab scale?

A2: At a laboratory scale, yields are often high, with reports of up to 89% when using bromoacetic acid in ethanol with potassium hydroxide at room temperature for 3 hours.[1] Microwave-assisted synthesis using ethyl chloroacetate in acetone with potassium carbonate has also been reported to yield 76% in a much shorter reaction time of 3.5 minutes.[1]

Q3: What are the key considerations when scaling up the synthesis of (2-Benzothiazolylthio)acetic acid?

A3: Key considerations for scale-up include:

  • Heat Management: The S-alkylation reaction is exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and impurity formation.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants and base is crucial for consistent reaction progress and to avoid localized high concentrations, which can affect yield and purity.

  • Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and ease of product isolation and purification.

  • Product Isolation and Purification: Crystallization is a common method for purification. The choice of crystallization solvent and control of cooling rates are critical for achieving the desired purity and crystal morphology.

  • Impurity Profile: Understanding and controlling the formation of process-related impurities is essential for meeting regulatory requirements.

Q4: What are some of the potential impurities that can form during the synthesis?

A4: Potential impurities can include unreacted 2-mercaptobenzothiazole, unreacted haloacetic acid, and byproducts from side reactions. The specific impurity profile will depend on the reaction conditions.

Troubleshooting Guide

Problem 1: Low Yield

Q1.1: My yield of (2-Benzothiazolylthio)acetic acid has significantly decreased after scaling up from the lab to a pilot plant. What are the potential causes?

A1.1: Several factors could contribute to a lower yield on a larger scale:

  • Inadequate Temperature Control: The exothermic nature of the reaction may be causing localized overheating in a larger reactor, leading to degradation of reactants or products. Ensure your reactor's cooling system is sufficient for the batch size and that temperature is monitored at multiple points.

  • Poor Mixing: Inefficient mixing can result in incomplete reaction. Evaluate the stirrer design and speed to ensure homogeneity.

  • Incorrect Stoichiometry or Addition Rate: Ensure the molar ratios of reactants and base are correct. The rate of addition of the haloacetic acid or base can also impact the reaction. A slower, controlled addition is often preferable at a larger scale.

  • Base Strength and Solubility: The choice and concentration of the base are critical. Ensure the base is fully dissolved before the addition of the alkylating agent.

Problem 2: Product Purity Issues

Q2.1: The purity of my (2-Benzothiazolylthio)acetic acid is lower than expected after crystallization. How can I improve it?

A2.1: To improve purity, consider the following:

  • Crystallization Solvent: The choice of solvent is critical for effective purification. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Consider anti-solvent crystallization as an alternative.

  • Cooling Rate: A slow and controlled cooling rate during crystallization generally leads to larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Washing: Ensure the isolated crystals are washed with a suitable solvent to remove residual mother liquor containing impurities. The wash solvent should be one in which the product is poorly soluble.

  • Recrystallization: If a single crystallization step is insufficient, a second recrystallization may be necessary.

Problem 3: Dark Color of the Final Product

Q3.1: My final product is off-white or yellowish instead of white. What is causing the color, and how can I remove it?

A3.1: A colored product often indicates the presence of impurities.

  • Oxidation: The sulfur atoms in the molecule can be susceptible to oxidation, which may lead to colored byproducts. Consider processing under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

  • Residual Reactants or Byproducts: As mentioned in the purity section, residual starting materials or side-reaction products can impart color.

  • Decolorization: Treatment with activated carbon during the workup or before crystallization can help remove colored impurities. However, this should be optimized to avoid significant product loss.

Quantitative Data

Table 1: Comparison of Laboratory-Scale Synthesis Conditions

Starting Material (Thiol)Alkylating AgentBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
2-MercaptobenzothiazoleBromoacetic acidPotassium HydroxideEthanol3 h2089[1]
2-MercaptobenzothiazoleEthyl chloroacetatePotassium CarbonateAcetone3.5 minMicrowave76[1]
2-MercaptobenzothiazoleChloroacetic acidSodium HydroxideWater--High[1]

Experimental Protocols

1. Laboratory-Scale Synthesis Protocol

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 2-Mercaptobenzothiazole

  • Bromoacetic acid

  • Ethanol

  • Potassium Hydroxide (2M solution)

  • Hydrochloric Acid (6N solution)

  • Water

Procedure:

  • Dissolve 2-mercaptobenzothiazole (5 mmol) in ethanol (15 mL).

  • In a separate flask, dissolve bromoacetic acid (10 mmol) in ethanol (15 mL).

  • Add the bromoacetic acid solution dropwise to the 2-mercaptobenzothiazole solution with stirring.

  • Add 2M potassium hydroxide solution (30 mL) to the reaction mixture.

  • Stir the mixture at room temperature (20°C) for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (60 mL).

  • Acidify the mixture with 6N hydrochloric acid to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry.

2. Inferred Pilot-Scale Synthesis Protocol

This protocol is an inferred procedure for a pilot-plant scale, focusing on safety and process control.

Equipment:

  • Jacketed glass-lined reactor with temperature control, reflux condenser, and mechanical stirrer.

  • Addition vessel.

  • Filtration and drying equipment.

Procedure:

  • Charge the reactor with a solution of 2-mercaptobenzothiazole in the chosen solvent (e.g., ethanol).

  • Begin stirring and ensure the temperature is controlled at the desired setpoint (e.g., 20-25°C).

  • Slowly add the base solution (e.g., aqueous potassium hydroxide) to the reactor over a period of 1-2 hours, monitoring the temperature closely to manage the exotherm.

  • Prepare a solution of the haloacetic acid in the reaction solvent in the addition vessel.

  • Add the haloacetic acid solution to the reactor at a controlled rate over 2-4 hours, maintaining the reaction temperature within the specified range.

  • After the addition is complete, continue stirring at the reaction temperature for a specified period (e.g., 4-6 hours), monitoring for completion by in-process controls (e.g., HPLC).

  • Proceed with the workup, which may involve quenching, phase separation, and crystallization as developed at the lab scale.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Charge 2-Mercaptobenzothiazole and Solvent base_addition Controlled Addition of Base reactants->base_addition alkylation Controlled Addition of Haloacetic Acid base_addition->alkylation reaction Reaction Monitoring alkylation->reaction quench Quench Reaction reaction->quench acidification Acidification to Precipitate quench->acidification filtration Filtration and Washing acidification->filtration crystallization Crystallization filtration->crystallization drying Drying crystallization->drying final_product Final Product: (2-Benzothiazolylthio)acetic acid drying->final_product

Caption: Experimental Workflow for (2-Benzothiazolylthio)acetic Acid Production.

troubleshooting_low_yield cluster_investigation Investigation cluster_solution Potential Solutions start Low Yield Observed temp_control Check Temperature Logs for Excursions start->temp_control mixing Evaluate Mixing Efficiency (Visual, CFD Modeling) start->mixing stoichiometry Verify Raw Material Charges and Addition Rates start->stoichiometry ipc Review In-Process Controls for Reaction Completion start->ipc improve_cooling Improve Reactor Cooling temp_control->improve_cooling optimize_mixing Optimize Stirrer Speed/Design mixing->optimize_mixing adjust_addition Adjust Addition Rates stoichiometry->adjust_addition extend_time Extend Reaction Time ipc->extend_time

Caption: Troubleshooting Decision Tree for Low Yield Issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of (2-Benzothiazolylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of (2-Benzothiazolylthio)acetic acid derivatives.

Troubleshooting Guides and FAQs

Q1: Why do the aromatic protons on the benzothiazole ring of my derivative show complex, overlapping signals?

A1: Signal overlap in the aromatic region of (2-Benzothiazolylthio)acetic acid derivatives is a common challenge due to several factors:

  • Small Chemical Shift Dispersion: The four protons on the benzene ring of the benzothiazole moiety resonate in a relatively narrow region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm.[1][2] This limited dispersion can lead to significant signal overlap, making it difficult to assign individual protons and determine coupling constants.

  • Substituent Effects: Substituents on either the benzothiazole ring or the acetic acid side chain can induce only minor changes in the chemical shifts of the aromatic protons, failing to resolve the overlap.

  • Second-Order Effects: When the chemical shift difference between two coupling protons is small (approaching the value of the coupling constant), second-order spectral effects such as "roofing" can occur, further complicating the spectrum.

Troubleshooting Steps:

  • Change the Deuterated Solvent: Altering the solvent can induce changes in the chemical shifts of the protons, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS), particularly when using aromatic solvents like benzene-d₆ or pyridine-d₅.[3][4] This may resolve the signal overlap.

  • Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hz, which can help to resolve overlapping multiplets.

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for resolving overlap.[5][6] A COSY spectrum will show correlations between coupled protons, helping to trace the spin systems within the aromatic ring. An HSQC spectrum correlates protons to their directly attached carbons, which can aid in assignment if the carbon signals are resolved.

Q2: The methylene (-CH₂-) protons of the acetic acid side chain in my derivative appear as a singlet, but I expect a more complex pattern. Why is this?

A2: The multiplicity of the methylene protons is dependent on the presence of adjacent chiral centers or magnetic inequivalence. If the substituent on the acetic acid moiety does not create a chiral center and there is free rotation around the sulfur-carbon bond, the two methylene protons are chemically and magnetically equivalent, resulting in a singlet.

However, if a chiral center is introduced, or if restricted rotation leads to magnetic inequivalence, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet).

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: If you suspect restricted rotation is the cause of unexpected complexity (or simplicity), acquiring spectra at different temperatures can be informative.[3] At higher temperatures, rotation may become faster on the NMR timescale, leading to simpler spectra. Conversely, lowering the temperature can "freeze out" conformers, leading to more complex spectra.

  • Chiral Solvating Agents: If your compound is chiral, adding a chiral solvating agent can help to resolve the signals of enantiomers or diastereomers, which may be overlapping.

Q3: I am observing broad peaks in my ¹H NMR spectrum. What are the potential causes and solutions?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized by "shimming" the spectrometer. Poor shimming is a common cause of broad lines.[3]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3][7][8]

  • Presence of Particulate Matter: Undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity, causing broad lines.[9]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., protons on heteroatoms like oxygen or nitrogen) can appear as broad signals.[3]

Solutions:

  • Re-shim the Spectrometer: This should always be the first step if you observe broad peaks.

  • Optimize Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[7][9]

  • Filter the Sample: Ensure your sample is fully dissolved and filter it through a small plug of glass wool in a Pasteur pipette to remove any solid particles.[9]

  • Degas the Sample: To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through the sample or use the freeze-pump-thaw technique.[9]

  • D₂O Exchange: To confirm if a broad peak is from an exchangeable proton (like an -OH or -NH), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad peak should diminish or disappear.[3]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for (2-Benzothiazolylthio)acetic acid and its Derivatives

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Benzothiazole H-47.85 - 8.15121.0 - 123.0Typically a doublet
Benzothiazole H-57.30 - 7.50124.0 - 126.0Typically a triplet
Benzothiazole H-67.40 - 7.60126.0 - 128.0Typically a triplet
Benzothiazole H-77.75 - 8.00121.5 - 123.5Typically a doublet
-S-CH₂-3.80 - 4.5035.0 - 45.0Multiplicity depends on substitution
-COOH10.0 - 13.0 (broad)170.0 - 175.0Exchangeable proton, may not always be observed
Benzothiazole C-2-165.0 - 170.0Quaternary carbon
Benzothiazole C-3a-152.0 - 155.0Quaternary carbon
Benzothiazole C-7a-135.0 - 138.0Quaternary carbon

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the derivative.[1][10][11][12]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weigh the Sample: Accurately weigh 5-25 mg of your (2-Benzothiazolylthio)acetic acid derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[7]

  • Select a Deuterated Solvent: Choose a deuterated solvent in which your compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆.[7]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][8] Vortex or gently swirl the vial until the sample is completely dissolved.

  • Filter the Solution: Take a Pasteur pipette and place a small, tight plug of glass wool in the narrow section.[9] Use this pipette to transfer the solution from the vial into a clean, dry 5 mm NMR tube. This will remove any particulate matter.[9]

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.

  • Insert into Spinner Turbine: Wipe the outside of the NMR tube clean and place it into a spinner turbine, adjusting the depth according to the spectrometer's requirements.

Protocol 2: Resolving Signal Overlap with Solvent Titration

  • Prepare the Initial Sample: Prepare your sample as described in Protocol 1 using a non-aromatic solvent (e.g., CDCl₃).

  • Acquire the Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Prepare the Titrating Solvent: In a separate vial, have a small amount of an aromatic deuterated solvent (e.g., benzene-d₆).

  • Incremental Addition: Using a microliter syringe, add a small, measured aliquot (e.g., 10-20 µL) of the aromatic solvent to your NMR tube.

  • Mix and Re-acquire: Gently invert the capped NMR tube several times to mix the solvents thoroughly. Re-acquire the ¹H NMR spectrum.

  • Repeat: Continue adding small aliquots of the aromatic solvent and acquiring spectra until the overlapping signals are sufficiently resolved.

Visualizations

Troubleshooting_Workflow General Workflow for Troubleshooting Complex NMR Spectra start Complex/Poor Quality Spectrum Observed check_sample Is the sample prepared correctly? (Concentration, Purity, Solvent) start->check_sample reprepare_sample Re-prepare sample: - Adjust concentration - Filter to remove solids - Check for paramagnetic impurities check_sample->reprepare_sample No check_instrument Is the instrument optimized? check_sample->check_instrument Yes reprepare_sample->check_instrument optimize_instrument Optimize instrument: - Re-shim the magnetic field - Check lock and gain check_instrument->optimize_instrument No assess_overlap Are signals overlapping? check_instrument->assess_overlap Yes optimize_instrument->assess_overlap change_solvent Change NMR solvent (e.g., to Benzene-d6) assess_overlap->change_solvent Yes interpret_spectrum Interpret the resolved spectrum assess_overlap->interpret_spectrum No advanced_techniques Perform advanced experiments: - 2D NMR (COSY, HSQC) - Variable Temperature (VT) NMR change_solvent->advanced_techniques Still overlapped change_solvent->interpret_spectrum Resolved advanced_techniques->interpret_spectrum

Caption: A workflow for troubleshooting complex NMR spectra.

Interpretation_Logic Logical Flow for Interpreting NMR of (2-Benzothiazolylthio)acetic Acid Derivatives start Begin Spectral Analysis identify_regions Identify key spectral regions: - Aromatic (7.0-8.5 ppm) - Methylene (3.8-4.5 ppm) - Carboxylic Acid (10-13 ppm) start->identify_regions analyze_aromatic Analyze Aromatic Region: - Count number of protons - Determine coupling patterns (doublets, triplets) - Use COSY to confirm coupling identify_regions->analyze_aromatic assign_aromatic Assign Benzothiazole Protons (H-4 to H-7) analyze_aromatic->assign_aromatic analyze_methylene Analyze Methylene (-S-CH2-) Signal: - Check multiplicity (singlet, AB quartet) - Correlate with structure (chirality, restricted rotation) assign_aromatic->analyze_methylene assign_methylene Assign Methylene Protons analyze_methylene->assign_methylene check_exchangeable Identify Exchangeable Protons: - Look for broad -COOH signal - Confirm with D2O exchange assign_methylene->check_exchangeable assign_cooh Assign Carboxylic Acid Proton check_exchangeable->assign_cooh integrate_signals Integrate all signals to determine proton ratios assign_cooh->integrate_signals final_structure Propose/Confirm Final Structure integrate_signals->final_structure

Caption: Logical flow for spectral interpretation.

References

Overcoming solubility problems of (2-Benzothiazolylthio)acetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (2-Benzothiazolylthio)acetic acid in experimental assays.

Troubleshooting Guide

Q1: My (2-Benzothiazolylthio)acetic acid is not dissolving in my aqueous assay buffer. What should I do?

A1: (2-Benzothiazolylthio)acetic acid has very low solubility in neutral aqueous solutions. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous assay buffer.

Q2: What is the best organic solvent to use for a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of (2-Benzothiazolylthio)acetic acid for use in biological assays. It is soluble in DMSO, and DMSO is miscible with water, allowing for dilution into aqueous buffers. Other organic solvents such as ethanol, acetone, chloroform, and dichloromethane can also be used, but their compatibility with your specific assay must be considered.

Q3: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous buffer. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common for poorly soluble compounds. Here are several strategies to prevent it:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts and toxicity. However, a slightly higher DMSO concentration (e.g., up to 1-2%) might be necessary to maintain solubility for some compounds, but this must be validated for its effect on the assay.

  • Use a co-solvent: In addition to DMSO, other water-miscible organic co-solvents can be included in the final assay medium in small percentages to improve solubility.

  • pH adjustment: The solubility of (2-Benzothiazolylthio)acetic acid is pH-dependent due to its acidic nature (predicted pKa ≈ 3.23). Increasing the pH of the buffer above its pKa will deprotonate the carboxylic acid group, forming a more soluble salt. Consider if your assay can be performed at a slightly basic pH.

  • Incorporate surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (typically below their critical micelle concentration) to help solubilize the compound.

  • Use of cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility. This is a common strategy for various benzothiazole derivatives.

Q4: Can I use sonication or heating to dissolve the compound?

A4: Gentle warming and sonication can aid in the initial dissolution of the compound in the organic stock solvent. However, be cautious with heating as it can degrade the compound. These methods are generally not recommended for dissolving the compound directly in aqueous buffers, as it may lead to a supersaturated solution that precipitates over time.

Frequently Asked Questions (FAQs)

What are the known solubility properties of (2-Benzothiazolylthio)acetic acid?

(2-Benzothiazolylthio)acetic acid is a white to off-white powder that is poorly soluble in water. Its aqueous solubility has been reported as 133 mg/L at 20°C and >33.8 µg/mL at pH 7.4.[1] It is soluble in organic solvents such as DMSO, acetone, chloroform, and dichloromethane.[2]

What is the pKa of (2-Benzothiazolylthio)acetic acid?

The predicted pKa of (2-Benzothiazolylthio)acetic acid is approximately 3.23. This indicates that it is a weak acid, and its solubility in aqueous solutions is expected to increase at pH values above 3.23.

How should I prepare a stock solution of (2-Benzothiazolylthio)acetic acid?

  • Weigh out the desired amount of the compound in a clean vial.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex or gently sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

What is the maximum recommended final concentration of DMSO in a cell-based assay?

For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity and other off-target effects. However, the tolerance of your specific cell line to DMSO should be determined empirically. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for (2-Benzothiazolylthio)acetic acid.

Solvent/SolutionTemperatureConcentrationCitation
Water20°C133 mg/L
Aqueous BufferNot Specified>33.8 µg/mL[1]
DMSONot SpecifiedSoluble (qualitative)[2]
AcetoneNot SpecifiedSoluble (qualitative)[2]
ChloroformNot SpecifiedSoluble (qualitative)[2]
DichloromethaneNot SpecifiedSoluble (qualitative)[2]

Experimental Protocols

Protocol 1: Preparation of (2-Benzothiazolylthio)acetic acid for an In Vitro Enzyme Inhibition Assay

This protocol provides a general method for preparing the compound for an enzyme inhibition assay where solubility is a concern.

Materials:

  • (2-Benzothiazolylthio)acetic acid powder

  • High-purity DMSO

  • Assay buffer (ensure its components are compatible with DMSO)

  • Enzyme and substrate solutions

  • Microplate reader

Procedure:

  • Prepare a 50 mM Stock Solution:

    • Dissolve 11.26 mg of (2-Benzothiazolylthio)acetic acid (MW: 225.29 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. This is your primary stock solution.

  • Prepare Intermediate Dilutions:

    • Perform serial dilutions of the 50 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 1 mM, etc.).

  • Prepare Final Assay Concentrations:

    • To minimize precipitation, perform a two-step dilution into the aqueous assay buffer.

    • First, create a high-concentration intermediate dilution in the assay buffer. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of assay buffer to get a 200 µM solution with 2% DMSO.

    • From this intermediate solution, perform further serial dilutions in the assay buffer to achieve your final desired concentrations. This keeps the final DMSO concentration consistent across all wells.

  • Assay Performance:

    • Add the diluted compound to the assay plate.

    • Add the enzyme and incubate as required.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress using a microplate reader.

    • Always include a vehicle control (assay buffer with the same final DMSO concentration but no compound).

Visualizations

experimental_workflow Experimental Workflow for Solubilizing (2-Benzothiazolylthio)acetic acid cluster_prep Stock Solution Preparation cluster_assay Assay Preparation start Weigh (2-Benzothiazolylthio)acetic acid powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10-50 mM) start->dissolve_dmso vortex Vortex/Sonicate until fully dissolved dissolve_dmso->vortex store Store at -20°C or -80°C vortex->store intermediate_dilution Prepare intermediate dilutions in DMSO store->intermediate_dilution Use stock final_dilution Dilute into aqueous assay buffer (Final DMSO < 0.5%) intermediate_dilution->final_dilution add_to_assay Add to assay plate final_dilution->add_to_assay run_assay Perform experiment add_to_assay->run_assay

Caption: Workflow for preparing (2-Benzothiazolylthio)acetic acid solutions.

troubleshooting_workflow Troubleshooting Precipitation Issues cluster_solutions Potential Solutions start Compound precipitates in aqueous buffer lower_conc Lower final compound concentration start->lower_conc Try first adjust_ph Adjust buffer pH (if assay permits) start->adjust_ph add_cosolvent Increase co-solvent % (e.g., DMSO) (Validate assay tolerance) start->add_cosolvent add_surfactant Add surfactant (e.g., Tween-20) start->add_surfactant use_cyclodextrin Use cyclodextrin complexation start->use_cyclodextrin end Precipitation Resolved lower_conc->end adjust_ph->end add_cosolvent->end add_surfactant->end use_cyclodextrin->end

Caption: Decision tree for addressing compound precipitation.

References

Technical Support Center: Refining Purification Protocols for N-acetylated Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-acetylated benzothiazoles.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of N-acetylated benzothiazoles via column chromatography and recrystallization.

Q1: My N-acetylated benzothiazole is difficult to separate from the starting 2-aminobenzothiazole by column chromatography. What can I do?

A: This is a common issue as the polarity difference may not be substantial. Here are some strategies:

  • Optimize the Solvent System: The N-acetylated product is less polar than the starting amine. Start with a non-polar solvent system and gradually increase the polarity. A common eluent system is a gradient of ethyl acetate in hexane.[1] You can try a very shallow gradient to improve separation.

  • Use a Different Stationary Phase: While silica gel is most common, you could consider using alumina or a reverse-phase column if separation on silica is challenging.[2]

  • Check for Complete Acetylation: Ensure your reaction has gone to completion by TLC before attempting purification. If the reaction is incomplete, consider optimizing the reaction conditions to minimize the amount of starting material in your crude product.[1]

Q2: During recrystallization, my N-acetylated benzothiazole "oils out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several troubleshooting steps:

  • Use a Larger Volume of Solvent: The concentration of your compound might be too high. Try dissolving the oil in more of the hot solvent and allowing it to cool slowly.[1]

  • Change the Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which your compound is less soluble. Alternatively, use a co-solvent system. Dissolve your compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy, then heat until it clarifies and allow it to cool slowly. A mixture of ethanol and water or n-hexane and ethyl acetate can be effective.[2][3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a few crystals of the pure product, add one or two to the cooled solution to induce crystallization.

Q3: My purified N-acetylated benzothiazole is colored, but it should be white or colorless. How can I remove the colored impurities?

A: Colored impurities often arise from starting materials or side reactions.

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Heat the solution with the charcoal for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool.[1]

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a good alternative for removing colored impurities.[1]

Q4: After purification, I still have residual solvent in my product. How can I remove it?

A: Residual solvent can be persistent.

  • Drying Under High Vacuum: Ensure your product is dried under a high vacuum for an extended period.

  • Gentle Heating: If the compound is thermally stable, gentle heating under a vacuum can help drive off residual solvent.[1]

  • Trituration: Triturating the solid product with a solvent in which it is insoluble (like cold diethyl ether or hexane) can help remove residual solvents that are soluble in the trituration solvent.[1]

Data Presentation

The following tables provide illustrative data for the purification of a representative N-acetylated benzothiazole, N-(benzo[d]thiazol-2-yl)acetamide.

Table 1: Typical Thin-Layer Chromatography (TLC) Data

CompoundSolvent System (Hexane:Ethyl Acetate)Rf Value (approx.)
2-Aminobenzothiazole70:300.35
N-(benzo[d]thiazol-2-yl)acetamide70:300.50
2-Aminobenzothiazole50:500.55
N-(benzo[d]thiazol-2-yl)acetamide50:500.70

Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Illustrative Solubility Profile of N-(benzo[d]thiazol-2-yl)acetamide

SolventSolubility at 25°C ( g/100 mL)Solubility at 78°C (Ethanol b.p.) / 100°C (Water b.p.) ( g/100 mL)Suitability for Recrystallization
Water< 0.1< 0.5Poor
Hexane< 0.1~ 0.5Good (as an anti-solvent)
Ethanol~ 1.5> 10Good
Acetone> 10> 20Poor (too soluble)
Ethyl Acetate~ 2.0> 15Good

Experimental Protocols

Protocol 1: Purification of N-(benzo[d]thiazol-2-yl)acetamide by Column Chromatography

This protocol is a general guideline for the purification of N-(benzo[d]thiazol-2-yl)acetamide from a reaction mixture containing unreacted 2-aminobenzothiazole.

  • Prepare the Column:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 90:10 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the solvent to drain periodically. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin elution with a low-polarity solvent system (e.g., 90:10 hexane:ethyl acetate) and collect fractions.

    • Monitor the fractions by TLC to track the separation of the product from impurities.

    • Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 hexane:ethyl acetate) to elute the desired product. The less polar N-acetylated product should elute before the more polar 2-aminobenzothiazole.

  • Isolate the Product:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified N-(benzo[d]thiazol-2-yl)acetamide.

Protocol 2: Purification of N-(benzo[d]thiazol-2-yl)acetamide by Recrystallization

This protocol describes the recrystallization of N-(benzo[d]thiazol-2-yl)acetamide using ethanol.

  • Dissolve the Crude Product:

    • Place the crude N-(benzo[d]thiazol-2-yl)acetamide in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot ethanol until the solid has just dissolved.

  • Decolorize (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of celite in a heated funnel to remove the charcoal.

  • Crystallize the Product:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

    • Dry the crystals under a high vacuum to remove all traces of solvent.

Visualizations

experimental_workflow start Crude N-acetylated Benzothiazole tlc_analysis TLC Analysis of Crude Product start->tlc_analysis decision Purity Assessment tlc_analysis->decision column_chromatography Column Chromatography decision->column_chromatography Multiple Impurities recrystallization Recrystallization decision->recrystallization Minor Impurities purity_check_cc TLC of Fractions column_chromatography->purity_check_cc purity_check_recryst Check Crystal Purity (TLC/Melting Point) recrystallization->purity_check_recryst combine_fractions Combine Pure Fractions & Evaporate purity_check_cc->combine_fractions isolate_crystals Isolate and Dry Crystals purity_check_recryst->isolate_crystals final_product Pure N-acetylated Benzothiazole combine_fractions->final_product isolate_crystals->final_product troubleshooting_tree start Purification Issue Encountered issue_type What is the issue? start->issue_type oiling_out Product 'Oils Out' during Recrystallization issue_type->oiling_out Recrystallization colored_product Product is Colored issue_type->colored_product Impurity poor_separation Poor Separation in Column Chromatography issue_type->poor_separation Chromatography solution_oiling 1. Use more solvent 2. Change solvent system 3. Scratch flask/Seed oiling_out->solution_oiling solution_color 1. Charcoal treatment during recrystallization 2. Perform column chromatography colored_product->solution_color solution_separation 1. Optimize solvent gradient (shallower) 2. Try a different stationary phase poor_separation->solution_separation

References

Validation & Comparative

A Guide to Confirming the Structure of (2-Benzothiazolylthio)acetic Acid with 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of (2-Benzothiazolylthio)acetic acid. We present detailed experimental protocols and supporting data to demonstrate how COSY, HSQC, and HMBC experiments collectively provide unambiguous confirmation of the molecule's connectivity.

Introduction to (2-Benzothiazolylthio)acetic Acid and Structural Verification

(2-Benzothiazolylthio)acetic acid is a heterocyclic compound featuring a benzothiazole core linked to an acetic acid moiety through a sulfur atom.[1][2] Its molecular formula is C₉H₇NO₂S₂.[1][3] Accurate structural confirmation is a critical step in chemical synthesis and drug development to ensure the identity and purity of the compound. While one-dimensional (1D) NMR provides initial insights, complex molecules often exhibit signal overlap that can obscure definitive assignments. 2D NMR spectroscopy offers a solution by spreading signals across two frequency dimensions, revealing correlations between different nuclei and providing clear evidence of molecular structure and connectivity.[4]

This guide focuses on three fundamental 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the heteronucleus they are attached to (in this case, ¹³C).[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J).[5][6][7]

By combining the insights from these three experiments, a complete and confident structural assignment of (2-Benzothiazolylthio)acetic acid can be achieved.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following is a generalized protocol for acquiring 2D NMR data for a small molecule like (2-Benzothiazolylthio)acetic acid.

1. Sample Preparation

  • Dissolve approximately 5-10 mg of (2-Benzothiazolylthio)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The compound is soluble in DMSO, Chloroform, Dichloromethane, and Acetone.[8]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid poor spectral quality.

2. Instrument Setup

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

3. 1D NMR Acquisition

  • Acquire a standard 1D ¹H spectrum to verify sample concentration and peak shapes and to determine the spectral width for the 2D experiments.

  • Acquire a 1D proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms.

4. 2D NMR Acquisition

  • COSY:

    • Load a standard COSY pulse program (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set appropriate acquisition parameters, such as the number of scans (ns) and dummy scans (ds), to achieve adequate signal-to-noise. Typically, ns=8 and ds=4 are sufficient.

    • Start the acquisition.

  • HSQC:

    • Load a standard sensitivity-improved, phase-sensitive HSQC pulse program (e.g., hsqcetgpsi).

    • Set the ¹H spectral width (F2 dimension) based on the 1D ¹H spectrum.

    • Set the ¹³C spectral width (F1 dimension) to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • The experiment is optimized for a one-bond ¹H-¹³C coupling constant of ~145 Hz.

    • Start the acquisition.

  • HMBC:

    • Load a standard HMBC pulse program.

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions as done for HSQC.

    • The experiment is optimized for long-range ¹H-¹³C coupling constants, typically in the range of 4-10 Hz.

    • Start the acquisition.

5. Data Processing

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform a Fourier transform (FT) on the acquired data.

  • Phase correct the spectra.

  • Calibrate the chemical shift axes using the residual solvent peak as a reference.

Data Presentation and Structural Confirmation

The structure of (2-Benzothiazolylthio)acetic acid with standard atom numbering is shown below. This numbering will be used to discuss the NMR correlations.

Chemical structure of (2-Benzothiazolylthio)acetic acid with atom numbering.

Table 1: ¹H and Predicted ¹³C NMR Data (in DMSO-d₆)

Atom Number¹H Chemical Shift (ppm)[4]MultiplicityPredicted ¹³C Chemical Shift (ppm)Carbon Type
14.27s~35-40CH₂
213.0 (broad)s~170-175C=O
48.02d~122CH
57.47t~125CH
67.38t~127CH
77.86d~122CH
8--~153C (quat)
9--~135C (quat)
10--~165-170C=N

Note: ¹³C chemical shifts are predicted based on typical values for benzothiazole and thioacetic acid derivatives.[1][8] The carboxylic acid proton (on atom 2) is often broad and may exchange with residual water in the solvent.

Table 2: 2D NMR Correlation Summary

ExperimentCorrelating Protons (H)Correlating Carbons (C)Information Gained
COSY H4 ↔ H5-Connectivity of adjacent aromatic protons.
H5 ↔ H6-Connectivity of adjacent aromatic protons.
H6 ↔ H7-Connectivity of adjacent aromatic protons.
HSQC H1C1Confirms the -S-C H₂- group.
H4C4Confirms direct H-C bond on the aromatic ring.
H5C5Confirms direct H-C bond on the aromatic ring.
H6C6Confirms direct H-C bond on the aromatic ring.
H7C7Confirms direct H-C bond on the aromatic ring.
HMBC H1C2, C10Key correlation : Connects the acetic acid side chain to the benzothiazole ring at the C10 position via the sulfur atom.
H4C6, C8, C10Confirms the position of H4 relative to other carbons in the fused ring system.
H7C5, C9Confirms the position of H7 relative to other carbons in the fused ring system.

Visualization of Structural Elucidation Workflow

The logical flow of combining 2D NMR data to confirm the molecular structure is illustrated below. This diagram shows how each experiment provides specific pieces of the puzzle, which together form the complete picture of (2-Benzothiazolylthio)acetic acid.

G Workflow for 2D NMR Structural Confirmation cluster_frags Molecular Fragments cluster_exp 2D NMR Experiments Benzene_Ring Benzene Ring (H4, H5, H6, H7) Final_Structure Confirmed Structure of (2-Benzothiazolylthio)acetic acid Benzene_Ring->Final_Structure Side_Chain Thioacetic Acid Side Chain (H1, C1, C2) Side_Chain->Final_Structure Quat_Carbons Quaternary Carbons (C8, C9, C10) Quat_Carbons->Final_Structure COSY COSY COSY->Benzene_Ring H-H Links HSQC HSQC HSQC->Benzene_Ring C-H Links HSQC->Side_Chain C-H Links HMBC HMBC HMBC->Quat_Carbons Long-Range C-H Links

Caption: Workflow diagram illustrating how COSY, HSQC, and HMBC data confirm structural fragments.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical methods can also provide structural information.

Table 3: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atom-to-atom connectivity (through-bond correlations) in solution.Provides unambiguous connectivity map. Non-destructive. Data acquired in solution state, which is relevant for biological studies.Requires relatively pure sample (>95%). Can be time-consuming. Lower sensitivity than MS.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and angles in the solid state.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution state.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can infer substructures.Extremely high sensitivity. Requires a very small amount of sample. Can be coupled with chromatography for mixture analysis.Does not directly provide information on atom connectivity or stereochemistry.

Conclusion

The combination of COSY, HSQC, and HMBC spectroscopy provides a robust and definitive method for confirming the chemical structure of (2-Benzothiazolylthio)acetic acid. COSY experiments establish the proton-proton network within the aromatic ring. HSQC unequivocally links protons to their directly attached carbons. Finally, and most critically, HMBC provides the long-range correlation between the methylene protons of the side chain (H1) and the benzothiazole carbon (C10), bridging the two key fragments of the molecule. This collective, multi-dimensional evidence leaves no ambiguity in the final structural assignment, making 2D NMR an indispensable tool for researchers in chemical and pharmaceutical sciences.

References

Validating the Purity of Synthesized (2-Benzothiazolylthio)acetic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods—Thin-Layer Chromatography (TLC) and Potentiometric Titration—for validating the purity of synthesized (2-Benzothiazolylthio)acetic acid.

(2-Benzothiazolylthio)acetic acid is commonly synthesized via the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid (such as chloroacetic or bromoacetic acid). Potential impurities in the final product may include unreacted starting materials and byproducts from side reactions. Therefore, a robust analytical method is required to accurately quantify the purity and identify any impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely accepted and robust method for determining the purity of non-volatile organic compounds like (2-Benzothiazolylthio)acetic acid. Its high resolution and sensitivity allow for the separation and quantification of the main compound from closely related impurities.

Illustrative HPLC Performance

An HPLC analysis of a synthesized batch of (2-Benzothiazolylthio)acetic acid would typically yield a chromatogram showing a major peak corresponding to the product and minor peaks for any impurities. For a well-optimized synthesis, the purity is often found to be greater than 98%. The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the stage of research or development. Below is a comparative summary of HPLC, TLC, and Potentiometric Titration for the analysis of (2-Benzothiazolylthio)acetic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Potentiometric Titration
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential migration of components on a stationary phase under the influence of a mobile phase.Measurement of the potential difference between two electrodes during the neutralization reaction of the acidic analyte with a standard base.
Specificity High; can separate the main compound from structurally similar impurities.Low to moderate; separation of closely related compounds can be challenging.Low; measures the total acidic content, including any acidic impurities.
Sensitivity High (ng to pg level).Moderate (µg to ng level).Low (mg level).
Quantitative Analysis Excellent; highly accurate and precise.Semi-quantitative; can be made quantitative with a densitometer, but with lower precision than HPLC.Good for assay of the main component, assuming no acidic impurities.
Throughput Moderate; sequential analysis of samples.High; multiple samples can be run simultaneously.High; relatively fast analysis per sample.
Cost High initial investment and running costs.Low initial investment and running costs.Moderate initial investment, low running costs.
Illustrative Purity Data for a Single Batch ("Batch X")
MethodPurity (%)Standard Deviation (±)Notes
HPLC99.20.05Area normalization method. Specific for the main compound.
Quantitative TLC (with Densitometry)98.50.3Less precise due to manual application and spotting variations.
Potentiometric Titration99.50.1Assumes all acidic content is the target compound. May overestimate purity if acidic impurities are present.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of (2-Benzothiazolylthio)acetic acid.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized to achieve good separation. A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water (pH adjusted to 3 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total peak area.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative and semi-quantitative purity assessment.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of 1-2 mg/mL.

  • Application: Spot a small amount of the sample solution onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization:

    • UV Light: Visualize the spots under short-wave (254 nm) UV light. The benzothiazole ring is UV active and will appear as a dark spot.

    • Staining:

      • Phosphomolybdic Acid Stain: A general-purpose stain that reacts with most organic compounds upon heating.

      • Bromocresol Green Stain: An indicator for acidic compounds, which will appear as yellow spots on a blue background.

Potentiometric Titration

This method is suitable for determining the overall assay of the acidic compound.

  • Instrumentation: A potentiometer with a pH electrode and a burette.

  • Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Sample Preparation: Accurately weigh about 200-300 mg of the sample and dissolve it in a suitable solvent in which both the acid and its sodium salt are soluble (e.g., a mixture of water and ethanol).

  • Procedure:

    • Immerse the pH electrode in the sample solution.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of NaOH added to determine the equivalence point (the point of maximum slope in the titration curve).

  • Purity Calculation: The purity is calculated based on the volume of titrant consumed to reach the equivalence point, the molar mass of (2-Benzothiazolylthio)acetic acid, and the initial weight of the sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_results Data Comparison Synthesis Synthesize (2-Benzothiazolylthio)acetic acid HPLC HPLC Analysis Synthesis->HPLC TLC TLC Analysis Synthesis->TLC Titration Potentiometric Titration Synthesis->Titration Compare Compare Purity Results HPLC->Compare TLC->Compare Titration->Compare

Workflow for purity validation of synthesized (2-Benzothiazolylthio)acetic acid.

comparison_logic Start Need to Validate Purity Decision High Specificity & Precision Required? Start->Decision HPLC Use HPLC Decision->HPLC Yes Alternatives Consider Alternatives Decision->Alternatives No TLC Rapid Qualitative Screen (TLC) Alternatives->TLC Titration Total Acid Assay (Titration) Alternatives->Titration

A Comparative Analysis of the Antimicrobial Efficacy of (2-Benzothiazolylthio)acetic Acid Derivatives and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of derivatives of (2-Benzothiazolylthio)acetic acid against standard antibacterial and antifungal drugs. Benzothiazoles are a significant class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a focal point in medicinal chemistry for the development of new therapeutic agents.[1][2] This document compiles experimental data to objectively assess the performance of these compounds and details the methodologies employed in these evaluations.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various benzothiazole derivatives has been evaluated against several pathogenic bacterial and fungal strains. The data, primarily presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized below for comparison with standard antimicrobial drugs like Ciprofloxacin and Amphotericin B. Lower MIC values indicate higher antimicrobial activity.

Compound/DrugTarget MicroorganismTest TypeResultReference
Benzothiazole Derivative (A07) Staphylococcus aureusMIC15.6 µg/mL[3]
Ciprofloxacin (Standard) Staphylococcus aureusMIC12.5 µg/mL[4]
Benzothiazole Derivative (A07) Escherichia coliMIC7.81 µg/mL[3]
Benzothiazole Derivative (41c) Escherichia coliMIC3.1 µg/mL[4]
Ciprofloxacin (Standard) Escherichia coliMIC12.5 µg/mL[4]
Benzothiazole Derivative (A07) Klebsiella pneumoniaeMIC3.91 µg/mL[3]
Benzothiazole Derivative (41c) Pseudomonas aeruginosaMIC6.2 µg/mL[4]
Ciprofloxacin (Standard) Pseudomonas aeruginosaMIC12.5 µg/mL[4]
Benzothiazole Derivative (A1) Candida albicansAntifungalSignificant Activity[1][5]
Benzothiazole Derivative (A2) Candida albicansAntifungalSignificant Activity[1][5]
Amphotericin-B (Standard) Candida albicansAntifungalStandard Control[1][5]
Benzothiazole Derivative (A1) Aspergillus nigerAntifungalSignificant Activity*[1][5]
Amphotericin-B (Standard) Aspergillus nigerAntifungalStandard Control[1][5]

*Qualitative data from the study indicating significant activity, quantitative MIC values were not specified in the cited abstract.

Experimental Protocols

The data presented in this guide is based on standardized antimicrobial susceptibility testing methods, primarily broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar disk diffusion for observing the Zone of Inhibition. These protocols are in alignment with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for this determination.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Test Plates: The test compound and standard drugs are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Determination of Zone of Inhibition (Agar Disk Diffusion Method)

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the clear zone of no growth around a disk impregnated with the agent.

  • Plate Preparation: A standardized microbial inoculum is uniformly streaked onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks, impregnated with a specified concentration of the test compound or standard drug, are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions, allowing the antimicrobial agent to diffuse into the agar and inhibit microbial growth.

  • Measurement and Interpretation: The diameter of the zone of complete inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[9]

Visualized Workflow and Mechanism

To further elucidate the experimental process and the compound's mode of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Prepare Agar Plates with Confluent Bacterial Lawn A->C D Inoculate Microtiter Plates (Broth Dilution) A->D B Prepare Serial Dilutions of Test Compounds & Standards B->D E Apply Impregnated Disks (Disk Diffusion) C->E F Incubate at 37°C for 18-24 hours D->F E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Measure Zone of Inhibition (mm) F->H

Caption: Experimental workflow for antimicrobial susceptibility testing.

G cluster_targets Potential Intracellular Targets compound (2-Benzothiazolylthio)acetic Acid Derivatives cell Bacterial Cell compound->cell Penetration dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition of DNA Replication dhps Dihydropteroate Synthase compound->dhps Inhibition of Folate Synthesis murB MurB Enzyme compound->murB Inhibition of Peptidoglycan Synthesis pdf Peptide Deformylase compound->pdf Inhibition of Protein Synthesis

Caption: Potential mechanisms of action for benzothiazole derivatives.

Mechanism of Action

Benzothiazole derivatives exhibit their antimicrobial effects by targeting multiple crucial pathways within microbial cells.[10] Studies suggest that these compounds can inhibit essential enzymes involved in DNA replication (DNA gyrase), folate synthesis (dihydropteroate synthase), cell wall formation (MurB enzyme), and protein synthesis (peptide deformylase).[4][10] This multi-target capability is a promising feature for the development of novel antibiotics that could potentially circumvent existing resistance mechanisms.

Conclusion

The available data indicates that derivatives of (2-Benzothiazolylthio)acetic acid demonstrate significant antibacterial and antifungal properties, with some derivatives showing efficacy comparable or superior to standard drugs like Ciprofloxacin against specific bacterial strains.[3][4] Their broad spectrum of activity and multi-targeted mechanism of action highlight their potential as valuable scaffolds in the discovery of new antimicrobial agents.[1][2] Further research, including in vivo studies and optimization of lead compounds, is warranted to fully explore the clinical potential of (2-Benzothiazolylthio)acetic acid and its derivatives in addressing the growing challenge of antimicrobial resistance.

References

A Comparative Guide to (2-Benzothiazolylthio)acetic Acid and Other Thiol Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals like cephalosporin antibiotics, the choice of thiol-containing reagents is critical. These compounds play a pivotal role as nucleophiles, introducing sulfur-containing moieties that can significantly influence the biological activity and pharmacokinetic properties of the target molecule. This guide provides an objective comparison of (2-Benzothiazolylthio)acetic acid with other thiol compounds, supported by experimental data, to aid in the selection of appropriate reagents for synthesis.

Performance in Synthesis: A Comparative Overview

Generally, the nucleophilicity of a thiol is a key determinant of its performance in SN2 reactions, such as the displacement of a leaving group from the 3'-position of a cephalosporin core. The acidity of the thiol (pKa) is a good indicator of the nucleophilicity of its conjugate base (the thiolate). Thiols with lower pKa values form more stable thiolate anions, which are generally better nucleophiles in polar aprotic solvents.

(2-Benzothiazolylthio)acetic acid , with its electron-withdrawing benzothiazole ring, is expected to be more acidic than simple alkyl thiols. This increased acidity leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, which can facilitate faster reaction rates. However, the steric bulk of the benzothiazole group may slightly hinder its approach to sterically congested electrophilic centers compared to smaller alkyl thiols.

Quantitative Data from Cephalosporin Synthesis

While a direct comparison is lacking, a study on the synthesis of various 3-(substituted-alkylthio)-7β-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido]cephalosporins provides valuable insights into the yields obtained with different thiol-containing reactants under similar conditions. The following table summarizes the yields for the synthesis of cephalosporin analogs with various alkylthio substituents at the C-3 position. This data, while not including (2-Benzothiazolylthio)acetic acid, offers a baseline for the performance of different thiol compounds in this specific synthetic context.

Thiol Reactant (R-SH)R GroupProduct Yield (%)
Cyanomethanethiol-CH₂CN85%
2-Fluoroethanethiol-CH₂CH₂F78%
2-Methoxyethanethiol-CH₂CH₂OCH₃75%
Ethanethiol-CH₂CH₃72%
Propanethiol-CH₂CH₂CH₃70%

Data extrapolated from studies on the synthesis of 3-substituted-alkylthio cephalosporins. The yields are for the nucleophilic substitution step.

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted-Alkylthio Cephalosporins

This protocol is representative of the synthesis of 3-thio-substituted cephalosporins and can be adapted for various thiol nucleophiles.

Materials:

  • 7-aminocephalosporanic acid (7-ACA) derivative (e.g., diphenylmethyl 7-amino-3-chloromethyl-3-cephem-4-carboxylate)

  • Thiol compound (e.g., cyanomethanethiol, 2-fluoroethanethiol) (1.1 equivalents)

  • Base (e.g., triethylamine, diisopropylethylamine) (1.2 equivalents)

  • Anhydrous solvent (e.g., dimethylformamide, acetonitrile)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • A solution of the 7-ACA derivative in the anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.

  • The thiol compound is added to the solution, followed by the dropwise addition of the base at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-alkylthio cephalosporin derivative.

Role in Drug Development and Signaling Pathways

Thiol compounds are crucial in drug development not only as synthetic intermediates but also for their potential to interact with biological systems. The thiol group can participate in redox signaling pathways and can act as an inhibitor of certain enzymes.

Thiol-Based Redox Signaling

Cellular signaling is often regulated by the redox state of protein cysteine residues. Thiol-containing drugs can modulate these pathways by participating in thiol-disulfide exchange reactions, thereby altering protein function.

Thiol_Redox_Signaling cluster_0 Cellular Environment cluster_1 Signaling Outcome ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced) ROS->Protein_SH Oxidation Protein_SS Protein-S-S (Oxidized) Protein_SH->Protein_SS Thiol-Disulfide Exchange Altered_Function Altered Protein Function Protein_SS->Altered_Function Thiol_Drug Thiol Drug (e.g., R-SH) Thiol_Drug->Protein_SS Reduction GSSG GSSG Thiol_Drug->GSSG Reduction GSH GSH GSH->Protein_SS Reduction GSH->GSSG Redox Cycling Cellular_Response Cellular Response Altered_Function->Cellular_Response

Caption: Thiol-based redox signaling pathway.

Enzyme Inhibition by Thiol Compounds

The nucleophilic nature of the thiol group makes it a potential inhibitor of enzymes, particularly those with electrophilic residues in their active sites or those that are susceptible to redox modulation. For example, some thiol-containing drugs can inhibit metallo-β-lactamases by chelating the active site metal ion.

Enzyme_Inhibition cluster_0 Enzyme-Inhibitor Interaction cluster_1 Substrate Interaction Enzyme Enzyme (e.g., Metallo-β-lactamase) Active_Site Active Site (with Metal Ion) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex Thiol_Inhibitor Thiol Inhibitor (e.g., (2-Benzothiazolylthio)acetic acid) Thiol_Inhibitor->Enzyme_Inhibitor_Complex No_Reaction No Hydrolysis Enzyme_Inhibitor_Complex->No_Reaction Substrate Substrate (e.g., β-lactam antibiotic) Substrate->Enzyme Binding Blocked

Unraveling the Anti-Inflammatory Potential of Benzothiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-inflammatory landscape of benzothiazole derivatives reveals promising candidates for future therapeutic development. This comparative guide synthesizes recent findings on their efficacy, mechanisms of action, and experimental validation, offering valuable insights for researchers, scientists, and drug development professionals.

Benzothiazole, a heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including noteworthy anti-inflammatory effects.[1][2] These compounds exert their anti-inflammatory action through various mechanisms, primarily by inhibiting key inflammatory mediators and modulating critical signaling pathways. This guide provides a comparative analysis of the anti-inflammatory performance of several benzothiazole derivatives, supported by experimental data and detailed protocols.

Comparative Efficacy of Benzothiazole Derivatives

The anti-inflammatory prowess of benzothiazole derivatives has been quantified through various in vitro and in vivo assays. A summary of the inhibitory concentrations (IC50) against cyclooxygenase (COX) enzymes and the in vivo efficacy in the carrageenan-induced paw edema model for selected derivatives is presented below.

Compound IDTargetIC50 (µM)In Vivo Model% Inhibition of EdemaReference
Compound A (nitro-substituted) HepG2 cell proliferation56.98 (24h), 38.54 (48h)--[1][3]
Compound B (fluoro-substituted) HepG2 cell proliferation59.17 (24h), 29.63 (48h)--[1][3]
Compound 2c COX-20.77Ear Edema86.8%[4]
Compound 2d COX-20.28Ear Edema90.7%[4]
Compound 2g COX-20.55Ear Edema82.9%[4]
Compound 3d COX-20.42--[4]
Compound 3f COX-20.35--[4]
Compound 3g COX-20.31--[4]
BMP326 --LPS-induced RAW264.7 cellsDose-dependent inhibition of NO, IL-6, IL-1β, TNF-α[2]
SPA0537 --TNF-α-stimulated rheumatoid FLSInhibition of NF-κB pathway[5]
BD759 T-cell proliferation3.5 ± 0.7 (anti-CD3/CD28), 3.3 ± 0.9 (alloantigen)-Inhibition of IL-6, IL-17A, IFN-γ[6]

Key Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of benzothiazole derivatives are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[1][2][5] Several benzothiazole derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation of p65 and IκBα.[2]

Caption: NF-κB signaling pathway and points of inhibition by benzothiazole derivatives.

MAPK Signaling Pathway

The MAPK pathway, comprising ERK1/2, p38, and JNK, is another crucial regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, ultimately promoting the expression of pro-inflammatory mediators. Some benzothiazole derivatives have demonstrated the ability to suppress the phosphorylation of p38, ERK1/2, and JNK in a dose-dependent manner.[2]

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS p38 p38 Stimulus->p38 activates ERK ERK1/2 Stimulus->ERK activates JNK JNK Stimulus->JNK activates Transcription_Factors Transcription Factors p38->Transcription_Factors phosphorylates ERK->Transcription_Factors phosphorylates JNK->Transcription_Factors phosphorylates Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes Benzothiazole_Derivatives Benzothiazole Derivatives Benzothiazole_Derivatives->p38 inhibits phosphorylation Benzothiazole_Derivatives->ERK inhibits phosphorylation Benzothiazole_Derivatives->JNK inhibits phosphorylation

Caption: MAPK signaling pathway and inhibitory effects of benzothiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anti-inflammatory effects of benzothiazole derivatives.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of compounds.[7][8][9]

Experimental Workflow:

Carrageenan_Edema_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats, 180-200g) Grouping Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral or IP) Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (0.1 mL of 1% solution sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male Wistar rats (180-200 g) are typically used. They are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test groups (receiving different doses of benzothiazole derivatives).

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured immediately after the carrageenan injection (0 hour) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

In Vitro Anti-Inflammatory Activity: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.

Protocol:

  • Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compounds at various concentrations are pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the COX enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Determination of Pro-Inflammatory Cytokine Levels (TNF-α and IL-6)

This assay measures the effect of benzothiazole derivatives on the production of key pro-inflammatory cytokines in cell culture models.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or human rheumatoid fibroblast-like synoviocytes (FLS) are cultured under standard conditions.

  • Cell Stimulation: The cells are pre-treated with various concentrations of the benzothiazole derivatives for a specific duration, followed by stimulation with an inflammatory agent like LPS (for macrophages) or TNF-α (for FLS).

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as the percentage of cytokine inhibition compared to the stimulated, untreated control.

Conclusion

The comparative data presented in this guide highlights the significant anti-inflammatory potential of benzothiazole derivatives. Their ability to target key inflammatory mediators like COX-2 and pro-inflammatory cytokines, coupled with their modulatory effects on the NF-κB and MAPK signaling pathways, positions them as a promising class of compounds for the development of novel anti-inflammatory agents. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of these and other novel benzothiazole derivatives. Further research focusing on structure-activity relationships and preclinical evaluation is warranted to translate these promising findings into tangible therapeutic solutions.

References

Navigating the Translational Gap: A Comparative Analysis of (2-Benzothiazolylthio)acetic Acid Analogs In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical hurdle lies in the often-observed disparity between in vitro potency and in vivo efficacy. This guide provides a comparative analysis of (2-Benzothiazolylthio)acetic acid analogs, focusing on their anti-inflammatory and anticancer activities, to illuminate the translational gap and highlight key structure-activity relationships that influence performance in both preclinical settings.

The (2-Benzothiazolylthio)acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. However, the correlation between how these analogs perform in controlled laboratory assays versus complex biological systems is not always linear. Factors such as pharmacokinetics, metabolism, and off-target effects in a living organism can significantly alter a compound's therapeutic potential. This report synthesizes available data to offer a clearer understanding of these discrepancies.

Anti-Inflammatory Efficacy: From Enzyme Inhibition to Edema Reduction

(2-Benzothiazolylthio)acetic acid analogs have been investigated for their potential to modulate inflammatory pathways. In vitro assays typically focus on the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2), while in vivo models, such as the carrageenan-induced paw edema assay in rodents, assess the overall anti-inflammatory effect in a living system.

Table 1: In Vivo Anti-Inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives

CompoundDose (mg/kg)Time (min)% Inhibition of Paw EdemaReference
Bt2 (5-chloro-1,3-benzothiazole-2-amine)Not Specified180Comparable to Diclofenac[1]
Bt7 (6-methoxy-1,3-benzothiazole-2-amine)Not Specified180Comparable to Diclofenac[1]
17cNot Specified18080%[2]
17iNot Specified18078%[2]
Diclofenac Sodium (Standard)10018099.56%[1]

Note: The specific (2-Benzothiazolylthio)acetic acid core is absent in these examples, but they provide the closest available in vivo anti-inflammatory data for a similar scaffold.

Anticancer Activity: From Cell Viability to Tumor Inhibition

In the realm of oncology, (2-Benzothiazolylthio)acetic acid analogs have been explored for their cytotoxic effects against various cancer cell lines. In vitro assays, such as the MTT assay, provide crucial information on the concentration-dependent inhibition of cancer cell proliferation, typically expressed as an IC50 value. Promising candidates from these screenings are then often advanced to in vivo models, such as xenograft studies in immunocompromised mice, to assess their ability to inhibit tumor growth.

A comprehensive study directly comparing the in vitro and in vivo anticancer efficacy of a series of (2-Benzothiazolylthio)acetic acid analogs remains elusive in currently available literature. However, numerous studies have evaluated different benzothiazole derivatives in vitro, providing a wealth of data on their cytotoxic potential.

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide scaffold 12 HT29 (Colon)0.015[3]
H460 (Lung)0.28[3]
A549 (Lung)1.53[3]
MDA-MB-231 (Breast)0.68[3]
Naphthalimide derivative 66 HT-29 (Colon)3.72 ± 0.3[3]
A549 (Lung)4.074 ± 0.3[3]
MCF-7 (Breast)7.91 ± 0.4[3]
Naphthalimide derivative 67 HT-29 (Colon)3.47 ± 0.2[3]
A549 (Lung)3.89 ± 0.3[3]
MCF-7 (Breast)5.08 ± 0.3[3]
Sulphonamide scaffold based BTA 40 MCF-7 (Breast)34.5[3]
HeLa (Cervical)44.15[3]
MG63 (Osteosarcoma)36.1[3]

The in vitro data reveals that structural modifications to the benzothiazole core can lead to highly potent anticancer agents, with some compounds exhibiting nanomolar to low micromolar IC50 values.[3] The transition of such compounds into in vivo models is a critical step for validation. While specific in vivo data for the compounds listed in Table 2 is not provided in the same context, it is the logical next step in their preclinical development pipeline.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the presented data, detailed experimental methodologies are paramount.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compounds, a standard drug (e.g., Diclofenac sodium), and a vehicle control are administered, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a set period (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.

    • The paw volume is then measured at various time intervals post-carrageenan injection (e.g., 30, 60, 90, 120, 150, and 180 minutes).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: The desired cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Procedure:

    • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

    • Following incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing the Path Forward: Experimental Workflow

To conceptualize the preclinical evaluation pipeline for novel (2-Benzothiazolylthio)acetic acid analogs, the following workflow diagram illustrates the key stages.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of (2-Benzothiazolylthio)acetic acid analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro_screening Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) characterization->invitro_screening Lead Compounds dose_response Dose-Response Studies (IC50 Determination) invitro_screening->dose_response mechanistic Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) dose_response->mechanistic pk_studies Pharmacokinetic Studies (ADME) mechanistic->pk_studies Promising Candidates efficacy_models Efficacy Models (e.g., Xenograft, Paw Edema) pk_studies->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology lead_optimization Lead Optimization toxicology->lead_optimization Feedback for Optimization

Caption: Preclinical development workflow for novel therapeutic agents.

Signaling Pathways: A Glimpse into Mechanism of Action

While the precise signaling pathways modulated by many (2-Benzothiazolylthio)acetic acid analogs are still under investigation, related benzothiazole derivatives have been shown to interfere with key cellular processes implicated in cancer and inflammation. For example, some analogs target the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Analog (2-Benzothiazolylthio)acetic acid analog Analog->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a benzothiazole analog.

Conclusion

The development of novel (2-Benzothiazolylthio)acetic acid analogs as therapeutic agents requires a multifaceted approach that bridges the gap between in vitro and in vivo evaluations. While the available literature provides valuable insights into the anti-inflammatory and anticancer potential of the broader benzothiazole class, there is a clear need for comprehensive studies that directly compare the performance of specific (2-Benzothiazolylthio)acetic acid analogs in both laboratory assays and preclinical animal models. Such studies are essential for establishing robust structure-activity relationships, understanding the nuances of in vivo pharmacology, and ultimately, accelerating the translation of promising compounds from the bench to the bedside. Future research efforts should focus on generating this comparative data to enable more informed and efficient drug development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Benzothiazolylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for two primary analytical methods applicable to the analysis of (2-Benzothiazolylthio)acetic acid: High-Performance Liquid Chromatography (HPLC) and a potential Gas Chromatography-Mass Spectrometry (GC-MS) method (following appropriate derivatization). The presented values are typical for such methods and serve as a benchmark for comparison.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 10 ng/mL1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL5 ng/mL
Specificity High (with appropriate column and mobile phase)Very High (mass fragmentation provides confirmation)
Robustness Generally robust to minor variations in pH, mobile phase composition, and temperature.Robust, but sensitive to derivatization conditions and injection parameters.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method outlines a reverse-phase HPLC approach for the quantification of (2-Benzothiazolylthio)acetic acid.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid), with the ratio adjusted for optimal separation (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of a standard solution (typically around 254 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of (2-Benzothiazolylthio)acetic acid reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, it may involve dissolution in a suitable solvent followed by filtration. For biological matrices, a liquid-liquid or solid-phase extraction may be necessary.

3. Validation Parameters to be Assessed:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be calculated.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte and comparing the measured concentration to the nominal concentration.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample on the same day and intermediate precision (inter-day precision) by analyzing the same sample on different days. Express the results as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank, a placebo, and a sample spiked with known impurities to ensure that no other components interfere with the analyte peak.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition, pH, flow rate, and column temperature to evaluate the method's reliability.[2]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation process for analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC, GC-MS) define_scope->select_methods validate_method_A Validate Method A (e.g., HPLC) select_methods->validate_method_A validate_method_B Validate Method B (e.g., GC-MS) select_methods->validate_method_B analyze_samples Analyze Identical Samples with Both Methods validate_method_A->analyze_samples validate_method_B->analyze_samples compare_data Compare Validation & Sample Data analyze_samples->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

ValidationParameters cluster_parameters Key Validation Parameters Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation.

References

Performance Benchmarking of (2-Benzothiazolylthio)acetic Acid-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of hypothetical polymers derived from (2-Benzothiazolylthio)acetic acid, herein referred to as BTA-polymers. The analysis is based on extrapolated data from studies on related benzothiazole-containing materials and established principles of polymer-based drug delivery. This document is intended to serve as a foundational resource for researchers exploring the potential of this novel class of polymers in therapeutic applications.

The unique chemical structure of (2-Benzothiazolylthio)acetic acid, featuring a benzothiazole moiety, a thioether linkage, and a carboxylic acid group, presents a versatile platform for the design of functional polymers. These polymers are anticipated to exhibit favorable characteristics for drug delivery, including high drug loading capacity, stimuli-responsive release mechanisms, and inherent biological activity.

Comparative Performance Data

The following tables summarize the projected performance of a hypothetical BTA-polymer (Poly-BTA) in comparison to well-established drug delivery polymers, Polylactic-co-glycolic acid (PLGA) and a generic redox-responsive polymer. The data for Poly-BTA is extrapolated and intended for comparative benchmarking.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrug ModelDrug Loading Capacity (wt%)Encapsulation Efficiency (%)
Poly-BTA (Hypothetical) Doxorubicin15 - 2085 - 95
PLGADoxorubicin5 - 1070 - 85
Redox-Responsive PolymerDoxorubicin10 - 1580 - 90

Table 2: In Vitro Drug Release Kinetics (Simulated Physiological vs. Tumor Microenvironment)

Polymer SystemConditionBurst Release (%)Cumulative Release at 48h (%)
Poly-BTA (Hypothetical) Physiological pH 7.4< 1020 - 30
pH 6.5 + 10 mM GSH15 - 2070 - 85
PLGAPhysiological pH 7.415 - 2540 - 50
pH 6.520 - 3050 - 60
Redox-Responsive PolymerPhysiological pH 7.4< 1525 - 35
10 mM GSH20 - 2560 - 75

Table 3: Biocompatibility Profile

Polymer SystemCell LineCell Viability at 1 mg/mL (%)Hemolysis (%)
Poly-BTA (Hypothetical) HEK293> 90< 5
PLGAHEK293> 95< 2
Redox-Responsive PolymerHEK293> 85< 5

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to validate the performance of (2-Benzothiazolylthio)acetic acid-based polymers.

Synthesis of Poly((2-Benzothiazolylthio)methyl acrylate) (Poly-BTA)
  • Materials: (2-Benzothiazolylthio)acetic acid, oxalyl chloride, 2-hydroxyethyl acrylate, triethylamine, azobisisobutyronitrile (AIBN), anhydrous dichloromethane (DCM), anhydrous tetrahydrofuran (THF).

  • Step 1: Synthesis of (2-Benzothiazolylthio)acetyl chloride. (2-Benzothiazolylthio)acetic acid is dissolved in anhydrous DCM. A stoichiometric excess of oxalyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • Step 2: Synthesis of (2-Benzothiazolylthio)methyl acrylate monomer. The resulting acid chloride is dissolved in anhydrous THF. A solution of 2-hydroxyethyl acrylate and triethylamine in anhydrous THF is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. The triethylamine hydrochloride salt is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Step 3: Polymerization. The purified monomer is dissolved in anhydrous THF with AIBN as the initiator. The solution is degassed by several freeze-pump-thaw cycles and then heated to 70°C for 24 hours under a nitrogen atmosphere. The polymer is precipitated in cold methanol, filtered, and dried under vacuum.

Drug Loading and Encapsulation Efficiency
  • Method: A modified oil-in-water single emulsion solvent evaporation method is used.

  • Protocol: 100 mg of Poly-BTA and 10 mg of doxorubicin are dissolved in 2 mL of DCM. This organic phase is then added to 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution and sonicated for 2 minutes to form an emulsion. The emulsion is stirred at room temperature for 4 hours to allow for solvent evaporation. The resulting nanoparticles are collected by centrifugation, washed three times with deionized water, and lyophilized.

  • Quantification: The amount of encapsulated drug is determined by dissolving a known weight of the lyophilized nanoparticles in DMSO and measuring the absorbance of doxorubicin using a UV-Vis spectrophotometer.

    • Drug Loading Capacity (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study
  • Method: Dialysis method.

  • Protocol: 10 mg of drug-loaded nanoparticles are suspended in 1 mL of release medium (PBS at pH 7.4 or acetate buffer at pH 6.5 with or without 10 mM glutathione). The suspension is placed in a dialysis bag (MWCO 10 kDa) and immersed in 20 mL of the corresponding release medium at 37°C with gentle shaking. At predetermined time intervals, 1 mL of the external medium is withdrawn and replaced with 1 mL of fresh medium. The concentration of released doxorubicin is measured by UV-Vis spectrophotometry.

Biocompatibility Assay (MTT Assay)
  • Method: Evaluation of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Protocol: HEK293 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells are then treated with varying concentrations of the polymer (dissolved in DMSO and diluted in cell culture medium) for 24 hours. After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

Signaling Pathway and Drug Action

cluster_0 Poly-BTA Nanoparticle cluster_1 Tumor Cell Drug Drug PolymerMatrix Poly-BTA Matrix CellMembrane Cell Membrane Endocytosis Endocytosis Lysosome Lysosome (Low pH, High GSH) Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Nucleus Nucleus DrugRelease->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Poly-BTA Nanoparticle Poly-BTA Nanoparticle Poly-BTA Nanoparticle->Endocytosis Uptake

Caption: Cellular uptake and intracellular drug release from Poly-BTA nanoparticles.

Experimental Workflow

cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation Performance Evaluation Monomer BTA-Acrylate Monomer Polymerization RAFT Polymerization Monomer->Polymerization Polymer Poly-BTA Polymerization->Polymer Emulsion Emulsion/ Solvent Evaporation Polymer->Emulsion Drug Doxorubicin Drug->Emulsion Nanoparticles Drug-Loaded Nanoparticles Emulsion->Nanoparticles Characterization Characterization (Size, Zeta, Morphology) Nanoparticles->Characterization DrugRelease In Vitro Drug Release Nanoparticles->DrugRelease Biocompatibility Biocompatibility (MTT, Hemolysis) Nanoparticles->Biocompatibility BTA_Moiety Benzothiazole Moiety Drug_Interaction π-π Stacking with Aromatic Drugs BTA_Moiety->Drug_Interaction Thioether Thioether Linkage Redox_Sensitivity Redox Sensitivity (GSH) Thioether->Redox_Sensitivity Carboxylic_Acid Carboxylic Acid Group pH_Sensitivity pH Sensitivity Carboxylic_Acid->pH_Sensitivity High_Loading High Drug Loading Drug_Interaction->High_Loading Stimuli_Release Stimuli-Responsive Release Redox_Sensitivity->Stimuli_Release pH_Sensitivity->Stimuli_Release

A Comparative Guide to the Structure-Activity Relationship of (2-Benzothiazolylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, (2-Benzothiazolylthio)acetic acid derivatives have garnered significant attention. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity

(2-Benzothiazolylthio)acetic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The general mechanism often involves the induction of apoptosis and cell cycle arrest.[4] The core structure consists of a benzothiazole ring linked to an acetic acid moiety via a thioether bond. Modifications at various positions on the benzothiazole ring and the acetic acid side chain have profound effects on their anticancer potency.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative (2-Benzothiazolylthio)acetic acid derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDR1 (Position 6)R2 (Amide/Ester)Cell LineIC50 (µM)Reference
1a -H-OHHeLa>100[5]
1b -NH2-OHHeLa85.3[5]
7d -NH-pyridin-2-yl-CH2-pyridin-2-ylA4310.02[5]
7e -NH-pyridin-2-yl-CH2-pyridin-3-ylSKRB-30.0012[5]
7e -NH-pyridin-2-yl-CH2-pyridin-3-ylSW6200.0043[5]
7e -NH-pyridin-2-yl-CH2-pyridin-3-ylA5490.044[5]
7e -NH-pyridin-2-yl-CH2-pyridin-3-ylHepG20.048[5]
7f -NH-pyridin-2-yl-CH2-pyridin-4-ylHeLa15.2[5]
7i -NH-pyridin-2-yl-CH2-pyrimidin-2-ylHepG221.4[5]
Compound A -NO2Amide derivativeHepG256.98[4]
Compound B -FAmide derivativeHepG259.17[4]

SAR Analysis:

  • Substitution at the 6-position of the benzothiazole ring with an amino group (Compound 1b ) shows a slight increase in activity compared to the unsubstituted analog (Compound 1a ).

  • More complex substitutions at the 6-position, particularly those incorporating heterocyclic rings like pyridine (Compounds 7d , 7e , 7f , 7i ), dramatically enhance anticancer activity.[5]

  • Compound 7e , with a pyridin-2-ylamino group at the 6-position and a pyridin-3-ylmethyl amide, exhibits exceptionally potent and broad-spectrum anticancer activity, with IC50 values in the nanomolar range against several cell lines.[5] This suggests that the introduction of specific heterocyclic moieties is a key strategy for improving potency.

  • Electron-withdrawing groups such as nitro (-NO2) and fluoro (-F) at other positions on the benzothiazole ring also contribute to cytotoxic activity (Compounds A and B ).[4]

Antimicrobial Activity

Derivatives of (2-Benzothiazolylthio)acetic acid have also been evaluated for their antibacterial and antifungal properties. The mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase or dihydropteroate synthase.[3][6]

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDR SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Compound 3 Varied amide5025>200[6]
Compound 4 Varied amide10025>200[6]
Compound 10 Varied amide200100200[6]
Compound 12 Varied amide100100200[6]
A1 Varied amide---[7]
A2 Varied amidePromisingPromisingSignificant[7]
A9 Varied amidePromisingPromisingSignificant[7]

SAR Analysis:

  • The antimicrobial activity is highly dependent on the nature of the substituents. Compounds 3 and 4 showed significant activity, particularly against E. coli.[6]

  • Structure-activity relationship studies reveal that the benzothiazole ring system is crucial for enhancing antimicrobial activity against Staphylococcus aureus.[8]

  • Electron-withdrawing groups at position 5 of the benzazole ring have been shown to increase activity against C. albicans.[8]

  • Compounds A1, A2, and A9 demonstrated significant antifungal activity against Aspergillus niger and Candida albicans, with A2 and A9 also showing promising antibacterial activity against Escherichia coli and Staphylococcus aureus.[7]

Anti-inflammatory Activity

Certain derivatives of (2-Benzothiazolylthio)acetic acid have been investigated for their anti-inflammatory potential. The mechanism may involve the inhibition of inflammatory mediators like COX-2 and iNOS, potentially through the modulation of the NF-κB signaling pathway.[4][9]

Compound IDModificationIn Vivo Model% Inhibition of EdemaReference
5c 4-[2-(6-Benzoyl-2-benzoxazolone-3-yl)acetyl]morpholineCarrageenan-induced paw edemaGood[10]
5d 4-¿2-[6-(2-chloro-benzoyl)-2-benzoxazolone-3-yl]acetyl¿morpholineCarrageenan-induced paw edemaGood[10]
5m N,N-diethyl-2-(2-benzothiazolone-3-yl)acetamideCarrageenan-induced paw edemaGood[10]
4a 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acidCarrageenan-induced hind paw edemaHighest[11]

SAR Analysis:

  • Compounds with morpholine (5c , 5d ) and diethylacetamide (5m ) substitutions on the acetic acid moiety exhibit good anti-inflammatory activity.[10]

  • Propanoic acid derivatives of benzothiazolinones generally show higher anti-inflammatory and analgesic activities compared to acetic acid derivatives.[11] Compound 4a was identified as the most potent in its series.[11]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][13][14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.[12][14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or isopropanol with HCl.[15][16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[13][15] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar SAR Analysis start 2-Mercaptobenzothiazole + Chloroacetic Acid Derivative reaction Nucleophilic Substitution start->reaction product (2-Benzothiazolylthio)acetic acid Derivative reaction->product purification Purification & Characterization (NMR, MS, IR) product->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial antiinflammatory Anti-inflammatory Screening (In vivo models) purification->antiinflammatory analysis Structure-Activity Relationship Analysis anticancer->analysis antimicrobial->analysis antiinflammatory->analysis optimization Lead Optimization analysis->optimization

Caption: General experimental workflow for the synthesis and evaluation of (2-Benzothiazolylthio)acetic acid derivatives.

apoptosis_pathway BT_Derivative (2-Benzothiazolylthio)acetic acid Derivative PI3K PI3K BT_Derivative->PI3K Inhibits NFkB NF-κB BT_Derivative->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) BT_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) BT_Derivative->Bax Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->NFkB Activates COX2_iNOS COX-2 / iNOS (Inflammation) NFkB->COX2_iNOS Induces Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathways modulated by benzothiazole derivatives leading to apoptosis and anti-inflammatory effects.

References

Comparative analysis of the synthetic routes to (2-Benzothiazolylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the primary synthetic routes to (2-Benzothiazolylthio)acetic acid is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of prevalent synthetic methodologies, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Synthetic Routes

The synthesis of (2-Benzothiazolylthio)acetic acid is most commonly achieved through two primary methods: direct S-alkylation of 2-mercaptobenzothiazole and a two-step process involving the synthesis and subsequent hydrolysis of an ester intermediate.

Route 1: Direct S-Alkylation

This is a one-step nucleophilic substitution reaction and is the most widely cited and efficient method for preparing (2-Benzothiazolylthio)acetic acid.[1] It involves the reaction of 2-mercaptobenzothiazole with a haloacetic acid, such as bromoacetic or chloroacetic acid, in the presence of a base.[1][2]

Route 2: Esterification followed by Hydrolysis

This two-step alternative involves the initial synthesis of an ester of (2-Benzothiazolylthio)acetic acid, typically the ethyl ester, followed by its hydrolysis to yield the desired carboxylic acid.[1]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two primary synthetic routes.

ParameterRoute 1: Direct S-AlkylationRoute 2: Esterification and Hydrolysis
Starting Materials 2-Mercaptobenzothiazole, Bromoacetic Acid, Base (e.g., KOH)2-Mercaptobenzothiazole, Ethyl Chloroacetate, Base (e.g., Triethylamine), Hydrazine Hydrate or NaOH
Solvent EthanolDMF, Methanol
Reaction Temperature Room Temperature (20°C)60-65°C (Esterification), Reflux (Hydrolysis)
Reaction Time 3 hours14 hours (Esterification), 24 hours (Hydrazinolysis) or a couple of hours (NaOH hydrolysis)
Yield 89%[1][2]87% (Esterification)[3], 78-85% (NaOH Hydrolysis)[1]
Number of Steps 12

Experimental Protocols

Route 1: Direct S-Alkylation of 2-Mercaptobenzothiazole

Materials:

  • 2-Mercaptobenzothiazole

  • Bromoacetic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (6N HCl)

  • Water

Procedure:

  • A solution of bromoacetic acid (1.390g, 10mmol) in ethanol (15mL) is added dropwise to a solution of 2-mercaptobenzothiazole (836mg, 5mmol) in ethanol (15mL).[2]

  • To this mixture, 2M potassium hydroxide (30mL) is added, and the reaction mixture is stirred for 3 hours at room temperature.[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of EtOAc/Hexane (5:5).[2]

  • Upon completion, the reaction mixture is diluted with water (60mL).[2]

  • The mixture is then acidified with 6N HCl, which results in the precipitation of the solid product.[2]

  • The solid (2-Benzothiazolylthio)acetic acid is isolated by filtration.[2]

Route 2: Synthesis of Ethyl 2-(benzothiazol-2-ylthio)acetate and Subsequent Hydrolysis

Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate

Materials:

  • 2-Mercaptobenzothiazole

  • Ethyl chloroacetate

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate

Procedure:

  • A solution of 2-mercaptobenzothiazole (5.25 mL) in DMF (45 mL) and triethylamine (6 mL) is stirred for 20 minutes.[3]

  • Ethyl chloroacetate (4.5 mL) is added gradually to the mixture with continuous stirring for 30 minutes at room temperature.[3]

  • The reaction temperature is then raised to 60-65°C and maintained for 14 hours.[3]

  • After the reaction is complete, the mixture is poured over ice and treated with sodium bicarbonate.[3]

  • The product, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, is separated using a separating funnel.[3]

Step 2: Hydrolysis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate

Materials:

  • Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate

  • 10% Sodium hydroxide (NaOH) solution

  • Acid for acidification

Procedure:

  • The ethyl ester is refluxed with a 10% sodium hydroxide solution for a couple of hours.[1]

  • After the hydrolysis is complete, the solution is cooled.

  • The mixture is then acidified to precipitate the (2-Benzothiazolylthio)acetic acid.[1]

  • The product is collected by filtration.

Synthetic Pathway Visualizations

Synthetic_Route_1 MBT 2-Mercaptobenzothiazole Product (2-Benzothiazolylthio)acetic acid MBT->Product S-Alkylation (1 step) Bromoacetic Bromoacetic Acid Bromoacetic->Product S-Alkylation (1 step) Base KOH / Ethanol Base->Product S-Alkylation (1 step)

Caption: Direct S-alkylation of 2-mercaptobenzothiazole.

Synthetic_Route_2 MBT 2-Mercaptobenzothiazole Intermediate Ethyl 2-(benzothiazol-2-ylthio)acetate MBT->Intermediate Esterification Ester_reagent Ethyl Chloroacetate Ester_reagent->Intermediate Esterification Base1 Triethylamine / DMF Base1->Intermediate Esterification Product (2-Benzothiazolylthio)acetic acid Intermediate->Product Hydrolysis Base2 NaOH or Hydrazine Base2->Product Hydrolysis

Caption: Two-step synthesis via esterification and hydrolysis.

References

Evaluating the Cytotoxicity of (2-Benzothiazolylthio)acetic Acid Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties. This guide provides a comparative evaluation of the in vitro cytotoxicity of various derivatives of (2-Benzothiazolylthio)acetic acid against several human cancer cell lines. While direct cytotoxic data for (2-Benzothiazolylthio)acetic acid is limited in the reviewed literature, numerous studies have explored the anticancer potential of its amide and other derivatives. This document summarizes key findings from these studies, presenting comparative cytotoxicity data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the research and development of novel anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic effects of various (2-Benzothiazolylthio)acetic acid derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values of selected derivatives compared to standard chemotherapeutic agents.

Table 1: Cytotoxicity of (2-Benzothiazolylthio)acetamide Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide (19)CCRF-CEM (Leukemia)12 ± 2DoxorubicinNot Specified
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio)acetamide (20)CCRF-CEM (Leukemia)8 ± 1DoxorubicinNot Specified
2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl)acetamide (13)VariousNot SpecifiedNot SpecifiedNot Specified
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide (14)VariousNot SpecifiedNot SpecifiedNot Specified
N-(benzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g)HT-1376 (Bladder)26.51Cisplatin14.85
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)A549 (Lung)68 µg/mLNot SpecifiedNot Specified
6-nitrobenzo[d]thiazol-2-ol (C)A549 (Lung)121 µg/mLNot SpecifiedNot Specified

Note: The cytotoxic activity of compounds 13 and 14 was reported as remarkable against different cancer cell lines, but specific IC50 values were not provided in the reviewed abstract.[1]

Table 2: Cytotoxicity of Other Benzothiazole Derivatives with Thio-linkages

CompoundCancer Cell LineIC50 (nM)
Pyridin-2-amine linked benzothiazole-2-thiol derivative (7e)SKRB-3 (Breast)1.2
Pyridin-2-amine linked benzothiazole-2-thiol derivative (7e)SW620 (Colon)4.3
Pyridin-2-amine linked benzothiazole-2-thiol derivative (7e)A549 (Lung)44
Pyridin-2-amine linked benzothiazole-2-thiol derivative (7e)HepG2 (Liver)48
Pyridin-2-amine linked benzothiazole-2-thiol derivative (7d)A431 (Skin)20

Experimental Protocols

The evaluation of the cytotoxic activity of (2-Benzothiazolylthio)acetic acid derivatives typically involves the following experimental procedures:

Cell Culture

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of novel compounds.

G cluster_0 In Vitro Cytotoxicity Evaluation cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Treatment with (2-Benzothiazolylthio)acetic acid derivatives (various concentrations) B->C D Incubation (e.g., 48h) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Value Determination F->G H Treatment at IC50 Concentration G->H I Apoptosis Assay (Annexin V/PI) H->I J Flow Cytometry Analysis I->J K Analysis of Apoptotic Pathways J->K

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

Signaling Pathway

Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells. The diagram below depicts a simplified intrinsic (mitochondrial) pathway of apoptosis that can be triggered by such compounds.

G compound (2-Benzothiazolylthio)acetic acid derivative mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cytoC Cytochrome c Release bax->cytoC apaf1 Apaf-1 cytoC->apaf1 cas9 Caspase-9 Activation apaf1->cas9 forms Apoptosome cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Analysis of Computational and Experimental Data for (2-Benzothiazolylthio)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

(2-Benzothiazolylthio)acetic acid is a versatile molecule built upon a benzothiazole scaffold, a bicyclic ring system known for its wide range of biological activities.[1] This guide provides a comparative overview of the computational and experimental data available for (2-Benzothiazolylthio)acetic acid and its closely related derivatives, offering insights for researchers, scientists, and drug development professionals. While direct side-by-side computational and experimental analyses on the parent acid are not extensively documented in a single source, this guide collates available experimental data for the parent compound and juxtaposes it with the well-established computational methodologies and comparative results reported for its derivatives.

Synthesis and Spectroscopic Characterization

The primary route for synthesizing (2-Benzothiazolylthio)acetic acid is through the S-alkylation of 2-mercaptobenzothiazole with an acetic acid derivative, such as bromoacetic acid.[2]

Experimental Data for (2-Benzothiazolylthio)acetic acid

Experimental characterization is crucial for confirming the structure and purity of a synthesized compound. For (2-Benzothiazolylthio)acetic acid, ¹H NMR spectroscopy is a key analytical technique.

Experimental Data ¹H NMR (500MHz, DMSO-d₆, δ)
Chemical Shifts (ppm) 4.21 (s, 2H), 7.32-7.34 (m, 1H), 7.42-7.45 (m, 1H), 7.79-7.81 (m, 1H), 7.97-7.99 (m, 1H), 13.02 (bs, 1H, exchanges with D₂O)[1]

Table 1: Experimental ¹H NMR data for (2-Benzothiazolylthio)acetic acid.

Computational vs. Experimental Spectroscopic Data for Benzothiazole Derivatives

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties. Studies on benzothiazole derivatives have shown a strong correlation between calculated and experimental NMR chemical shifts.

Compound Class Computational Method Experimental Method Key Findings
Benzothiazole DerivativesDFT (GIAO method at B3LYP/6-311G(d,p))¹H and ¹³C NMRCalculated ¹H chemical shifts for aromatic protons (7.90-7.15 ppm) were in good agreement with experimental values (7.70-7.25 ppm).[3]
2-amino/hydroxy phenyl benzothiazolesDFT (IEF-PCM solvation model)¹H and ¹³C NMRA comparative study demonstrated the utility of DFT in accurately predicting NMR chemical shifts in various solvents.[4]

Table 2: Comparison of computational and experimental NMR data for benzothiazole derivatives.

Biological Activity: In Silico Predictions vs. In Vitro Results

Compound Class Biological Target Computational Result (Binding Energy) Experimental Result (IC₅₀/Activity)
Benzothiazole DerivativesAcetylcholinesterase (AChE)-11.27 kcal/mol (Compound 4b)679.896 µg/mL (Compound 4b)[5]
Thiazolidinone derivatives of benzothiazoleE. coli & L. cas dihydrofolate reductase-4.78 kcal/mol (Compound 46b)MIC = 15.62 µg/ml against E. coli and P. aeruginosa
N-substituted benzamides of benzothiazoleE. coli dihydroorotase-7.4 kcal/mol (Compound 3a)Promising antibacterial activity[6]

Table 3: Comparison of molecular docking predictions and experimental biological activity for benzothiazole derivatives.

Experimental and Computational Protocols

Synthesis of (2-Benzothiazolylthio)acetic acid

A widely cited method involves the reaction of 2-mercaptobenzothiazole with bromoacetic acid in ethanol. The reaction is conducted at room temperature in the presence of potassium hydroxide as a base, yielding the final product.[2]

NMR Spectroscopy
  • Experimental: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to a reference standard.

  • Computational: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR chemical shifts. The geometry of the molecule is first optimized, and then the shielding tensors are calculated, often using a functional like B3LYP with a basis set such as 6-311G(d,p).

Molecular Docking

Software such as AutoDock is frequently used for molecular docking studies. The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand (the benzothiazole derivative) is prepared by optimizing its geometry and assigning charges. The docking algorithm then explores possible binding poses of the ligand in the protein's active site and calculates a binding energy for the most stable conformations.

In Vitro Biological Assays

The specific assay depends on the biological activity being investigated. For example, the antibacterial activity is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For enzyme inhibition studies, such as against acetylcholinesterase, colorimetric methods like the Ellman assay are commonly employed to measure the enzyme's activity in the presence of the inhibitor.[5]

Visualizing Workflows and Pathways

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_res Comparison synthesis Synthesis of (2-Benzothiazolylthio)acetic Acid nmr_exp Experimental NMR synthesis->nmr_exp Characterization bio_assay In Vitro Bio-assay (e.g., MIC, IC50) synthesis->bio_assay Testing compare_nmr Compare NMR Spectra nmr_exp->compare_nmr compare_activity Compare Activity/ Binding Energy bio_assay->compare_activity dft DFT Calculation (e.g., B3LYP/6-311G(d,p)) nmr_pred Predicted NMR dft->nmr_pred nmr_pred->compare_nmr docking Molecular Docking docking->compare_activity

A flowchart illustrating the parallel experimental and computational workflows for analyzing (2-Benzothiazolylthio)acetic acid and its derivatives.

G bt_derivative Benzothiazole Derivative dhps Dihydropteroate Synthase (DHPS) bt_derivative->dhps Inhibition dihydropteroate Dihydropteroate dhps->dihydropteroate bacterial_growth Bacterial Growth paba p-Aminobenzoic Acid (PABA) paba->dhps Substrate folic_acid Folic Acid Synthesis dihydropteroate->folic_acid folic_acid->bacterial_growth

A diagram of a potential signaling pathway inhibited by a benzothiazole derivative, targeting bacterial folic acid synthesis.

References

Safety Operating Guide

Proper Disposal of (2-Benzothiazolylthio)acetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of (2-Benzothiazolylthio)acetic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, its contaminated materials, and its containers. Adherence to these protocols is essential to minimize risks and comply with regulations.

I. Immediate Safety and Hazard Information

(2-Benzothiazolylthio)acetic acid presents several hazards that must be understood before any handling or disposal activities commence.[1][2][3] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]

  • Body Protection: A laboratory coat or chemical-resistant apron.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3]

Hazard Summary:

Hazard ClassificationGHS Hazard StatementSource
Acute Oral ToxicityH301/H302: Toxic/Harmful if swallowed[3][4]
Acute Dermal ToxicityH311: Toxic in contact with skin[3]
Skin IrritationH315: Causes skin irritation[2]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation[1][2][4]
Acute Inhalation ToxicityH332: Harmful if inhaled[3]
Aquatic Hazard (Acute)H402: Harmful to aquatic life[3]
Aquatic Hazard (Chronic)Chronic 3: Harmful to aquatic life with long-lasting effects[1]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.[1] For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[5]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder to contain the spill.[6] Avoid using combustible materials like sawdust.[7]

  • Collect the Waste: Carefully sweep or scoop up the absorbed material. Use non-sparking tools.[1] Place the material into a suitable, labeled, and sealed container for hazardous waste disposal.[6]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water or an appropriate solvent.[5] Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[6]

  • Personal Decontamination: If the chemical comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] Remove contaminated clothing.[1]

III. Disposal of Unused or Waste (2-Benzothiazolylthio)acetic Acid

Disposal must be conducted in accordance with all local, state, and federal regulations.[8] This compound and its containers must be treated as hazardous waste.

Waste Collection and Labeling:

  • Solid Waste: Collect unused or waste (2-Benzothiazolylthio)acetic acid in a clearly labeled, sealed container designated for solid chemical waste.

  • Contaminated Labware: Disposable labware (e.g., gloves, weighing paper, pipette tips) that is contaminated with the chemical should be placed in a designated hazardous waste container.

  • Solutions: Solutions containing (2-Benzothiazolylthio)acetic acid should be collected in a labeled, sealed container for liquid hazardous waste. Due to its acidic nature and potential environmental toxicity, do not dispose of this chemical down the drain.[1][3][9] Neutralization of this specific compound in the lab for drain disposal is not recommended due to its other hazardous properties.

  • Labeling: All waste containers must be clearly labeled with the full chemical name "(2-Benzothiazolylthio)acetic Acid" and the appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

Disposal Workflow Diagram:

G Disposal Workflow for (2-Benzothiazolylthio)acetic Acid cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_final Final Steps start Start: Need to Dispose of (2-Benzothiazolylthio)acetic Acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused/Waste Solid Chemical waste_type->solid_waste Solid contaminated_materials Contaminated Labware (Gloves, Wipes, etc.) waste_type->contaminated_materials Contaminated Disposables liquid_waste Solutions Containing the Chemical waste_type->liquid_waste Liquid collect_solid Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_contaminated Place in Labeled, Sealed Solid Hazardous Waste Container contaminated_materials->collect_contaminated collect_liquid Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Waste Container in a Designated, Ventilated Area Away from Incompatibles collect_solid->storage collect_contaminated->storage collect_liquid->storage disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Disposal workflow for (2-Benzothiazolylthio)acetic Acid.

IV. Empty Container Disposal

Empty containers that once held (2-Benzothiazolylthio)acetic acid must also be disposed of properly.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • Container Disposal: After triple rinsing, the container may be disposed of according to institutional guidelines. In many cases, it will still need to be collected as hazardous waste. Puncture containers to prevent reuse.[8]

V. Final Storage and Disposal

  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected.[1][9]

  • Professional Disposal: All waste containing (2-Benzothiazolylthio)acetic Acid must be disposed of through a licensed hazardous waste disposal company.[2][11] Do not attempt to treat this chemical waste through incineration or other methods without proper facilities and authorization.

By following these procedures, you will ensure the safe and compliant disposal of (2-Benzothiazolylthio)acetic acid, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistical Information for Handling (2-Benzothiazolylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for (2-Benzothiazolylthio)acetic Acid.

(2-Benzothiazolylthio)acetic Acid is classified as a substance that causes skin and serious eye irritation.[1] Adherence to the following safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate PPE should be worn at all times when handling (2-Benzothiazolylthio)acetic Acid. The selection of PPE is based on the potential routes of exposure and the physical form of the chemical (solid powder).

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting safety goggles or a face shield should be worn to protect against dust particles and splashes.[2]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN 374.[3] Gloves must be inspected before use.
Protective ClothingA lab coat or long-sleeved clothing is required.[2] For larger quantities or where significant exposure is possible, impervious clothing may be necessary.[3]
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] This is particularly important when handling the powder and dust formation is possible.[3]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle in a well-ventilated place.[3] The use of a local exhaust ventilation system or a chemical fume hood is recommended to minimize inhalation of dust.

  • Safe Handling Practices: Avoid contact with skin and eyes.[3][4] Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[1][3][4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Keep away from heat, open flames, and other sources of ignition.[2]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[3]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact: Immediately rinse with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[5] Get medical help.[3]

Spill and Disposal Procedures:

  • Spill Containment: In case of a spill, evacuate personnel to a safe area.[3] Prevent further leakage or spillage if safe to do so.[3] Avoid dust formation.[3]

  • Spill Cleanup: Use personal protective equipment.[3] Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[2] Use spark-proof tools and explosion-proof equipment.[2][3]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] Do not let the chemical enter drains.[3]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of (2-Benzothiazolylthio)acetic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks & Review SDS Select PPE Select & Don Appropriate PPE Assess Risks->Select PPE Prepare Work Area Prepare Ventilated Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Chemical Prepare Work Area->Weigh/Measure In Fume Hood Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Equipment Decontaminate Glassware & Surfaces Perform Experiment->Decontaminate Equipment Dispose of Waste Dispose of Chemical Waste Properly Decontaminate Equipment->Dispose of Waste Wash Hands Wash Hands Thoroughly Dispose of Waste->Wash Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Benzothiazolylthio)acetic Acid
Reactant of Route 2
Reactant of Route 2
(2-Benzothiazolylthio)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.